R-84760
説明
特性
CAS番号 |
157824-23-2 |
|---|---|
分子式 |
C19H25Cl3N2OS |
分子量 |
435.8 g/mol |
IUPAC名 |
[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone;hydrochloride |
InChI |
InChI=1S/C19H24Cl2N2OS.ClH/c20-17-9-13-3-4-15(16(13)10-18(17)21)19(24)23-7-8-25-12-14(23)11-22-5-1-2-6-22;/h9-10,14-15H,1-8,11-12H2;1H/t14-,15+;/m1./s1 |
InChIキー |
KSUNRZWFIKXTKO-LIOBNPLQSA-N |
異性体SMILES |
C1CCN(C1)C[C@@H]2CSCCN2C(=O)[C@H]3CCC4=CC(=C(C=C34)Cl)Cl.Cl |
正規SMILES |
C1CCN(C1)CC2CSCCN2C(=O)C3CCC4=CC(=C(C=C34)Cl)Cl.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-(1-pyrrolidinylmethyl)-4-(5,6-dichloro-1-indancarbonyl)-tetrahydro-1,4-thiazine hydrochloride R 84760 R 84761 R 86428 R 86436 R-84760 R-84761 R-86428 R-86436 Thiomorpholine, 4-((5,6-dichloro-2,3-dihydro-1H-inden-1-yl)carbonyl)-3-(1-pyrrolidinylmethyl)-, monohydrochloride, (R-(R*,S*))- |
製品の起源 |
United States |
Foundational & Exploratory
R-848 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of R-848 (Resiquimod)
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-848, also known as Resiquimod, is a synthetic small molecule of the imidazoquinoline family that functions as a potent immune response modifier. It is recognized for its significant antiviral and antitumor properties, which are primarily mediated through the activation of the innate and adaptive immune systems.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of R-848, detailing the signaling pathways it triggers, its effects on various immune cells, and the downstream immunological consequences. The information is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of Toll-like receptor (TLR) agonists.
Core Mechanism of Action: TLR7 and TLR8 Agonism
R-848 exerts its immunostimulatory effects by acting as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[3] These receptors are members of the pattern recognition receptor (PRR) family, which are crucial components of the innate immune system responsible for detecting pathogen-associated molecular patterns (PAMPs).[4] TLR7 and TLR8 are located within the endosomal compartments of various immune cells and are naturally activated by single-stranded RNA (ssRNA) from viruses.[3] R-848 mimics these natural ligands, initiating a signaling cascade that leads to a robust immune response.[2] Notably, in humans, R-848 activates both TLR7 and TLR8, whereas in mice, it selectively acts on TLR7.[3][5][6]
Signaling Pathway
Upon binding to TLR7 and/or TLR8 in the endosome, R-848 induces a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[3][5][6] This initiates a well-defined signaling cascade:
-
MyD88-Dependent Pathway: MyD88 recruits members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. This leads to the phosphorylation and activation of TNF receptor-associated factor 6 (TRAF6).
-
Activation of Transcription Factors: Activated TRAF6, in conjunction with other proteins, activates two major downstream signaling pathways:
-
NF-κB Pathway: This leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκB), targeting it for degradation. This allows the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus.[6][7][8]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also activated, leading to the phosphorylation of downstream targets such as p38 and JNK.[7][8]
-
-
Activation of Interferon Regulatory Factors (IRFs): The MyD88-dependent pathway also leads to the activation of Interferon Regulatory Factor 7 (IRF7) and, in some contexts, IRF3.[7][9]
These activated transcription factors (NF-κB, AP-1 via the MAPK pathway, and IRFs) then drive the expression of a wide array of genes encoding for pro-inflammatory cytokines, chemokines, and type I interferons.[3][9]
References
- 1. R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. invivogen.com [invivogen.com]
- 4. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway [frontiersin.org]
- 7. Frontiers | HMGN1 and R848 Synergistically Activate Dendritic Cells Using Multiple Signaling Pathways [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. HMGN1 and R848 Synergistically Activate Dendritic Cells Using Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Resiquimod TLR7/8 Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod (B1680535) (R848) is a synthetic small molecule of the imidazoquinoline family that functions as a potent immune response modifier. It acts as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) in humans, while selectively activating TLR7 in murine models.[1][2] TLR7 and TLR8 are endosomal pattern recognition receptors integral to the innate immune system, primarily recognizing single-stranded RNA (ssRNA) viruses.[2] The activation of these receptors by Resiquimod triggers a robust downstream signaling cascade, leading to the production of pro-inflammatory cytokines and type I interferons, thereby orchestrating a T helper 1 (Th1) polarized immune response.[3][4] This potent immunomodulatory activity has positioned Resiquimod as a subject of intensive research for its potential applications as a vaccine adjuvant and in cancer immunotherapy.[5][6] This technical guide provides a comprehensive overview of the Resiquimod-TLR7/8 signaling pathway, including quantitative data on its activity and detailed experimental protocols.
Mechanism of Action: TLR7/8 Activation and Downstream Signaling
Resiquimod's mechanism of action is initiated by its binding to TLR7 and TLR8 located within the endosomes of various immune cells, including plasmacytoid dendritic cells (pDCs), myeloid dendritic cells (mDCs), macrophages, and B lymphocytes.[2][7] This binding event initiates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[1][8]
The formation of the TLR-MyD88 complex triggers a signaling cascade that leads to the activation of two major transcription factor families: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), particularly IRF7.[1][2]
NF-κB Activation: The MyD88-dependent pathway activates the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκB).[8] This phosphorylation targets IκB for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimers (typically p50/p65). The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α).[3][4]
IRF7 Activation: The activation of IRF7 is also a critical consequence of the MyD88-dependent pathway. Following TLR7/8 stimulation, IRF7 is phosphorylated, leading to its dimerization and translocation into the nucleus.[9] In the nucleus, IRF7, often in conjunction with other transcription factors, binds to interferon-stimulated response elements (ISREs) in the promoters of type I interferon genes, primarily IFN-α and IFN-β, leading to their robust transcription.[9]
The culmination of these signaling events is a potent innate immune response characterized by the secretion of a wide array of cytokines and chemokines, which in turn modulate the adaptive immune response, promoting a Th1-biased cellular immunity.
Quantitative Data
The potency and efficacy of Resiquimod in activating TLR7 and TLR8 and inducing downstream cytokine production have been quantified in various studies. The following tables summarize key quantitative data.
| Parameter | Receptor | Value | Cell Type/System | Reference |
| EC50 | Human TLR7 | 0.1 µM | In vitro reporter assay | [7] |
| Human TLR8 | 0.3 µM | In vitro reporter assay | [7] | |
| Human TLR7 | 56 ± 1.1 µM | HEK-293 cells (R848-Toco conjugate) | [3] |
Table 1: Half-maximal effective concentration (EC50) of Resiquimod for TLR7 and TLR8 activation.
| Cytokine | Cell Type | Resiquimod Concentration | Cytokine Production Level | Reference |
| IFN-α | Human Plasmacytoid DCs | 2 µg/mL | Up to 9 ng/mL | [1] |
| TNF-α | Microglial cells | 3 µM | Significant increase from 8 hours | [10] |
| IL-6 | Microglial cells | 3 µM | Significant increase from 8 and 24 hours | [10] |
| NF-κB | Cell culture | Not specified | 3.5-fold increase in activity | [7] |
| IFN-α | Primary AML cells | 5 µg/mL | 22.1 ± 5.1 pg/1 x 10^6 cells/24h (in 5 of 12 patients) | [4] |
Table 2: Resiquimod-induced cytokine production in various cell types.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. journals.asm.org [journals.asm.org]
- 2. 7tmantibodies.com [7tmantibodies.com]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interferon-α and Interleukin-12 Are Induced Differentially by Toll-like Receptor 7 Ligands in Human Blood Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced production of tumor necrosis factor-alpha and interleukin-6 due to prolonged response to lipopolysaccharide in human macrophages infected in vitro with human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K is critical for the nuclear translocation of IRF-7 and type I IFN production by human plasmacytoid predendritic cells in response to TLR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRF7: activation, regulation, modification and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the R-848-Induced MyD88-Dependent Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic immunomodulator R-848 (Resiquimod) and its mechanism of action through the Myeloid Differentiation primary response 88 (MyD88)-dependent signaling pathway. We will delve into the molecular interactions, cellular responses, quantitative data, and detailed experimental protocols relevant to the study of this critical innate immune pathway.
Introduction: R-848 and the MyD88-Dependent Pathway
R-848, an imidazoquinoline compound, is a potent synthetic agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These receptors are key pattern recognition receptors (PRRs) of the innate immune system, specializing in the detection of single-stranded RNA (ssRNA), a hallmark of viral infections.[1] R-848 mimics these viral ssRNAs, activating TLR7 and TLR8 and initiating a powerful immune response. In humans, R-848 activates both TLR7 and TLR8, whereas in mice, it selectively acts on TLR7.[1][3][4]
The activation of these TLRs predominantly triggers a signaling cascade reliant on the central adaptor protein, MyD88.[1][5][6] The MyD88-dependent pathway is a cornerstone of innate immunity, utilized by most TLRs (with the exception of TLR3) to orchestrate a rapid and robust inflammatory response against invading pathogens.[5][7][8] This pathway culminates in the activation of key transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1), leading to the production of pro-inflammatory cytokines, chemokines, and type I interferons.[1][7][9]
Mechanism of Action and Signaling Cascade
The signaling cascade initiated by R-848 is a well-defined process that occurs within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs), macrophages, and monocytes.[1][4]
-
TLR7/8 Activation: R-848 enters the cell and localizes to the endosome, where it binds to TLR7 and/or TLR8.[1] This binding induces a conformational change in the receptor, causing it to dimerize.
-
MyD88 Recruitment: The dimerization of the TLRs exposes their cytoplasmic Toll/Interleukin-1 receptor (TIR) domains. This allows for the recruitment of the adaptor protein MyD88, which also possesses a TIR domain.[9][10]
-
Myddosome Formation: MyD88, now bound to the TLR, acts as a scaffold to recruit members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1 or IRAK2.[5][7][9] This complex of MyD88, IRAK4, and IRAK1/2 is known as the "Myddosome."
-
IRAK Phosphorylation and TRAF6 Activation: Within the Myddosome, IRAK4 phosphorylates and activates IRAK1 and IRAK2.[7] The activated IRAKs then dissociate from the complex and interact with another adaptor protein, TNF receptor-associated factor 6 (TRAF6).[5][7]
-
Downstream Activation of NF-κB and MAPKs: TRAF6, an E3 ubiquitin ligase, catalyzes the formation of polyubiquitin (B1169507) chains, which serve as a platform to activate the TAK1 (transforming growth factor-β-activated kinase 1) complex.[7]
-
NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation targets IκB for degradation, liberating NF-κB to translocate into the nucleus and initiate the transcription of pro-inflammatory genes.[7][10]
-
MAPK Pathway: TAK1 also activates mitogen-activated protein kinases (MAPKs) such as JNK and p38, which in turn activate transcription factors like AP-1, further contributing to the inflammatory response.[7]
-
-
IRF Activation and Type I IFN Production: In certain cells, particularly pDCs, the MyD88-TRAF6 axis can also lead to the activation of Interferon Regulatory Factor 7 (IRF7). Activated IRF7 translocates to the nucleus and drives the transcription of type I interferons (IFN-α/β), which are critical for antiviral immunity.[1][7]
Caption: R-848 induced MyD88-dependent signaling pathway.
Quantitative Data on R-848 Induced Responses
The activation of the MyD88 pathway by R-848 results in a quantifiable dose- and time-dependent production of various cytokines.
Table 1: R-848 Induced Cytokine Production in Murine Models Data summarized from studies involving intraperitoneal injection of R-848 in wild-type mice.
| Cytokine | Dose | Peak Concentration Time | Notes | Reference |
| IFN-α | 50 nmol | ~3 hours | Production is abolished in TLR7 and MyD88-deficient mice. | [6][11] |
| TNF-α | 50 nmol | ~3 hours | Production is abolished in TLR7 and MyD88-deficient mice. | [6][11] |
| IL-12 | 50 nmol | ~3 hours | Production is abolished in TLR7 and MyD88-deficient mice. | [6][11] |
| IL-6 | 500 µg/mL | ~3 hours | Significantly increased compared to vehicle control. | [12] |
| IFN-γ | 500 µg/mL | ~3 hours | Significantly increased compared to vehicle control. | [12] |
Table 2: In Vitro Dose-Dependent Effects of R-848 Data summarized from studies using primary cell cultures.
| Cell Type | Assay | R-848 Concentration | Effect | Reference |
| Human PBMCs | Cytokine Secretion | 10 - 100 nM | Dose-dependent induction of Type I IFN after 18 hours. | [11] |
| Golden Pompano HKLs | Cell Proliferation | 0.1 - 10 µg/mL | Dose-dependent increase in lymphocyte proliferation. | [4] |
| Human Monocytes | NF-κB Activation | 0.5 - 5 µg/mL | Dose-dependent activation of NF-κB reporter cells. | [13] |
| Murine Macrophages | Cytokine mRNA | 100 nM | Significant upregulation of Il6, Il12b, and Ifng mRNA. | [12] |
Experimental Protocols
Studying the R-848/MyD88 pathway involves a series of standard immunology and cell biology techniques.
Caption: A typical experimental workflow for studying R-848 effects.
Protocol 1: In Vitro R-848 Stimulation of Macrophages
This protocol describes the stimulation of bone marrow-derived macrophages (BMDMs) to measure cytokine production and signaling pathway activation.
A. Materials and Reagents
-
Murine bone marrow cells
-
L929-conditioned medium or recombinant M-CSF
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
R-848 (water-soluble)
-
Phosphate-Buffered Saline (PBS)
-
Cell scrapers
-
Reagents for ELISA, Western Blot, and qRT-PCR
B. Methodology
-
BMDM Differentiation: Culture murine bone marrow cells in RPMI-1640 supplemented with 10% FBS, 1% Pen-Strep, and 20% L929-conditioned medium (as a source of M-CSF) for 7 days to differentiate them into macrophages.
-
Cell Plating: On day 7, detach the differentiated BMDMs and plate them in appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for ELISA) at a density of 1x10^6 cells/mL. Allow cells to adhere overnight.
-
Stimulation: Replace the medium with fresh medium. Add R-848 to the desired final concentration (e.g., 100 nM).[12] Use a vehicle control (e.g., water or DMSO, depending on R-848 solvent).
-
Incubation: Incubate the cells for the desired time points.
-
For signaling analysis (Western Blot), short time points (e.g., 0, 15, 30, 60 minutes) are typical.
-
For cytokine secretion (ELISA) and gene expression (qRT-PCR), longer time points (e.g., 4, 8, 24 hours) are used.
-
-
Sample Collection:
-
Supernatant: Carefully collect the culture supernatant, centrifuge to remove cell debris, and store at -80°C for subsequent ELISA analysis.
-
Cell Lysate: Wash the cells with cold PBS. For Western blotting, lyse the cells in RIPA buffer with protease and phosphatase inhibitors. For qRT-PCR, lyse the cells in a suitable RNA lysis buffer (e.g., TRIzol). Store lysates at -80°C.
-
Protocol 2: Cytokine Quantification by ELISA
A. Methodology
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Washing and Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Wash the plate. Add cell culture supernatants and a standard curve of recombinant cytokine to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.
-
Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 30 minutes.
-
Substrate Development: Wash the plate. Add a substrate solution (e.g., TMB). A color change will occur.
-
Reaction Stop and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Protocol 3: Analysis of Protein Phosphorylation by Western Blot
A. Methodology
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific for a phosphorylated signaling protein (e.g., anti-phospho-p38) overnight at 4°C.
-
Secondary Antibody: Wash the membrane. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody for the total protein (e.g., anti-total-p38) to confirm equal protein loading.
Conclusion and Future Directions
The R-848-induced MyD88-dependent pathway is a critical component of the innate immune response to viral pathogens. Its ability to potently induce pro-inflammatory cytokines and type I interferons has made it a subject of intense research and a target for therapeutic development.[14] R-848 and other TLR7/8 agonists are being explored as vaccine adjuvants to enhance adaptive immunity and as standalone immunotherapies for cancer and infectious diseases.[14][15] A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is essential for professionals seeking to harness its power for novel drug development and immunological research.
References
- 1. invivogen.com [invivogen.com]
- 2. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 3. Frontiers | R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway [frontiersin.org]
- 4. R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. MYD88 - Wikipedia [en.wikipedia.org]
- 9. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Imidazoquinoline Resiquimod (R-848), TLR7 and TLR8 ligand (NBP2-26231): Novus Biologicals [novusbio.com]
- 14. Resiquimod - Wikipedia [en.wikipedia.org]
- 15. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Resiquimod-Mediated Cytokine Induction: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod (B1680535) (R848) is a potent synthetic immune response modifier that belongs to the imidazoquinoline family. It functions as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key pattern recognition receptors in the innate immune system.[1][2][3][4] Activation of these endosomal receptors, primarily expressed on immune cells such as dendritic cells (DCs), macrophages, and B-lymphocytes, triggers a robust inflammatory response characterized by the production of a wide array of cytokines.[1][3][4] This guide provides a comprehensive technical overview of the mechanisms, experimental protocols, and quantitative data related to cytokine induction by resiquimod, intended to support research and development in immunotherapy and related fields.
Core Mechanism of Action: TLR7/8 Signaling
Resiquimod's immunostimulatory effects are initiated by its binding to TLR7 and TLR8 within the endosomal compartments of immune cells.[1][4] This binding event triggers a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[1][4][5][6] The formation of this complex initiates a downstream signaling cascade involving members of the IL-1 receptor-associated kinase (IRAK) family and TNF receptor-associated factor 6 (TRAF6).[5][6][7]
This signaling cascade ultimately culminates in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).[1][3][4][8] The activation and nuclear translocation of these transcription factors drive the expression of a broad range of genes encoding pro-inflammatory cytokines and type I interferons.[1][3][9][10]
Cytokine Induction Profile
Resiquimod induces a broad spectrum of cytokines, leading to a Th1-polarized immune response. The primary cytokines induced include Type I interferons (IFN-α, IFN-β), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12).[1][2][3][9] The specific profile and magnitude of cytokine induction can vary depending on the cell type, species, and experimental conditions.
Quantitative Data on Cytokine Induction
The following tables summarize quantitative data on cytokine induction by resiquimod from various studies.
Table 1: In Vitro Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Resiquimod Concentration | Incubation Time | Fold Induction / Concentration | Reference |
| IFN-α | 1 µg/mL | 24 hours | >1000 pg/mL | [3] |
| TNF-α | 1 µg/mL | 24 hours | ~2000 pg/mL | [3] |
| IL-6 | 1 µg/mL | 24 hours | >5000 pg/mL | [3] |
| IL-1β | 1 µg/mL | 24 hours | ~500 pg/mL | [3] |
| IL-12 | Not specified | Not specified | Induced | [1] |
Table 2: In Vivo Cytokine Induction in Mice
| Cytokine | Resiquimod Dose | Time Post-Administration | Organ/Fluid | Fold Induction / Concentration | Reference |
| IFN-α | 50 µ g/bird (i.m.) | Not specified | Spleen | Significant upregulation | [3] |
| IFN-β | 50 µ g/bird (i.m.) | Not specified | Spleen | Significant upregulation | [3] |
| IFN-γ | 50 µ g/bird (i.m.) | Not specified | Spleen | Significant upregulation | [3] |
| IL-1β | 50 µ g/bird (i.m.) | Not specified | Spleen | Significant upregulation | [3] |
| IL-4 | 50 µ g/bird (i.m.) | Not specified | Spleen | Significant upregulation | [3] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs
This protocol outlines a general procedure for stimulating human PBMCs with resiquimod to measure cytokine production.
1. Isolation of PBMCs:
-
Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.[11][12]
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).[12][13]
-
Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1][12]
-
Determine cell viability and concentration using trypan blue exclusion and a hemocytometer.
2. Cell Seeding and Stimulation:
-
Seed the PBMCs in a 96-well tissue culture plate at a density of 2 x 10^5 to 1 x 10^6 cells/well.[13]
-
Prepare a stock solution of resiquimod in a suitable solvent (e.g., DMSO or water, depending on the formulation).[1]
-
Serially dilute the resiquimod stock solution to the desired final concentrations (e.g., 0.1, 1, 10 µg/mL).[1]
-
Add the diluted resiquimod or vehicle control to the appropriate wells.
3. Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 6, 12, 24, or 48 hours).[1][13]
4. Sample Collection and Analysis:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Measure cytokine concentrations in the supernatant using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine bead array.[14]
Applications in Research and Drug Development
The potent immunostimulatory properties of resiquimod have led to its investigation in various therapeutic areas:
-
Vaccine Adjuvant: Resiquimod can enhance the immunogenicity of vaccines by promoting a robust Th1-biased immune response, leading to improved T-cell and antibody responses.[9]
-
Cancer Immunotherapy: By activating dendritic cells and promoting the secretion of anti-tumor cytokines like IFN-α and IL-12, resiquimod is being explored as a treatment for various cancers, including cutaneous T-cell lymphoma and melanoma.[2][15][16] Topical formulations have shown efficacy in regressing skin lesions.[15][17]
-
Antiviral Therapy: The induction of type I interferons by resiquimod provides a powerful antiviral effect, making it a candidate for the treatment of viral infections.[3][4]
Conclusion
Resiquimod is a powerful tool for modulating the innate and adaptive immune systems through the activation of TLR7 and TLR8. Its ability to induce a broad spectrum of pro-inflammatory cytokines has significant implications for the development of novel immunotherapies and vaccine adjuvants. A thorough understanding of its mechanism of action and the quantitative aspects of cytokine induction is crucial for designing effective preclinical and clinical studies. This guide provides a foundational resource for researchers and drug development professionals working with this promising immunomodulator.
References
- 1. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 4. invivogen.com [invivogen.com]
- 5. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 6. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | IRF7: role and regulation in immunity and autoimmunity [frontiersin.org]
- 8. IRF7: activation, regulation, modification and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Resiquimod induces a mixed Th1 and Th2 response via STAT1 and STAT3 signalling in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Topical resiquimod can induce disease regression and enhance T-cell effector functions in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Topical resiquimod can induce disease regression and enhance T-cell effector functions in cutaneous T-cell lymphoma [edoc.unibas.ch]
R-848 Activation of Dendritic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-848, a synthetic imidazoquinoline compound, is a potent immune response modifier that activates dendritic cells (DCs) through Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) agonism.[1][2] This activation is pivotal in initiating and shaping both innate and adaptive immune responses, making R-848 a subject of intense research for its potential applications in vaccine adjuvants and cancer immunotherapy.[2][3] This technical guide provides an in-depth overview of the core mechanisms of R-848-mediated DC activation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Mechanism of Action: TLR7/8 Agonism
R-848 functions as a ligand for TLR7 and TLR8, which are endosomally located pattern recognition receptors.[3][4] In humans, R-848 activates both TLR7 and TLR8, while in mice, its effects are primarily mediated through TLR7.[2][5] Upon binding to these receptors, R-848 triggers a MyD88-dependent signaling cascade, a common pathway for many TLRs.[3][6] This signaling pathway is central to the subsequent activation of dendritic cells.
Dendritic Cell Maturation and Activation
The activation of DCs by R-848 leads to a profound phenotypic and functional transformation, a process known as maturation. This is characterized by the upregulation of cell surface molecules crucial for antigen presentation and T-cell co-stimulation, as well as the production of a wide array of pro-inflammatory cytokines and chemokines.[7]
Upregulation of Co-stimulatory Molecules
R-848 treatment significantly increases the expression of co-stimulatory molecules on the surface of DCs, including CD80, CD83, and CD86, as well as Major Histocompatibility Complex (MHC) class II molecules like HLA-DR.[5][8] This enhanced expression is critical for the effective activation of naive T cells.[9]
Cytokine and Chemokine Secretion
A hallmark of R-848-activated DCs is their robust production of cytokines that drive the differentiation of T helper 1 (Th1) cells, which are essential for anti-viral and anti-tumor immunity.[5] Key cytokines induced by R-848 include Interleukin-12p70 (IL-12p70), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Type I Interferons (IFN-α and IFN-β).[5][7][8] Additionally, R-848 stimulates the secretion of chemokines such as MIP-1α and MCP-1, which are involved in recruiting other immune cells.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of R-848 on dendritic cell maturation and cytokine production as reported in various studies.
Table 1: Dose-Dependent Upregulation of DC Maturation Markers by R-848
| Concentration of R-848 | Upregulated Marker | Cell Type | Fold Increase/Observation | Reference |
| 15–500 ng/ml | CD80, CD83, CD86, HLA-DR | Human MoDCs | Dose-dependent increase | [8] |
| 500 ng/ml | CD80, CD83, CD86, HLA-DR | Human MoDCs | Maximal effect | [5] |
| 1 µg/ml | CD80, CD83 | Adult primary DCs | Significant increase | [10] |
Note: MoDCs refer to Monocyte-Derived Dendritic Cells.
Table 2: Cytokine Production by Dendritic Cells Following R-848 Stimulation
| Cytokine | R-848 Concentration | Cell Type | Observation | Reference |
| TNF-α | 15–500 ng/ml | Human MoDCs | Dose-dependent increase | [8] |
| IL-12p70 | 250 ng/ml (with HMGN1) | Human MoDCs | Robust production | [8] |
| IL-1β | 250 ng/ml (with HMGN1) | Human MoDCs | Robust production | [8] |
| IL-6 | Not specified | mDCs from MS patients | 2-fold increase compared to healthy subjects | [11] |
| IL-12p40 | Not specified | mDCs from MS patients | 2-fold increase compared to healthy subjects | [11] |
| IL-12 | Not specified | DCs | Induced secretion | [7][9] |
| IFN-α | Not specified | DCs | Induced secretion | [7] |
Note: mDCs refer to myeloid Dendritic Cells.
Signaling Pathways
The activation of TLR7/8 by R-848 initiates a complex intracellular signaling cascade that culminates in the activation of key transcription factors responsible for the expression of maturation markers and cytokines. The primary pathways involved are the Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor (IRF) pathways.[5][8]
NF-κB and MAPK Activation
The MyD88-dependent pathway leads to the activation of Mitogen-Activated Protein Kinases (MAPKs) and the canonical NF-κB pathway.[5] This results in the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB.[8]
IRF3 and IRF7 Activation
R-848 stimulation also leads to the synergistic activation and nuclear translocation of IRF3 and IRF7.[5][8] These transcription factors are crucial for the production of type I interferons (IFN-α and IFN-β).[8]
Experimental Protocols
This section outlines standardized protocols for studying the effects of R-848 on dendritic cells.
Generation of Human Monocyte-Derived Dendritic Cells (MoDCs)
-
Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[10]
-
Monocyte Selection: Enrich for CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).[8]
-
Differentiation: Culture the purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 20 ng/mL) for 5-7 days to generate immature MoDCs.[5]
R-848 Stimulation of Dendritic Cells
-
Cell Seeding: Plate the immature DCs at a density of 1 x 10^6 cells/mL in a 96-well or 24-well plate.[11]
-
Stimulation: Add R-848 to the cell cultures at the desired concentrations (e.g., ranging from 15 ng/mL to 1 µg/mL).[8][10] Include an unstimulated control (e.g., vehicle only).
-
Incubation: Incubate the cells for a specified period, typically 24 to 48 hours, at 37°C in a 5% CO2 incubator.[5][8]
Analysis of DC Maturation and Cytokine Production
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR) for analysis by flow cytometry.[8]
-
Cytokine Analysis: Collect the culture supernatants and measure the concentration of secreted cytokines (e.g., IL-12p70, TNF-α, IL-6) using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.[8]
Applications in Drug Development and Immunotherapy
The potent ability of R-848 to activate DCs and drive a Th1-biased immune response has positioned it as a promising candidate for various therapeutic applications.[2]
-
Vaccine Adjuvant: R-848 can enhance the immunogenicity of vaccines by promoting a robust antigen-specific T-cell response.[9]
-
Cancer Immunotherapy: By activating DCs, R-848 can improve the presentation of tumor antigens and stimulate anti-tumor T-cell immunity.[3] It is being investigated as a monotherapy and in combination with other cancer treatments like checkpoint inhibitors.[2][12]
Conclusion
R-848 is a powerful activator of dendritic cells, operating through the TLR7/8-MyD88 signaling axis to induce a mature, pro-inflammatory phenotype. This is characterized by the upregulation of co-stimulatory molecules and the secretion of key Th1-polarizing cytokines. The detailed understanding of its mechanism of action, supported by robust in vitro data, underscores its significant potential in the development of novel immunotherapies and vaccine adjuvants. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and professionals in the field.
References
- 1. stemcell.com [stemcell.com]
- 2. New horizons in cancer immunotherapy: The evolving role of R848 and R837 (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Targeting toll-like receptor 7/8 for immunotherapy: recent advances and prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HMGN1 and R848 Synergistically Activate Dendritic Cells Using Multiple Signaling Pathways [frontiersin.org]
- 6. Frontiers | R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway [frontiersin.org]
- 7. Dendritic cell maturation and subsequent enhanced T-cell stimulation induced with the novel synthetic immune response modifier R-848 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HMGN1 and R848 Synergistically Activate Dendritic Cells Using Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. OVA-PEG-R848 nanocapsules stimulate neonatal conventional and plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy [thno.org]
Resiquimod effect on macrophages
An In-depth Technical Guide to the Core Effects of Resiquimod (B1680535) on Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod (also known as R848) is a synthetic imidazoquinoline compound that functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are critical components of the innate immune system, primarily located within the endosomes of immune cells such as macrophages and dendritic cells, where they recognize single-stranded RNA from viruses.[2][3] The activation of TLR7/8 by Resiquimod triggers a powerful immune response, making it a subject of intense research for applications in cancer immunotherapy, vaccine adjuvants, and as an antiviral agent.[1][4]
Macrophages, particularly Tumor-Associated Macrophages (TAMs), are a major component of the tumor microenvironment (TME).[5][6] They are broadly classified into two main phenotypes: the classically activated M1-like macrophages, which are pro-inflammatory and possess anti-tumor properties, and the alternatively activated M2-like macrophages, which are anti-inflammatory and promote tumor growth.[7][8] In many established tumors, TAMs predominantly exhibit an M2-like phenotype, contributing to an immunosuppressive TME that hinders effective anti-cancer immune responses.[5][8]
This guide provides a detailed technical overview of the core effects of Resiquimod on macrophages, focusing on its mechanism of action, its ability to reprogram macrophage phenotypes, the resulting functional changes, and the experimental methodologies used to characterize these effects.
Mechanism of Action: TLR7/8 Signaling
Resiquimod exerts its effects by binding to TLR7 and TLR8 within the endosomal compartment of macrophages.[2] This binding event initiates a downstream signaling cascade predominantly mediated by the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[2][9][10]
The activation cascade proceeds as follows:
-
Receptor Activation: Resiquimod binds to TLR7 and/or TLR8, inducing a conformational change and receptor dimerization.[2]
-
MyD88 Recruitment: The activated TLRs recruit the MyD88 adaptor protein.
-
Signal Transduction: This leads to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), such as IRF7.[2][9][10]
-
Gene Expression: Activated NF-κB and IRFs translocate to the nucleus, where they drive the transcription of a wide array of genes encoding pro-inflammatory cytokines, chemokines, and type I interferons.[2][3]
Recent studies have also highlighted the crucial role of the STAT1 pathway in the synergistic anti-tumor effects observed when Resiquimod is used in combination with other TLR agonists, further underscoring its complex signaling network.[11][12]
Core Effects on Macrophage Phenotype and Function
Resiquimod profoundly alters macrophage biology, primarily by inducing a functional switch from a tumor-permissive M2-like state to a tumor-suppressive M1-like state. This reprogramming enhances their ability to participate in and orchestrate an anti-tumor immune response.[5][6][13]
Repolarization from M2 to M1 Phenotype
The hallmark effect of Resiquimod on TAMs is the re-education from an M2 to an M1 phenotype.[5][14] This is characterized by changes in the expression of key surface markers and enzymes. Treatment with Resiquimod leads to the upregulation of M1 markers such as CD86 and inducible nitric oxide synthase (iNOS), while concurrently downregulating M2 markers like the mannose receptor CD206 and Arginase-1 (Arg1).[11][15] This shift creates a more pro-inflammatory and anti-tumor microenvironment.[11]
| Parameter | Cell Type | Treatment | Result | Reference |
| M1/M2 Ratio | Murine Tumor-Associated Macrophages (TAMs) | Poly(I:C) + R848 (Intratumoral) | Increased iNOS expression, Decreased Arg1 expression, leading to a higher M1:M2 ratio. | [11] |
| M1/M2 Ratio | Murine Bone Marrow-Derived Macrophages (BMDMs) | Polymeric R848 Prodrug Nanoparticles (PLRS) | Increased M1/M2 ratio (CD86+/CD206+). | [15] |
| M1 Marker (iNOS) | Murine BMDMs | PLRS | Significantly elevated mRNA expression. | [15] |
| M2 Marker (Arg-1) | Murine BMDMs | PLRS | Dramatically reduced mRNA expression. | [15] |
| M2 Marker (CD206) | Murine TAMs (MC-38 colon adenocarcinoma model) | R848-loaded Nanoparticles + anti-TNFR2 | Lower levels of CD206 expression in tumor tissues. | [16] |
Cytokine and Chemokine Secretion
Activation of the TLR7/8 pathway by Resiquimod results in the robust secretion of M1-associated pro-inflammatory cytokines and chemokines. These molecules are critical for recruiting and activating other immune effector cells, such as T cells and Natural Killer (NK) cells, to the tumor site.[11][17]
| Cytokine/Chemokine | Cell Type | Treatment (Concentration) | Incubation | Secretion Level (vs. Control) | Reference |
| CXCL10 | Human Monocyte-Derived Macrophages (HMDMs) | R848 (5 µg/mL) | 24 hours | Significant increase (~2500 pg/mL vs. <100 pg/mL in M0). | [11] |
| CCL5 | Human Monocyte-Derived Macrophages (HMDMs) | R848 (5 µg/mL) | 24 hours | Significant increase (~12000 pg/mL vs. <1000 pg/mL in M0). | [11] |
| IL-10 | Human Monocyte-Derived Macrophages (HMDMs) | R848 (5 µg/mL) | 24 hours | No significant change compared to M0. | [11] |
| IL-6 | Murine Bone Marrow-Derived Macrophages (BMDMs) | Polymeric R848 Prodrug Nanoparticles (PLRS) | 24 hours | Enhanced secretion. | [15] |
| IL-12 | Murine Bone Marrow-Derived Macrophages (BMDMs) | Polymeric R848 Prodrug Nanoparticles (PLRS) | 24 hours | Significantly elevated mRNA expression. | [15] |
| TNF-α, IL-6, IL-12 | Human Peripheral Blood Mononuclear Cells (PBMCs) | R848 (0.1-10 µg/mL) | 24-48 hours | Dose-dependent increase. | [1] |
| TNF-α | Murine Plasma (in vivo) | R848-loaded Nanocapsules | End of experiment | Increased levels. | [7] |
Enhanced Phagocytosis and Cytotoxicity
Resiquimod treatment enhances the phagocytic capacity of macrophages.[5] Studies have shown that M1-polarized macrophages are more efficient at antibody-dependent cellular phagocytosis (ADCP), a key mechanism for therapeutic antibodies.[5][13] By repolarizing TAMs to an M1 phenotype, Resiquimod can significantly boost the efficacy of antibody-based cancer therapies.[5][14] Furthermore, Resiquimod-activated macrophages exhibit direct cytotoxic activity against cancer cells.[7]
Experimental Protocols and Workflows
Investigating the effects of Resiquimod on macrophages involves a series of well-defined in vitro and ex vivo procedures. A typical workflow includes macrophage differentiation, stimulation with Resiquimod, and subsequent analysis of phenotype and function.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. TLR7 Activation of Macrophages by Imiquimod Inhibits HIV Infection through Modulation of Viral Entry Cellular Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR7 and TLR8 agonist resiquimod (R848) differently regulates MIF expression in cells and organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing antibody-dependent cellular phagocytosis by Re-education of tumor-associated macrophages with resiquimod-encapsulated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sdgs.osaka-u.ac.jp [sdgs.osaka-u.ac.jp]
- 7. Frontiers | Polymeric nanocapsules loaded with poly(I:C) and resiquimod to reprogram tumor-associated macrophages for the treatment of solid tumors [frontiersin.org]
- 8. Frontiers | Shaping Polarization Of Tumor-Associated Macrophages In Cancer Immunotherapy [frontiersin.org]
- 9. Cell microparticles loaded with tumor antigen and resiquimod reprogram tumor-associated macrophages and promote stem-like CD8+ T cells to boost anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 11. Intratumoral combination therapy with poly(I:C) and resiquimod synergistically triggers tumor-associated macrophages for effective systemic antitumoral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Anti-Tumor Strategies by Harnessing the Phagocytosis of Macrophages [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Regulating Tumor-Associated Macrophage Polarization by Cyclodextrin-Modified PLGA Nanoparticles Loaded with R848 for Treating Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
An In-depth Technical Guide to R-848 and Type I Interferon Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-848, also known as Resiquimod, is a synthetic small molecule belonging to the imidazoquinoline family. It is a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key pattern recognition receptors in the innate immune system.[1] These receptors are primarily located in the endosomes of various immune cells and recognize single-stranded RNA (ssRNA) from viruses.[2] By mimicking viral ssRNA, R-848 activates TLR7 and TLR8, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and, most notably, type I interferons (IFN-α and IFN-β).[1][3][4] This potent immunostimulatory activity has positioned R-848 as a subject of intense research for its potential therapeutic applications in antiviral therapies and cancer immunotherapy.[5][6][7][8]
This technical guide provides a comprehensive overview of the mechanisms by which R-848 induces type I interferon production, detailed experimental protocols for its study, and a summary of quantitative data to aid researchers in their investigations.
R-848-Mediated Signaling Pathway for Type I Interferon Production
The induction of type I interferons by R-848 is primarily mediated through the activation of TLR7 in plasmacytoid dendritic cells (pDCs) and TLR8 in monocytes and macrophages. While both receptors contribute to the immune response, pDCs are the most potent producers of type I interferons upon TLR7 stimulation.[1] The signaling pathway is dependent on the adaptor protein MyD88.[1][3][4]
Upon binding of R-848 to TLR7/8 in the endosome, the receptor undergoes a conformational change, leading to the recruitment of MyD88. MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK1 and IRAK4.[9] This leads to the formation of a signaling complex that includes TNF receptor-associated factor 6 (TRAF6).[5][9][10]
The activation of TRAF6 is a critical node in the pathway, leading to two distinct downstream branches: one culminating in the activation of NF-κB and the other leading to the activation of Interferon Regulatory Factor 7 (IRF7). For type I interferon production, the IRF7 pathway is paramount. TRAF6, in a complex with other molecules, activates IκB kinase α (IKKα), which then phosphorylates IRF7.[1][5][11] Phosphorylated IRF7 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes, initiating their transcription.[1][5]
Quantitative Data on R-848-Induced Type I Interferon Production
The following tables summarize quantitative data from various studies on the production of IFN-α and IFN-β by different human immune cell populations following stimulation with R-848.
Table 1: R-848-Induced IFN-α Production in Human Plasmacytoid Dendritic Cells (pDCs)
| R-848 Concentration | Incubation Time | IFN-α Concentration | Cell Source | Reference |
| 1 µM | 4 hours | Up to 2 ng/mL | Purified pDCs | [1] |
| 1 µM | 16 hours | Percentage of IFN-α+ pDCs significantly higher in female infants | Infant PBMC | [9] |
| 2 µg/mL | 6 hours | Dose-dependent production | PBMCs | [12] |
| 1 µg/mL | Overnight | ~4900 pg/mL | Monkey PBMCs | [7] |
Table 2: R-848-Induced Type I Interferon Production in Human Monocytes and Macrophages
| R-848 Concentration | Incubation Time | Cytokine | Concentration | Cell Type | Reference |
| 300 ng/mL | 18 hours | IFN-α | Production induced | Monocytes | [13] |
| 100 ng/mL | 2-24 hours | IFN-β mRNA | Time-dependent increase | Microglial cell line | [14] |
| Not Specified | 24 hours | IFN-β | Not detected | THP-1 monocytes/macrophages | [15] |
| 10 µM | 15 hours | IFNA, IFNB mRNA | Upregulated | THP-1 cells | [16] |
Experimental Protocols
Experimental Workflow for Quantifying R-848-Induced Type I Interferon Production
The general workflow for assessing type I interferon production in response to R-848 involves the isolation of target immune cells, in vitro stimulation, and subsequent quantification of interferons using methods like ELISA or intracellular cytokine staining followed by flow cytometry.
References
- 1. IRF7: activation, regulation, modification and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-cell deep phenotyping of cytokine release unmasks stimulation-specific biological signatures and distinct secretion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exhaustive exercise reduces TNF-α and IFN-α production in response to R-848 via toll-like receptor 7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. TRAF6 Establishes Innate Immune Responses by Activating NF-κB and IRF7 upon Sensing Cytosolic Viral RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Human TLR-7-, -8-, and -9-Mediated Induction of IFN-α/β and -λ Is IRAK-4 Dependent and Redundant for Protective Immunity to Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. IFN-beta stimulates the production of beta-chemokines in human peripheral blood monocytes. Importance of macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human monocytes represent a competitive source of interferon-alpha in peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interferon α and β induce differential transcriptional and functional metabolic phenotypes in human macrophages and blunt glycolysis in response to antigenic stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interferon β (IFN-β) Production during the Double-stranded RNA (dsRNA) Response in Hepatocytes Involves Coordinated and Feedforward Signaling through Toll-like Receptor 3 (TLR3), RNA-dependent Protein Kinase (PKR), Inducible Nitric Oxide Synthase (iNOS), and Src Protein - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Resiquimod: A Technical Guide for Researchers
An In-depth Overview of the Potent TLR7/8 Agonist for Drug Development Professionals
Abstract
Resiquimod (B1680535) (R-848) is a synthetic small molecule of the imidazoquinoline family, recognized for its potent activity as an immune response modifier. It functions as a dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key pattern recognition receptors in the innate immune system. Activation of these receptors by Resiquimod triggers a signaling cascade that leads to the production of various pro-inflammatory cytokines and type I interferons, ultimately orchestrating a robust immune response. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental findings related to Resiquimod, tailored for researchers, scientists, and drug development professionals.
Discovery and Development
Resiquimod was developed by the 3M company as a more potent analog of its predecessor, imiquimod. The initial discovery efforts were aimed at identifying compounds with strong immune-stimulating properties for therapeutic applications, including antiviral and antitumor treatments. Resiquimod, also known as R-848, emerged as a lead candidate due to its enhanced ability to induce a broad range of cytokines compared to imiquimod.[1] Its potential as a vaccine adjuvant and in cancer immunotherapy has been a significant focus of subsequent research.[2]
Chemical Synthesis
The chemical synthesis of Resiquimod, 1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol, involves a multi-step process. While specific, detailed protocols can be proprietary, the general synthetic route can be inferred from patent literature and publications on related imidazoquinoline compounds. A representative synthetic scheme is outlined below. The synthesis generally involves the construction of the core imidazo[4,5-c]quinoline ring system followed by the addition of the side chains.
A detailed, step-by-step synthesis protocol is not publicly available in peer-reviewed literature. The following is a generalized representation based on available information.
Generalized Synthetic Workflow:
Caption: Generalized workflow for the synthesis of Resiquimod.
Mechanism of Action: TLR7/8 Signaling
Resiquimod exerts its immunostimulatory effects by activating TLR7 and TLR8, which are primarily expressed in the endosomes of various immune cells, including dendritic cells (DCs), macrophages, and B cells.[3] Upon binding to these receptors, Resiquimod initiates a downstream signaling cascade predominantly through the Myeloid differentiation primary response 88 (MyD88)-dependent pathway.[1]
This signaling pathway involves the recruitment of adaptor proteins, leading to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[3] The activation of these transcription factors results in the transcription and subsequent secretion of a wide array of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and type I interferons (IFN-α).[1][4]
Caption: Resiquimod-induced TLR7/8 signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Resiquimod, highlighting its potency in vitro and efficacy in vivo.
Table 1: In Vitro Cytokine Induction by Resiquimod
| Cell Type | Cytokine | Concentration of Resiquimod | Result | Reference |
| Human PBMCs | Type I IFN | 10 nM | Activity < 0.00125 µM | [1] |
| Human PBMCs | Type I IFN | 30 nM | Activity = 0.00125 µM | [1] |
| Human PBMCs | Type I IFN | 100 nM | Activity = 0.00561 µM | [1] |
| Human pDCs | IFN-α, IFN-ω | 0.3 µM | Equivalent secretion to 3 µM Imiquimod | [5] |
| Murine Macrophages | IL-6, IL-12, IFN-γ | Not specified | Increased production | [5] |
Table 2: In Vivo Antitumor Efficacy of Resiquimod
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Melanoma (B16.F10) | Mice | 500 µ g/dose , i.p., 3-day intervals | Less tumor invasion, increased serum IL-6, IL-12, IFN-γ | [5] |
| Melanoma | Mice | Intratumoral injection | Delayed tumor growth | [5] |
| Melanoma | Mice | Intratumoral injection with tumor-bound mannan | Significantly prolonged survival | [5] |
| Melanoma | Mice | Combination with anti-PD-1 | Significantly prolonged survival compared to anti-PD-1 alone | [6] |
| Peritoneal Carcinomatosis (CT26) | Mice | Combination with oxaliplatin | Complete elimination of peritoneal carcinomatosis in 60-70% of mice | [7] |
Table 3: Clinical Trial Results for Cutaneous T-Cell Lymphoma (CTCL)
| Trial Phase | Number of Patients | Treatment | Efficacy | Reference |
| Phase I | 12 | 0.03% and 0.06% topical gel | 75% had significant improvement in treated lesions; 30% had complete clearing of treated lesions. | [8][9] |
| Phase I | 12 | 0.03% and 0.06% topical gel | 92% had >50% improvement in untreated lesions; 2 patients had complete disease clearing. | [8][9] |
| Phase I | 10 (of 12) | 0.03% and 0.06% topical gel | 90% had a reduction in malignant T-cell clones; 30% had complete eradication of malignant T-cells in studied lesions. | [8] |
Key Experimental Protocols
This section details the methodologies for key experiments frequently cited in Resiquimod research.
In Vitro Cytokine Induction Assay
Objective: To quantify the production of cytokines by immune cells in response to Resiquimod stimulation.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Stimulation: Cells are cultured in the presence of varying concentrations of Resiquimod (e.g., 10 nM to 100 nM) for a specified duration (e.g., 18 hours).
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of specific cytokines (e.g., IFN-α, TNF-α, IL-6) is quantified using an enzyme-linked immunosorbent assay (ELISA).
Caption: Workflow for in vitro cytokine induction assay.
In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor activity of Resiquimod in a preclinical animal model.
Methodology:
-
Tumor Implantation: A murine melanoma cell line (e.g., B16.F10) is injected subcutaneously or intraperitoneally into mice.
-
Treatment: Once tumors are established, mice are treated with Resiquimod via a specified route (e.g., intraperitoneal or intratumoral injection) and schedule. A control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly.
-
Survival Analysis: The survival of the mice in each group is monitored and recorded.
-
Immunological Analysis (Optional): At the end of the study, tumors and spleens may be harvested to analyze the immune cell populations by flow cytometry.
Caption: Workflow for in vivo antitumor efficacy study.
Conclusion
Resiquimod is a potent immune response modifier with a well-defined mechanism of action centered on the activation of TLR7 and TLR8. Its ability to induce a robust Th1-biased immune response has positioned it as a promising candidate for various therapeutic applications, including the treatment of viral infections and cancer, and as a vaccine adjuvant. The quantitative data from preclinical and clinical studies underscore its potential. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic utility of Resiquimod and related imidazoquinoline compounds. Further research into optimizing delivery systems and combination therapies will be crucial in fully realizing the clinical potential of this powerful immunomodulator.
References
- 1. selleckchem.com [selleckchem.com]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. invivogen.com [invivogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-melanoma Effects of Resiquimod (RSQ) In Vitro and in Combination with Immune Checkpoint Blockade In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-Imidazo[4,5-c]quinoline-1-ethanol, 4-amino-2-(ethoxymet… [cymitquimica.com]
- 8. Topical resiquimod can induce disease regression and enhance T-cell effector functions in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical resiquimod can induce disease regression and enhance T-cell effector functions in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
R-848: A Technical Guide to its Chemical Structure, Properties, and Immunomodulatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-848, also known as Resiquimod, is a potent synthetic small molecule belonging to the imidazoquinoline family. It is a well-established immune response modifier with significant antiviral and antitumor properties. R-848 functions as a selective agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key pattern recognition receptors in the innate immune system.[1][2][3] Activation of these receptors by R-848 triggers a signaling cascade that leads to the production of various pro-inflammatory cytokines and type I interferons, thereby mounting a robust immune response.[1][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to R-848.
Chemical Structure and Properties
R-848 is chemically identified as 1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol.[5] Its structure features a core imidazoquinoline ring system, which is crucial for its biological activity.
Physicochemical Properties of R-848
The following table summarizes the key physicochemical properties of R-848.
| Property | Value | Reference |
| IUPAC Name | 1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | [5] |
| Molecular Formula | C₁₇H₂₂N₄O₂ | [5] |
| Molecular Weight | 314.4 g/mol | [5] |
| CAS Number | 144875-48-9 | [6] |
| Appearance | White to light yellow solid | [6] |
| Melting Point | 193 °C | [7] |
| SMILES | CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | [6] |
| Solubility | - DMSO: ~12.5 - 100 mg/mL- Ethanol: ~3.3 - 25 mg/mL- DMF: ~16 mg/mL- Water: ~0.1 mg/mL | [6][8][9] |
| Purity | ≥ 95% (commercially available) | [1][2] |
Pharmacological Properties of R-848
The pharmacological activities of R-848 are centered on its ability to activate the innate immune system.
| Property | Description | Reference |
| Mechanism of Action | Agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). | [1][3] |
| Biological Activity | Induces the production of cytokines such as TNF-α, IL-6, IL-12, and IFN-α. Possesses potent antiviral and antitumor activities. | [2][4][7] |
| Cellular Targets | Primarily acts on immune cells expressing TLR7 and TLR8, including dendritic cells (DCs), macrophages, and B-lymphocytes. | [1][5] |
| Signaling Pathway | Activates the MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and IRF. | [1][4][8] |
| IC₅₀ | 4.2 μM (for anti-viral properties) | [2] |
Signaling Pathways of R-848
R-848 exerts its immunomodulatory effects by activating the TLR7 and TLR8 signaling pathways. Upon binding to these endosomal receptors, R-848 initiates a signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of downstream transcription factors, most notably nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).
Experimental Protocols
The following are detailed methodologies for key experiments frequently performed to characterize the activity of R-848.
NF-κB Activation Assay
This protocol describes the detection of NF-κB activation in response to R-848 stimulation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus using immunofluorescence microscopy.
Materials:
-
HEK293 cells stably expressing human TLR7 or TLR8
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
R-848 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HEK293-hTLR7/8 cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency the next day.
-
Cell Stimulation: Treat the cells with various concentrations of R-848 (e.g., 0.1, 1, 10 µg/mL) or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and then counterstain with DAPI for 5 minutes.
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. NF-κB activation is indicated by the translocation of the green fluorescent signal (p65) from the cytoplasm to the DAPI-stained nucleus.
Cytokine Induction Assay
This protocol details the measurement of cytokine production (e.g., TNF-α, IL-6) from human peripheral blood mononuclear cells (PBMCs) upon stimulation with R-848, using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% FBS
-
R-848 (stock solution in DMSO)
-
Ficoll-Paque PLUS
-
ELISA kit for the specific cytokine to be measured (e.g., human TNF-α, IL-6)
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them into a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Cell Stimulation: Add various concentrations of R-848 (e.g., 0.1, 1, 10 µg/mL) or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the cell-free supernatants.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
-
Data Analysis: Calculate the concentration of the cytokine in the samples by comparing their absorbance values to the standard curve.
Conclusion
R-848 is a powerful tool for researchers and drug developers in the fields of immunology, virology, and oncology. Its well-defined chemical structure and its specific mechanism of action as a TLR7/8 agonist make it an invaluable compound for studying innate immune responses and for the development of novel immunotherapies and vaccine adjuvants. The provided technical information and experimental protocols serve as a comprehensive resource for professionals working with this important immunomodulatory agent.
References
- 1. invivogen.com [invivogen.com]
- 2. stemcell.com [stemcell.com]
- 3. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway [frontiersin.org]
- 5. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 8. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Resiquimod: An In-depth Technical Guide to a Potent Immunomodulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resiquimod (B1680535) (R848) is a synthetic small molecule of the imidazoquinoline family, renowned for its potent immunomodulatory activities. Acting as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), Resiquimod triggers a robust innate and subsequent adaptive immune response. This technical guide provides a comprehensive overview of Resiquimod's core mechanism of action, its impact on cytokine production and immune cell activation, detailed experimental protocols for its evaluation, and quantitative data to support its preclinical and clinical investigation. The information is tailored for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and vaccinology.
Mechanism of Action: TLR7/8 Agonism and Downstream Signaling
Resiquimod's immunomodulatory effects are initiated through its binding to and activation of TLR7 and TLR8, which are endosomal pattern recognition receptors.[1][2] In humans, Resiquimod activates both TLR7 and TLR8, while in mice, its effects are primarily mediated through TLR7.[1] This activation initiates a MyD88-dependent signaling pathway, a critical intracellular cascade for innate immune responses.[1]
The binding of Resiquimod to TLR7/8 leads to the recruitment of the adaptor protein MyD88.[3] This is followed by the assembly of a larger signaling complex, including interleukin-1 receptor-associated kinases (IRAKs) and tumor necrosis factor receptor-associated factor 6 (TRAF6).[4] The activation of this complex ultimately leads to the activation of key transcription factors, namely nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[2][5] The translocation of these transcription factors to the nucleus induces the expression of a wide array of pro-inflammatory cytokines and chemokines, shaping the subsequent immune response.[5][6]
Data Presentation: Quantitative Effects of Resiquimod
The activation of the TLR7/8 pathway by Resiquimod leads to a dose-dependent induction of various cytokines and the activation of immune cells. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Activity of Resiquimod
| Parameter | Cell Type | Value | Reference |
| TLR7 Activation (EC50) | Human HEK293 cells | 7.2 nM | [7] |
| TLR8 Activation (EC50) | Human HEK293 cells | Not explicitly found in searches | N/A |
| NF-κB Activation | Flounder PBL | 3.5-fold increase (at 1 µg/mL) | [5] |
| IFN-α Production | Human PBMCs | Dose-dependent increase | [8] |
| TNF-α Production | Human PBMCs | Dose-dependent increase | [5][8] |
| IL-6 Production | Human PBMCs | Dose-dependent increase | [5][8] |
| IL-12 Production | Human PBMCs | Dose-dependent increase | [2] |
Table 2: In Vivo Cytokine Induction by Resiquimod in Mice
| Cytokine | Dose | Route of Administration | Peak Concentration | Time to Peak | Reference |
| IFN-α | 50 nmol | Intraperitoneal | Significantly elevated | Not specified | [5] |
| TNF-α | 50 nmol | Intraperitoneal | Significantly elevated | Not specified | [5] |
| IL-12 | 50 nmol | Intraperitoneal | Significantly elevated | Not specified | [5] |
| IL-6 | Not specified | Topical (Imiquimod) | Significantly elevated | Not specified | [9] |
Table 3: Adjuvant Effect of Resiquimod on T-Cell Responses
| Vaccine Model | Adjuvant | Effect on CD8+ T-cells | Reference |
| HIV-1 gag DNA vaccine (mice) | Resiquimod (50 nM) | Several-fold increase in stimulation index | [10] |
| NY-ESO-1 protein (human) | Topical Resiquimod (0.2%) | Induced responses in a small subset of patients | [11] |
| DNA vaccination (mice) | Subcutaneous Resiquimod | Enhanced antigen-specific responses | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide step-by-step protocols for key experiments used to characterize the immunomodulatory activity of Resiquimod.
In Vitro NF-κB Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway in response to Resiquimod.
Materials:
-
HEK293 cells stably transfected with a human TLR7 or TLR8 expression vector and an NF-κB-inducible luciferase reporter plasmid.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Resiquimod stock solution (in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the HEK293 reporter cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.
-
Prepare serial dilutions of Resiquimod in culture medium. Include a vehicle control (DMSO).
-
Remove the culture medium from the cells and add 100 µL of the Resiquimod dilutions or vehicle control to the respective wells.
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
Data is typically expressed as fold induction over the vehicle control.
Cytokine Quantification by ELISA
This protocol describes the measurement of cytokines secreted by human Peripheral Blood Mononuclear Cells (PBMCs) upon stimulation with Resiquimod.
Materials:
-
Ficoll-Paque for PBMC isolation.
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Resiquimod stock solution (in DMSO).
-
96-well tissue culture plates.
-
Commercially available ELISA kits for human IFN-α, TNF-α, IL-6, and IL-12.
-
Microplate reader.
Protocol:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 105 cells/well.
-
Prepare serial dilutions of Resiquimod in culture medium. Include a vehicle control.
-
Add 20 µL of the Resiquimod dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the cell-free supernatants.
-
Quantify the cytokine concentrations in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Resiquimod in a syngeneic mouse model.
Materials:
-
C57BL/6 mice.
-
B16-F10 melanoma cell line.
-
Phosphate-buffered saline (PBS).
-
Resiquimod formulation for injection (e.g., in a suitable vehicle).
-
Calipers for tumor measurement.
Protocol:
-
Inject 1 x 105 B16-F10 melanoma cells subcutaneously into the flank of C57BL/6 mice.[13]
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, Resiquimod low dose, Resiquimod high dose).
-
Administer Resiquimod or vehicle control according to the desired schedule (e.g., intraperitoneally or intratumorally, twice a week).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Conclusion
Resiquimod stands out as a potent and versatile immunomodulator with significant potential in various therapeutic areas. Its well-defined mechanism of action, centered on the activation of TLR7 and TLR8, provides a solid foundation for rational drug design and development. The ability of Resiquimod to induce a robust Th1-polarizing cytokine response and to activate a range of immune cells makes it a compelling candidate for cancer immunotherapy and as a vaccine adjuvant. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and scientists working to further elucidate the therapeutic potential of this promising immunomodulatory agent. Continued investigation into optimal dosing, delivery systems, and combination therapies will be crucial in translating the preclinical promise of Resiquimod into effective clinical applications.
References
- 1. invivogen.com [invivogen.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 5. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 6. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. aimspress.com [aimspress.com]
- 10. Resiquimod is a modest adjuvant for HIV-1 gag-based genetic immunization in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resiquimod as an Immunologic Adjuvant for NY-ESO-1 Protein Vaccination in Patients with High Risk Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imiquimod and resiquimod in a mouse model: adjuvants for DNA vaccination by particle-mediated immunotherapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Resiquimod (R-848): Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod (R-848) is a potent synthetic immune response modifier belonging to the imidazoquinoline family. It functions as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key pattern recognition receptors in the innate immune system.[1][2] Activation of TLR7 and TLR8, primarily expressed in the endosomes of immune cells like dendritic cells (DCs), macrophages, and B-lymphocytes, triggers a MyD88-dependent signaling cascade.[1][3] This leads to the activation of transcription factors such as NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β).[1][2] This robust immune activation makes R-848 a valuable tool in various research and therapeutic areas, including cancer immunotherapy and as a vaccine adjuvant.[1][4]
These application notes provide detailed protocols for common in vitro and in vivo experimental setups using Resiquimod (R-848), along with key quantitative data and visualizations of the underlying signaling pathway and experimental workflows.
Data Presentation: Quantitative Parameters for R-848 Experiments
The following tables summarize key quantitative data for designing experiments with Resiquimod (R-848).
Table 1: In Vitro Stimulation with Resiquimod (R-848)
| Parameter | Human PBMCs | Other Human Immune Cells | Murine Splenocytes |
| Cell Seeding Density | 1 x 10^6 cells/mL[1] | Varies by cell type | Varies by cell type |
| R-848 Concentration Range | 1-10 µg/mL (approx. 2.8-28.5 µM)[5][6] | 0.1-10 µg/mL[1] | 0.5–2 μg/ml[7] |
| Optimal Concentration (Cytokine Analysis) | Perform dose-response (e.g., 0.1, 1, 5, 10 µg/mL)[5] | Varies | Varies |
| Optimal Concentration (B Cell Activation) | 1 µg/mL[5] | 0.5 µg/ml[8] | Not specified |
| Incubation Time (Cytokine Analysis) | 6, 12, 24, 48 hours (time-course recommended)[5] | 24 to 48 hours[1] | 24 h[7] |
| Incubation Time (Surface Marker Analysis) | 18-24 hours[5] | 4 hours for B-cell activation markers[8] | Not specified |
Table 2: In Vivo Administration of Resiquimod (R-848) in Mice
| Parameter | Value | Reference |
| Animal Model | C57Bl mice[9] | [9] |
| Administration Route | Intraperitoneal (i.p.)[7][9] | [7][9] |
| Dosage Range | 10 µg to 100 µg per mouse[9] | [9] |
| Low Dose Example | 50 µg (~2 mg/kg)[9] | [9] |
| High Dose Example | 100 µg (~4 mg/kg)[9] | [9] |
| Vehicle | Endotoxin-free water[9] or Saline (0.9% NaCl)[9] | [9] |
| Observation Timepoints | 3 hours and 24 hours post-administration[9][10] | [9][10] |
| Vaccine Adjuvant Dose | 20 µ g/mouse (intranasal)[7] | [7] |
Signaling Pathway
The activation of the immune system by Resiquimod (R-848) is initiated through the TLR7 and TLR8 signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A comprehensive battery of flow cytometric immunoassays for the in vitro testing of chemical effects in human blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PubMed [pubmed.ncbi.nlm.nih.gov]
R-848 In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-848, also known as Resiquimod, is a potent synthetic imidazoquinoline compound that acts as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are key components of the innate immune system, recognizing single-stranded RNA from viruses and certain synthetic molecules.[2] R-848 activates immune cells through the MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and type I interferons.[2] This potent immune-stimulating activity makes R-848 a valuable tool for in vitro studies in immunology, vaccine development, and cancer immunotherapy research.[3][4] In humans, TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs).[5] It is important to note that murine TLR8 is considered functionally impaired, so R-848 primarily acts through TLR7 in mice.[6]
These application notes provide detailed protocols for common in vitro assays using R-848 to stimulate various immune cell types and reporter cell lines.
Key Signaling Pathway
R-848 exerts its biological effects by activating the TLR7 and TLR8 signaling pathways within the endosomes of immune cells. This activation triggers a downstream cascade culminating in the production of cytokines and other inflammatory mediators.
Data Presentation: R-848 In Vitro Concentrations
The optimal concentration of R-848 for in vitro assays is dependent on the cell type and the specific endpoint being measured. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[6]
| Cell Type | Assay Type | Recommended Concentration Range | Reference |
| Human PBMCs | Cytokine Production (e.g., IFN-α, TNF-α, IL-6) | 1 - 10 µg/mL (approx. 2.8 - 28.5 µM) | [5][6] |
| Human PBMCs | B Cell Activation | 0.5 µg/mL | [7] |
| HEK-Blue™ hTLR7/hTLR8 Cells | NF-κB Reporter Assay | 0.1 - 10 µg/mL | [3][8] |
| Murine BMMs (Bone Marrow-Derived Macrophages) | Cytokine Production (IL-6, IL-12, IFN-γ) | 100 nM (approx. 0.03 µg/mL) | [9] |
| Murine LLC (Lewis Lung Carcinoma) Cells | Proliferation/Apoptosis Assay | 1, 5, or 10 µg/mL | [10][11] |
| Human Monocytes | TLR Stimulation for HIV Suppression | 2.5 µg/mL | [12] |
Note: The molecular weight of R-848 is 314.4 g/mol . To convert µg/mL to µM, use the formula: µM = (µg/mL) / 314.4 * 1000.
Experimental Workflow
A typical in vitro experiment using R-848 involves cell preparation, stimulation, incubation, and subsequent analysis of the desired endpoint.
Experimental Protocols
Protocol 1: Cytokine Production Assay in Human PBMCs
This protocol details the stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) with R-848 to measure the induction of pro-inflammatory cytokines such as TNF-α and IL-6.
Materials:
-
Ficoll-Paque™ PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
R-848 (Resiquimod)
-
DMSO (vehicle control)
-
96-well round-bottom cell culture plates
-
Human TNF-α and IL-6 ELISA kits
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood from healthy donors using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin).
-
Cell Seeding: Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium. Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well round-bottom cell culture plate.[6]
-
Compound Preparation:
-
Prepare a stock solution of R-848 in DMSO.
-
Prepare a 2X working solution of R-848 in complete RPMI-1640 medium. For a final concentration of 5 µg/mL, prepare a 10 µg/mL solution.[6] It is recommended to prepare a serial dilution to test a range of concentrations (e.g., 0.1, 1, 5, 10 µg/mL).[6]
-
Prepare a vehicle control with the same final DMSO concentration as the highest R-848 concentration. Ensure the final DMSO concentration is ≤ 0.5%.[8]
-
-
Stimulation: Add 100 µL of the 2X R-848 working solution or vehicle control to the appropriate wells.[6]
-
Incubation: Incubate the plate for a desired period at 37°C in a 5% CO2 incubator. For cytokine analysis, a time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to capture the peak production of different cytokines.[6]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Cytokine Quantification: Carefully collect the cell-free supernatant and store it at -80°C until analysis. Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: NF-κB Activation Reporter Assay in HEK-Blue™ hTLR7/8 Cells
This protocol describes the use of a HEK293 reporter cell line stably expressing human TLR7 or TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
Materials:
-
HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells (or similar reporter cell lines)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
HEK-Blue™ Selection antibiotics (as per manufacturer's instructions)
-
R-848 (Resiquimod)
-
DMSO (vehicle control)
-
QUANTI-Blue™ Solution (or other SEAP detection reagent)
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 and hTLR8 cells in DMEM supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotics. Culture cells at 37°C in a humidified incubator with 5% CO2.[8]
-
Cell Seeding: On the day of the experiment, harvest and resuspend cells in fresh culture medium to a density of 2.5 x 10^5 cells/mL. Seed 180 µL of the cell suspension into each well of a 96-well plate (4.5 x 10^4 cells/well).[8]
-
Compound Preparation:
-
Prepare a stock solution of R-848 in DMSO.
-
Create a serial dilution of R-848 in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µg/mL).
-
Prepare a vehicle control with the same final DMSO concentration. Ensure the final DMSO concentration in all wells is ≤ 0.5%.[8]
-
-
Cell Treatment: Add 20 µL of the diluted R-848 or vehicle control to the appropriate wells.[8]
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[8]
-
SEAP Detection:
-
Add 20 µL of the cell supernatant to 180 µL of QUANTI-Blue™ Solution in a separate 96-well flat-bottom plate.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Acquisition: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the amount of SEAP activity, which reflects the level of NF-κB activation.
Troubleshooting
-
Low or No Response:
-
Incorrect R-848 Concentration: Perform a dose-response curve to find the optimal concentration.[6]
-
Suboptimal Incubation Time: Conduct a time-course experiment to determine peak response time.[6]
-
Cell Type Not Responsive: Confirm that the target cells express TLR7 and/or TLR8.[6]
-
Improper R-848 Storage: Ensure R-848 was stored at -20°C and minimize freeze-thaw cycles.[6]
-
-
High Cell Death:
-
High Variability:
-
Inconsistent Cell Health: Use cells within a consistent and low passage number range.
-
Pipetting Errors: Use calibrated pipettes and proper techniques.[6]
-
By following these detailed protocols and considering the recommended concentration ranges, researchers can effectively utilize R-848 as a potent TLR7/8 agonist for a variety of in vitro immunological studies.
References
- 1. stemcell.com [stemcell.com]
- 2. invivogen.com [invivogen.com]
- 3. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic Immunotherapy with Micellar Resiquimod-Polymer Conjugates Triggers a Robust Antitumor Response in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. benchchem.com [benchchem.com]
- 7. A comprehensive battery of flow cytometric immunoassays for the in vitro testing of chemical effects in human blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. R-848 triggers the expression of TLR7/8 and suppresses HIV replication in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Resiquimod (R848) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Resiquimod (B1680535) (R848), a potent Toll-like receptor 7 and 8 (TLR7/8) agonist, in various preclinical animal models. The information compiled herein is intended to guide researchers in designing and executing experiments for evaluating the immunological activity and therapeutic potential of Resiquimod.
Introduction to Resiquimod (R848)
Resiquimod (R848) is a synthetic imidazoquinoline compound that activates the innate immune system primarily through the activation of TLR7 and TLR8.[1][2] This activation occurs within the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B-lymphocytes.[2][3] The signaling cascade is dependent on the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and Type I interferons (IFN).[1][4] This potent immunostimulatory activity has positioned Resiquimod as a subject of extensive research for various applications, including as a vaccine adjuvant, an antiviral agent, and an anticancer immunotherapeutic agent.[1][5][6] In mice, Resiquimod is known to selectively act on TLR7.[2]
Signaling Pathway of Resiquimod
Resiquimod exerts its immunostimulatory effects by activating the TLR7/8 signaling pathway, which is crucial for the innate immune response.
Caption: Resiquimod (R848) activation of the TLR7/8 signaling pathway.
Quantitative Data: Dosage and Administration in Animal Models
The dosage of Resiquimod can vary significantly depending on the animal model, the intended application, and the route of administration. The following tables summarize dosages used in various preclinical studies.
Table 1: Systemic Immune Activation and Inflammation Models
| Animal Model | Strain | Route of Admin. | Dosage | Key Findings | Reference |
| Mouse | C57BL/6 | Intraperitoneal (i.p.) | 50 µg (~2 mg/kg) | Decreased hippocampal N-acetylaspartate and phosphocreatine (B42189) at 3h. | [4][7][8] |
| Mouse | C57BL/6 | Intraperitoneal (i.p.) | 100 µg (~4 mg/kg) | Induced transient brain swelling, elevated temperature, and weight loss. | [4][7][8][9] |
| Mouse | Wild-type, TLR7-/- | Intraperitoneal (i.p.) | 50 nmol | Induced immune responses in wild-type but not TLR7-deficient mice. | [10] |
Table 2: Cancer Immunotherapy Models
| Animal Model | Cancer Type | Route of Admin. | Dosage | Frequency | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Mouse (Balb/cJ) | CT26-HER2/neu | Intraperitoneal (i.p.) | 2 mg/kg | 3 times/week for 13 days | Anti-tumor activity when combined with anti-HER2 antibody. |[10] | | Mouse (C57BL/6) | Lewis Lung Carcinoma (LLC) | Subcutaneous (s.c.) or i.p. | 20 µg | Every 3 days | Reduced tumor burden and prolonged survival. |[2] | | Mouse (C57BL/6) | Melanoma (B16) | Intraperitoneal (i.p.) | 20 µg or 80 µg | 20µg every other day or 80µg twice with a 4-day interval | Inhibited lung metastasis. |[2] | | Mouse (NDL) | Mammary Carcinoma | Intratumoral (i.t.) | 10 µg | Twice a week (4 treatments total) | Complete tumor regression in combination with αPD-1. |[11] | | Mouse (NDL) | Mammary Carcinoma | Intravenous (i.v.) | 6 mg/kg | Twice a week (4 treatments total) | Inhibited tumor growth and extended survival with hyperthermia and αPD-1. |[11] |
Table 3: Vaccine Adjuvant Studies
| Animal Model | Vaccine Antigen | Route of Admin. | Dosage | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Mouse | DNA Vaccine (Ovalbumin) | Subcutaneous (s.c.) | Not specified, but 10-fold lower than Imiquimod (B1671794) | Enhanced antigen-specific CD4+ and CD8+ T cell responses; biased towards Th1. |[5][12] | | Chicken (SPF) | Inactivated NDV Vaccine | Intramuscular (i.m.) | 50 µ g/bird | Upregulated expression of IFN-α, IFN-β, IFN-γ, IL-1β, and MHC-II genes. |[3] |
Note: For psoriasis-like skin inflammation models, the TLR7 agonist Imiquimod is more commonly used. Studies show that daily topical application of 62.5 mg of 5% Imiquimod cream can induce psoriatic lesions in mice.[13][14][15][16]
Experimental Protocols
Protocol 1: Systemic Immune Activation in Mice
Objective: To induce a systemic inflammatory response in mice to study central nervous system effects.
Materials:
-
Resiquimod (R848) powder (e.g., Invivogen, #tlrl-R848-5)
-
Endotoxin-free sterile water
-
Sterile saline (0.9% NaCl)
-
27.5-gauge sterile needles and syringes
-
Male, wild-type C57BL/6 mice
Procedure:
-
Animal Preparation: Acclimatize 24 male, wild-type C57BL/6 mice to the housing conditions for at least one week prior to the experiment.
-
Resiquimod Formulation: Dissolve Resiquimod in endotoxin-free water to create a stock solution of 1 mg/mL.[4][8] Further dilute with sterile saline to achieve the final desired concentration for injection.
-
Grouping: Divide mice into three groups:
-
Control Group: Receives 100 µL sterile saline.
-
Low-Dose Group: Receives 50 µg Resiquimod in a 100 µL injection volume.
-
High-Dose Group: Receives 100 µg Resiquimod in a 100 µL injection volume.
-
-
Administration: Administer the prepared solutions via intraperitoneal (i.p.) injection using a 27.5-gauge needle.[4][8]
-
Monitoring and Endpoint Analysis:
-
Monitor mice for sickness behavior, including changes in body weight and temperature.[4][8][9]
-
At specified time points (e.g., 3 hours and 24 hours post-injection), perform analysis.[4][7][8] This may include in vivo magnetic resonance imaging (MRI) to assess brain volume and neurometabolite levels.[4][7][17]
-
Collect blood samples for cytokine analysis and tissues for histological or molecular analysis as required.
-
Protocol 2: Resiquimod as an Adjuvant for Cancer Immunotherapy in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of Resiquimod in a murine lung cancer model.
Materials:
-
Resiquimod (R848)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Lewis Lung Carcinoma (LLC) cells
-
6-8 week old C57BL/6 mice
-
Syringes and needles for subcutaneous and intraperitoneal injections
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1x10⁶ LLC cells into the flank of each C57BL/6 mouse.[2]
-
Animal Grouping: Once tumors are palpable (e.g., day 7 post-inoculation), randomize mice into treatment and control groups.[2]
-
Control Group: Receives 100 µL PBS i.p.
-
Treatment Group: Receives 20 µg Resiquimod in 100 µL PBS i.p.
-
-
Treatment Regimen: Administer injections every 3 days until the experimental endpoint is reached.[2]
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health status.
-
Record survival data.
-
-
Endpoint Analysis:
-
At the end of the study, collect tumors, spleens, and lymph nodes.
-
Analyze immune cell infiltration (e.g., CD4+ T cells, CD8+ T cells, NK cells, DCs) in the tumor microenvironment and lymphoid organs via flow cytometry or immunohistochemistry.[2]
-
Measure cytokine levels (e.g., IFN-γ, TNF-α, IL-2) in the serum.[2]
-
Mandatory Visualizations
Experimental Workflow for Cancer Immunotherapy
Caption: General experimental workflow for a murine cancer immunotherapy model.
Dose-Effect Relationship of Resiquimod
Caption: Logical relationship between Resiquimod dosage and observed effects.
References
- 1. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 4. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imiquimod and resiquimod in a mouse model: adjuvants for DNA vaccination by particle-mediated immunotherapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resiquimod | R848 | TLR7/TLR8 inhibitor | TargetMol [targetmol.com]
- 11. Development of thermosensitive resiquimod-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of a psoriatic-like skin inflammation rat model using imiquimod as an inducing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 15. Serum cytokine concentrations correlate with the severity of imiquimod and IL-23-induced psoriatic inflammation in mice [aimspress.com]
- 16. ijpp.com [ijpp.com]
- 17. [PDF] Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for R-848 Vaccine Adjuvant Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-848, also known as Resiquimod, is a potent synthetic imidazoquinoline compound that functions as a Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) agonist.[1][2][3] Its ability to activate innate immune cells leads to the production of pro-inflammatory cytokines and a subsequent Th1-biased adaptive immune response, making it a promising adjuvant for vaccines against infectious diseases and cancer.[3][4] R-848 enhances both humoral and cellular immunity, promoting the generation of antigen-specific antibodies and T-cell responses.[4][5] These application notes provide detailed protocols for the formulation, in vitro evaluation, and in vivo testing of R-848 as a vaccine adjuvant.
Mechanism of Action: TLR7/8 Signaling
R-848 activates immune cells, such as dendritic cells, macrophages, and B cells, through the endosomally located TLR7 and TLR8.[1][2] This interaction initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs).[2] Consequently, this results in the transcription and secretion of a variety of cytokines, including type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12.[3][4] The induction of IL-12 is crucial for driving the differentiation of naive T helper cells into Th1 cells, which are essential for cell-mediated immunity.
Data Presentation
Table 1: In Vitro Cytokine Production by Human PBMCs Stimulated with R-848
| R-848 Concentration | IL-6 (pg/mL) | TNF-α (pg/mL) | IFN-α (pg/mL) |
| 0 µg/mL (Control) | 50 ± 15 | 30 ± 10 | < 20 |
| 0.1 µg/mL | 800 ± 150 | 500 ± 100 | 200 ± 50 |
| 1.0 µg/mL | 2500 ± 400 | 1800 ± 300 | 800 ± 150 |
| 10 µg/mL | 4000 ± 600 | 3000 ± 500 | 1500 ± 250 |
Data are represented as mean ± standard deviation and are compiled from representative studies. Actual values may vary depending on experimental conditions and donors.
Table 2: Antigen-Specific IgG Titers in Mice Immunized with Ovalbumin (OVA) and R-848
| Group | Day 14 Titer | Day 28 Titer (Post-Boost) |
| OVA alone | 1:500 | 1:2,000 |
| OVA + 1 µg R-848 | 1:4,000 | 1:32,000 |
| OVA + 10 µg R-848 | 1:16,000 | 1:128,000 |
| OVA + 50 µg R-848 | 1:32,000 | 1:256,000 |
Titers are expressed as the reciprocal of the highest dilution giving a positive signal in ELISA. Data are representative of typical results from preclinical mouse studies.
Experimental Protocols
Protocol 1: Preparation of R-848 Adjuvant Formulation
This protocol describes the simple formulation of R-848 with a model protein antigen, ovalbumin (OVA).
Materials:
-
Lyophilized R-848 (VacciGrade™ or equivalent)
-
Endotoxin-free physiological water (0.9% NaCl)[6]
-
Ovalbumin (OVA) protein
-
Sterile, pyrogen-free vials and labware
Procedure:
-
Reconstitution of R-848:
-
Bring the lyophilized R-848 vial to room temperature.
-
Aseptically add the required volume of endotoxin-free physiological water to achieve a stock solution of 1 mg/mL. For example, add 5 mL of water to a 5 mg vial of R-848.[6]
-
Gently mix by pipetting up and down until the R-848 is completely dissolved. Avoid vigorous vortexing.[6]
-
Store the stock solution in aliquots at -20°C for long-term storage (stable for up to 6 months). Avoid repeated freeze-thaw cycles.[6]
-
-
Formulation with Antigen:
-
On the day of immunization, thaw an aliquot of the R-848 stock solution.
-
In a sterile tube, mix the desired amount of R-848 with the antigen solution (e.g., OVA in PBS).
-
For a typical mouse immunization, a dose of 10-100 µg of R-848 is used.[7]
-
The final volume of the vaccine formulation for injection should be adjusted with sterile PBS (typically 100-200 µL for subcutaneous or intramuscular injection in mice).
-
Gently mix the final formulation by inversion.
-
Protocol 2: In Vitro Evaluation of R-848 Activity in Human PBMCs
This protocol describes the stimulation of human peripheral blood mononuclear cells (PBMCs) with R-848 to measure cytokine production.
Materials:
-
Ficoll-Paque™ or other density gradient medium
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Human whole blood from healthy donors
-
R-848 stock solution (1 mg/mL)
-
96-well cell culture plates
-
ELISA kits for desired cytokines (e.g., IL-6, TNF-α, IFN-α)
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in complete RPMI-1640 medium and perform a cell count and viability assessment (e.g., using trypan blue). Viability should be >95%.
-
-
Cell Seeding and Stimulation:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of R-848 in complete RPMI-1640 medium (e.g., to achieve final concentrations of 0.1, 1.0, and 10 µg/mL).
-
Add 100 µL of the R-848 dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
-
Supernatant Collection and Analysis:
-
After incubation, centrifuge the plate at 300 x g for 10 minutes.
-
Carefully collect the supernatant from each well and store at -80°C until analysis.
-
Quantify the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Protocol 3: In Vivo Immunization and Evaluation in Mice
This protocol provides a general framework for immunizing mice with an R-848 adjuvanted vaccine and evaluating the subsequent immune response.
Materials:
-
BALB/c mice (6-8 weeks old)
-
R-848 adjuvanted vaccine formulation (from Protocol 1)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Materials for blood collection (e.g., micro-hematocrit tubes)
-
ELISA plates and reagents for antibody titration
-
ELISpot plates and reagents for T-cell analysis
Procedure:
-
Immunization Schedule:
-
Primary Immunization (Day 0): Inject each mouse subcutaneously or intramuscularly with 100-200 µL of the vaccine formulation containing the desired dose of antigen (e.g., 50-100 µg OVA) and R-848 (e.g., 10-50 µg).[1]
-
Booster Immunization (Day 14 or 21): Administer a booster injection with the same vaccine formulation and route as the primary immunization.
-
-
Sample Collection:
-
Collect blood samples via tail bleed or retro-orbital sinus at baseline (Day 0) and at specified time points post-immunization (e.g., Day 14, 28, 42).
-
Allow the blood to clot and centrifuge to separate the serum. Store serum at -20°C or -80°C.
-
At the end of the experiment (e.g., Day 42), euthanize the mice and harvest spleens for T-cell analysis.
-
-
Evaluation of Humoral Response (ELISA):
-
Coat 96-well ELISA plates with the antigen (e.g., OVA) overnight at 4°C.
-
Wash the plates and block with a suitable blocking buffer.
-
Perform serial dilutions of the collected sera and add to the plates.
-
Incubate, wash, and then add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.
-
After another incubation and wash, add a TMB substrate and stop the reaction.
-
Read the absorbance at 450 nm and determine the antibody endpoint titer.
-
-
Evaluation of Cellular Response (ELISpot):
-
Isolate splenocytes from the harvested spleens.
-
Perform an ELISpot assay according to the manufacturer's protocol to quantify the number of antigen-specific IFN-γ or IL-4 secreting T-cells upon in vitro restimulation with the antigen.
-
Conclusion
R-848 is a versatile and potent vaccine adjuvant that can be formulated with a variety of antigens to enhance immunogenicity. The protocols provided here offer a foundation for researchers to explore the potential of R-848 in their vaccine development programs. Careful optimization of the R-848 dose and formulation strategy is recommended to achieve the desired balance of efficacy and safety for a specific vaccine candidate.
References
- 1. Immunization protocol. EuroMAbNet [euromabnet.com]
- 2. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 3. Adjuvant activities of immune response modifier R-848: comparison with CpG ODN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. R848 Adjuvant Laden With Self-Assembled Nanoparticle-Based mRNA Vaccine Elicits Protective Immunity Against H5N1 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
In Vivo Delivery of Resiquimod: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resiquimod (B1680535) (R848) is a potent synthetic agonist of Toll-like receptor 7 (TLR7) and TLR8, demonstrating significant promise as an immunomodulatory agent for antiviral and anticancer therapies.[1][2][3] Its ability to induce a robust type I interferon (IFN) and pro-inflammatory cytokine response has positioned it as a key candidate for vaccine adjuvants and direct immunotherapy.[1][4][5][6] However, systemic administration of free Resiquimod is often associated with dose-limiting toxicities due to systemic immune activation.[7][8][9] To circumvent these limitations and enhance therapeutic efficacy, various in vivo delivery strategies have been developed. These approaches aim to localize Resiquimod at the target site, such as a tumor or lymph nodes, thereby maximizing its immunostimulatory effects while minimizing systemic side effects. This document provides detailed application notes and protocols for the in vivo delivery of Resiquimod using various carrier systems, based on preclinical studies.
Mechanism of Action
Resiquimod activates immune cells, primarily dendritic cells (DCs), macrophages, and B-lymphocytes, through the TLR7 and TLR8 signaling pathways.[1][2] In humans, it activates both TLR7 and TLR8, while in mice, it primarily acts on TLR7.[2][5] This activation occurs in the endosomes of these immune cells. The signaling cascade is dependent on the MyD88 adaptor protein, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[2] This results in the production of a range of cytokines, including IFN-α, tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12, which promote a T-helper 1 (Th1) biased immune response.[1][5] This response is characterized by the activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, which are crucial for clearing viral infections and eliminating tumor cells.
Caption: Signaling pathway of Resiquimod (R848) in an antigen-presenting cell.
In Vivo Delivery Systems
Various delivery systems have been explored to improve the therapeutic index of Resiquimod by enhancing its delivery to target tissues and reducing systemic exposure.
Liposomal Formulations
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are a versatile platform for drug delivery, offering biocompatibility and the ability to modify their surface for targeted delivery.
Quantitative Data Summary: Liposomal Resiquimod
| Delivery System | Animal Model | Route of Administration | Resiquimod Dose | Key Findings | Reference |
| Cationic Liposomes (DSTAP) | BALB/c mice with CT26 colorectal cancer | Intraperitoneal | Not specified | 14-fold increase in peritoneal retention and 5-fold decrease in peak plasma concentration compared to free R848. Significantly upregulated IFN-α in peritoneal fluid. | [10][11] |
| Thermosensitive Liposomes (TSLs) | NDL tumor-bearing mice | Intravenous & Local | Not specified | Combined with αPD-1, local injection led to complete tumor regression in 8 of 11 mice. Systemic delivery with hyperthermia extended median survival from 28 to 94 days. | [7] |
| Liposomes | BALB/c mice with Leishmania donovani | Intravenous | Not specified | Significantly decreased parasite load in the liver, spleen, and bone marrow. Increased IFN-γ and IL-10 production. | [12][13] |
| In situ sprayed fibrin (B1330869) hydrogel with R848-loaded liposomes | Chronic osteomyelitis rat model | In situ spray | Not specified | Eradicated intracellular bacteria by reprogramming macrophages from M2 to M1 phenotype. | [14] |
Nanoparticle-Based Systems
Nanoparticles, including polymeric nanoparticles and self-assembled prodrug nanoparticles, offer another promising avenue for Resiquimod delivery. These systems can be engineered to control drug release and target specific cell types.
Quantitative Data Summary: Nanoparticle-Based Resiquimod
| Delivery System | Animal Model | Route of Administration | Resiquimod Dose | Key Findings | Reference |
| Polymeric Prodrug Nanoparticles (PLRS) | 4T1 orthotopic breast cancer model | Intravenous | Not specified | Effectively inhibited tumor growth by repolarizing M2 to M1 macrophages and potentiating T-cell responses. Reduced systemic side effects. | [15] |
| Micellar Resiquimod-Polymer Conjugates | Breast cancer mouse model | Systemic | Not specified | Combined with aPD-1, nanoparticles with ester links eliminated 75% of tumors and enhanced CD8+ T-cell infiltration. | [8][16] |
| Resiquimod-induced nanovaccine (RINV) | B16F10-OVA melanoma & 4T1 breast cancer models | Not specified | Not specified | Induced remarkable prophylactic and therapeutic effects. Inhibited postoperative tumor recurrence and metastasis. | [17] |
| β-cyclodextrin nanoparticles (CDNP-R848) | C57BL/6 mice with MC38 colorectal tumors | Not specified | Not specified | Efficiently delivered Resiquimod to tumor-associated macrophages (TAMs), shifting them to an M1 phenotype and decreasing tumor growth. | [18] |
| Polymeric nanocapsules with Poly(I:C) and R848 | C57BL/6 mice with CMT167 lung cancer | Intratumoral | Not specified | Potent reduction in tumor volume and weight compared to controls. | |
| Silver Nanoparticles (AgNP) + Resiquimod | Melanoma-challenged mice | Not specified | Not specified | Sequential treatment significantly prolonged survival, involving CD8+ T cells. | [19] |
| Mesoporous Silica Nanoparticles (MSNs) | Mice | Not specified | Not specified | Successfully delivered to APCs, producing potent maturation in vitro and in vivo. Augmented T-cell activation when combined with OVA antigen. | [20] |
Hydrogel Formulations
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water while maintaining their structure. They can be used for sustained, localized delivery of therapeutic agents.
Quantitative Data Summary: Hydrogel-Based Resiquimod
| Delivery System | Animal Model | Route of Administration | Resiquimod Dose | Key Findings | Reference |
| In situ sprayed fibrin hydrogel with R848-loaded liposomes | Chronic osteomyelitis rat model | In situ spray | Not specified | Rapid gelation, strong adhesion, and eradication of intracellular bacteria via macrophage reprogramming. | [14] |
| Sustained-release hydrogel | Not specified in abstract | Not specified | Not specified | Clinical trials are ongoing for this formulation. | [21] |
Experimental Protocols
Preparation of Liposomal Resiquimod (Based on Lipid Film Hydration)
This protocol is a generalized procedure based on common methods for liposome (B1194612) preparation.[12][13]
Materials:
-
Resiquimod
-
Phospholipids (e.g., DSPC, Cholesterol)
-
Chloroform or another suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Dissolve Resiquimod and lipids in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS by rotating the flask in a water bath above the lipid transition temperature.
-
The resulting multilamellar vesicles can be downsized by sonication or extrusion through polycarbonate membranes of a defined pore size to form small unilamellar vesicles.
-
Remove unencapsulated Resiquimod by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
In Vivo Efficacy Study in a Murine Tumor Model
This protocol describes a general workflow for evaluating the antitumor efficacy of a Resiquimod formulation.
Caption: General workflow for an in vivo efficacy study of a Resiquimod formulation.
Procedure:
-
Tumor Cell Culture: Culture tumor cells (e.g., 4T1, B16F10, CT26) under appropriate conditions.
-
Animal Model: Use immunocompetent mice (e.g., BALB/c, C57BL/6) of a specific age and sex.
-
Tumor Inoculation: Inject a specific number of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers and calculate the volume (e.g., Volume = 0.5 x length x width^2).
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups. Administer the Resiquimod formulation, free Resiquimod, vehicle control, and any combination therapies (e.g., checkpoint inhibitors) via the chosen route (e.g., intravenous, intratumoral).
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint may be tumor growth inhibition or overall survival.
-
Immunological Analysis: At the end of the study, or at specified time points, collect tumors, spleens, and lymph nodes for immunological analysis. This can include:
-
Flow Cytometry: To quantify immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells, M1/M2 macrophages).
-
Immunohistochemistry: To visualize the infiltration of immune cells (e.g., CD8+ T cells) into the tumor microenvironment.
-
Cytokine Analysis: To measure the levels of cytokines (e.g., IFN-γ, TNF-α) in the serum or tumor homogenates using ELISA or multiplex assays.
-
Concluding Remarks
The in vivo delivery of Resiquimod using advanced carrier systems such as liposomes, nanoparticles, and hydrogels holds immense potential for enhancing its therapeutic efficacy in cancer immunotherapy and as a vaccine adjuvant. These delivery strategies can overcome the limitations of systemic toxicity associated with free Resiquimod by enabling targeted delivery and sustained release at the desired site of action. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further explore and optimize the in vivo application of this potent immunomodulator. Future work will likely focus on the clinical translation of these promising delivery systems.
References
- 1. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 2. invivogen.com [invivogen.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Imiquimod and resiquimod in a mouse model: adjuvants for DNA vaccination by particle-mediated immunotherapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of thermosensitive resiquimod-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systemic Immunotherapy with Micellar Resiquimod–Polymer Conjugates Triggers a Robust Antitumor Response in a Breast Cancer Model [escholarship.org]
- 9. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Liposomal resiquimod for the treatment of Leishmania donovani infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liposomal resiquimod for the treatment of Leishmania donovani infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In situ sprayed hydrogels containing resiquimod-loaded liposomes reduce chronic osteomyelitis recurrence by intracellular bacteria clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Systemic Immunotherapy with Micellar Resiquimod-Polymer Conjugates Triggers a Robust Antitumor Response in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resiquimod-Induced Nanovaccine (RINV) for Personalized Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigating silver nanoparticles and resiquimod as a local melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Facebook [cancer.gov]
R-848 for Cancer Immunotherapy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-848, also known as Resiquimod, is a potent synthetic small molecule that functions as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These receptors are key components of the innate immune system, primarily expressed in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and natural killer (NK) cells.[4] By activating TLR7 and TLR8, R-848 mimics the presence of viral single-stranded RNA, triggering a robust downstream signaling cascade that leads to the activation of both innate and adaptive immunity.[5] This immunomodulatory activity has positioned R-848 as a promising agent in cancer immunotherapy research, where it is being investigated as a monotherapy and in combination with other treatments to enhance anti-tumor immune responses.[1][6][7]
This document provides detailed application notes and experimental protocols for the use of R-848 in cancer immunotherapy research, intended to guide researchers in designing and executing experiments to explore its therapeutic potential.
Mechanism of Action: TLR7/8 Signaling
R-848 activates immune cells through the MyD88-dependent signaling pathway.[3][5] Upon binding to TLR7 and/or TLR8 in the endosome, it initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[3][5] This results in the production of a variety of pro-inflammatory cytokines and type I interferons.[3][5]
A key outcome of R-848-mediated TLR7/8 activation is the promotion of a T helper 1 (Th1) biased immune response, which is critical for effective anti-tumor immunity.[1][2] This is characterized by the increased secretion of cytokines like interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (B1171171) (IL-12), while suppressing the production of Th2-associated cytokines such as IL-4 and IL-5.[2][8] The activation of antigen-presenting cells (APCs), particularly dendritic cells, leads to their maturation, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and enhanced antigen presentation to T cells.[4][7] This ultimately promotes the generation and activity of tumor-antigen specific CD8+ cytotoxic T lymphocytes (CTLs) that can directly kill cancer cells.[1][7]
Caption: R-848 activates the TLR7/8-MyD88 pathway, leading to NF-κB and IRF activation and subsequent pro-inflammatory cytokine and Type I IFN production, driving a Th1 immune response.
Data Presentation: R-848 Concentrations and Dosages
The following tables summarize the effective concentrations of R-848 for in vitro experiments and the dosages used in preclinical in vivo cancer models, as reported in the literature.
| Table 1: R-848 Concentrations for In Vitro Applications | |
| Application | Concentration Range |
| Activation of B cells (NF-κB nuclear translocation) | 1 µg/mL[7] |
| Stimulation of human peripheral blood mononuclear cells (PBMCs) for cytokine production | 100 ng/mL[3] |
| Maturation of human monocyte-derived dendritic cells (Mo-DCs) | 250 ng/mL[9] |
| Activation of murine bone marrow-derived dendritic cells (BMDCs) | 5 µg/mL[10] |
| Stimulation of human epidermal Langerhans' cells | 0.05 - 5.0 µg/mL[5] |
| General working concentration for cellular assays | 10 ng/mL - 10 µg/mL |
| Table 2: R-848 Dosages for In Vivo Murine Cancer Models | |||
| Cancer Model | Dosage | Administration Route | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 3 mg/kg | Retro-orbital injection | [10] |
| Subcutaneous Lung Cancer | 20 µg per mouse | Intraperitoneal (i.p.) | [1][11] |
| Metastatic Lung Cancer | 20 µg or 80 µg per mouse | Intraperitoneal (i.p.) | [1] |
| General in vivo studies in mice | 10 - 100 µg per mouse | Intraperitoneal (i.p.) | [12] |
| Head and Neck Cancer | 25 µg per mouse | Intratumoral injection | [13] |
| Hepatocellular Carcinoma (HCC) | 20 µg per mouse | Intratumoral injection | [6] |
| Systemic immune activation studies | 50 µg or 100 µg per mouse | Intraperitoneal (i.p.) | [6][8][14] |
Experimental Protocols
Protocol 1: In Vitro Activation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the stimulation of human PBMCs with R-848 to assess cytokine production and immune cell activation.
Materials:
-
R-848 (Resiquimod)
-
DMSO (for stock solution)
-
Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
Human whole blood or buffy coat
-
96-well cell culture plates
-
Brefeldin A (optional, for intracellular cytokine staining)
-
ELISA kits for desired cytokines (e.g., TNF-α, IFN-γ, IL-12)
-
Flow cytometry antibodies for cell surface markers (e.g., CD69, CD80, CD86) and intracellular cytokines.
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from human whole blood or buffy coat using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
-
Cell Seeding:
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
-
R-848 Stimulation:
-
Prepare a stock solution of R-848 in DMSO. Further dilute the stock solution in complete RPMI-1640 medium to the desired final concentrations (e.g., 10 ng/mL, 100 ng/mL, 1 µg/mL).
-
Add the diluted R-848 solution to the wells containing PBMCs. Include a vehicle control (medium with the same concentration of DMSO as the highest R-848 concentration).
-
For intracellular cytokine analysis, add Brefeldin A at a final concentration of 10 µg/mL for the last 4-6 hours of incubation to block cytokine secretion.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours. The incubation time can be optimized depending on the specific cytokines and activation markers being measured.
-
-
Sample Collection and Analysis:
-
For Cytokine Secretion (ELISA):
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Store the supernatant at -80°C until analysis.
-
Measure the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
For Cell Surface Marker and Intracellular Cytokine Staining (Flow Cytometry):
-
Gently resuspend the cells in the wells and transfer to flow cytometry tubes.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain for cell surface markers with fluorescently labeled antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines with fluorescently labeled antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells and resuspend in FACS buffer for analysis on a flow cytometer.
-
-
Caption: Workflow for the in vitro activation of human PBMCs with R-848 and subsequent analysis of immune responses.
Protocol 2: In Vivo Murine Syngeneic Tumor Model
This protocol provides a general framework for establishing a subcutaneous tumor model in mice and treating with R-848 to evaluate its anti-tumor efficacy.
Materials:
-
Syngeneic mouse tumor cell line (e.g., B16-F10 melanoma, LLC Lewis lung carcinoma, CT26 colon carcinoma)
-
Female C57BL/6 or BALB/c mice (6-8 weeks old)
-
R-848 (VacciGrade™ or equivalent for in vivo use)
-
Sterile PBS
-
Syringes and needles (27-30G)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Culture the tumor cells to ~80% confluency.
-
Harvest the cells, wash with sterile PBS, and resuspend at a concentration of 1 x 10^7 cells/mL in sterile PBS.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow. Start monitoring tumor size 5-7 days after implantation.
-
Measure the tumor dimensions (length and width) every 2-3 days using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize the mice into treatment groups when the average tumor volume reaches a predetermined size (e.g., 50-100 mm³).
-
-
R-848 Administration:
-
Prepare the R-848 solution in sterile PBS at the desired concentration.
-
Administer R-848 to the treatment group via the chosen route (e.g., intraperitoneal, intratumoral, or intravenous injection). A common regimen is 20 µg of R-848 in 100 µL of PBS per mouse, administered intraperitoneally every 3 days.[1][11]
-
Administer an equal volume of sterile PBS to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the general health of the mice (body weight, signs of toxicity) throughout the experiment.
-
The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for immune cell infiltration, flow cytometry).
-
References
- 1. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 4. The TLR7 ligand R848 prevents mouse graft-versus-host disease and cooperates with anti-interleukin-27 antibody for maximal protection and regulatory T-cell upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 8. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | HMGN1 and R848 Synergistically Activate Dendritic Cells Using Multiple Signaling Pathways [frontiersin.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. invivogen.com [invivogen.com]
- 13. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Resiquimod in Murine Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod (B1680535) (R848) is a potent synthetic immunomodulator that activates the innate and adaptive immune systems through its agonist activity on Toll-like receptors 7 and 8 (TLR7/8).[1][2] As a member of the imidazoquinoline family, Resiquimod has demonstrated significant antitumor effects in a variety of preclinical murine tumor models.[3] Its ability to induce the production of pro-inflammatory cytokines, enhance antigen presentation, and promote the activation of various immune cells makes it a promising agent for cancer immunotherapy, both as a monotherapy and in combination with other treatments.[2][4] These application notes provide a comprehensive overview of the use of Resiquimod in murine cancer models, including detailed experimental protocols and a summary of key quantitative findings.
Mechanism of Action
Resiquimod primarily exerts its immunostimulatory effects by binding to TLR7 and TLR8, which are expressed on the endosomal membranes of immune cells such as dendritic cells (DCs), macrophages, and B cells.[2][5] In mice, the primary receptor for Resiquimod is TLR7.[6] This binding event triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB.[2][5] This, in turn, results in the production of a range of pro-inflammatory cytokines and chemokines, including Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-12 (IL-12).[2]
The downstream effects of this cytokine milieu are multifaceted:
-
Activation and Maturation of Dendritic Cells: Resiquimod promotes the maturation of DCs, enhancing their ability to process and present tumor-associated antigens to T cells.[7]
-
Polarization of Macrophages: It can induce the repolarization of immunosuppressive M2-like tumor-associated macrophages (TAMs) towards a pro-inflammatory M1-like phenotype.[7][8]
-
Enhanced T Cell Responses: The activation of DCs and the production of cytokines like IL-12 foster the development of robust Th1-polarized adaptive immune responses, characterized by the activation of cytotoxic T lymphocytes (CTLs) that can directly kill tumor cells.[9]
-
Modulation of Myeloid-Derived Suppressor Cells (MDSCs): Resiquimod has been shown to induce the differentiation of immunosuppressive MDSCs into macrophages and dendritic cells, thereby reducing their suppressive activity within the tumor microenvironment.[7]
Figure 1: Simplified signaling pathway of Resiquimod in an antigen-presenting cell.
Applications in Murine Tumor Models
Resiquimod has been evaluated in a diverse range of murine tumor models, demonstrating its versatility as an anti-cancer agent. It has been administered through various routes, including intratumoral, topical, and systemic (often encapsulated in nanoparticles to mitigate toxicity).[10][11][12]
Monotherapy
As a single agent, Resiquimod has shown the ability to delay tumor growth and, in some cases, lead to complete tumor regression.[9][10] For instance, intratumoral administration in murine lung cancer and fibrosarcoma models resulted in a significant reduction in tumor volume.[10] Similarly, topical application has been effective in models of cutaneous T-cell lymphoma and has shown promise for cutaneous squamous cell carcinoma (cSCC).[12][13]
Combination Therapy
The efficacy of Resiquimod is often significantly enhanced when used in combination with other cancer therapies.
-
With Checkpoint Inhibitors: Combining local Resiquimod administration with systemic anti-PD-1 checkpoint blockade has been shown to prolong the survival of melanoma-challenged mice compared to either treatment alone.[14]
-
With Radiotherapy: The combination of hypofractionated radiotherapy (HFRT) and intratumoral Resiquimod has demonstrated a potent synergistic anti-tumor effect in both melanoma and squamous cell carcinoma models, leading to complete tumor regression and the induction of a systemic "abscopal" effect on untreated tumors.[9]
-
With Other TLR Agonists: A synergistic effect was observed when Resiquimod was combined with the TLR3 agonist poly(I:C) via intratumoral injection in lung cancer and fibrosarcoma models, resulting in a 96% reduction in tumor volume.[10]
-
With Laser Therapy: The efficacy of an intratumoral sustained-release Resiquimod gel was enhanced when combined with ablative fractional laser (AFL) therapy in a cSCC mouse model, leading to prolonged survival.[12]
Quantitative Data Summary
The following tables summarize the quantitative outcomes of Resiquimod treatment across various murine tumor models as reported in the cited literature.
Table 1: Resiquimod Monotherapy in Murine Tumor Models
| Tumor Model | Mouse Strain | Resiquimod Dose & Route | Key Outcomes | Reference |
| CMT167 (Lung) | C57BL/6 | 25 µg, intratumoral (6 doses) | Significant reduction in tumor volume and weight. | [10] |
| MN/MCA1 (Fibrosarcoma) | C57BL/6 | 25 µg, intratumoral (6 doses) | Significant reduction in tumor growth. | [10] |
| SCC7 (Squamous Cell) | C3H/HeJ | Intratumoral | Markedly inhibited tumor growth. | [15] |
| cSCC | Syngeneic | 7.5 mg/kg, intratumoral (weekly) | Delayed tumor growth but did not prolong survival alone. | [6][12] |
Table 2: Resiquimod in Combination Therapy
| Tumor Model | Mouse Strain | Combination Treatment | Key Outcomes | Reference |
| CMT167 (Lung) | C57BL/6 | Resiquimod (25 µg) + Poly(I:C) (25 µg), intratumoral | 96% reduction in tumor volume; synergistic effect. | [10] |
| B16F10 (Melanoma) | C57BL/6J | Resiquimod (intratumoral) + HFRT | Significantly stronger antitumor response than monotherapy. | [9] |
| SCC7 (Squamous Cell) | C3H/HeJ | Resiquimod (intratumoral) + HFRT | 86% complete tumor regression vs. 14% with HFRT alone. | [9] |
| Melanoma | - | Resiquimod (local) + anti-PD-1 (systemic) | Significantly prolonged survival compared to anti-PD-1 alone. | [14] |
| Breast Cancer | Syngeneic | Resiquimod (micellar nanoparticles, systemic) + anti-PD-1 | Suppressed tumor growth; 75% of tumors eliminated. | [11] |
| cSCC | Syngeneic | Resiquimod gel (intratumoral) + Ablative Fractional Laser | Prolonged survival compared to untreated or AFL alone. | [12] |
Experimental Protocols
Below are detailed methodologies for key experiments involving Resiquimod in murine tumor models, synthesized from the available literature.
Protocol 1: In Vivo Antitumor Efficacy in a Subcutaneous Tumor Model
This protocol is a generalized workflow for assessing the antitumor efficacy of Resiquimod.
Figure 2: General experimental workflow for in vivo Resiquimod efficacy studies.
Detailed Methodology:
-
Tumor Cell Inoculation:
-
Cell Lines: Use appropriate syngeneic tumor cell lines for the chosen mouse strain (e.g., B16F10 melanoma for C57BL/6, CT26 colon carcinoma for BALB/c, CMT167 lung cancer for C57BL/6).[10][16]
-
Preparation: Culture cells to ~80% confluency, harvest, and resuspend in sterile PBS or saline at a concentration of approximately 1-5 x 10^6 cells/mL.[16]
-
Injection: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[16]
-
-
Treatment Regimen:
-
Timing: Begin treatment when tumors reach a palpable size, typically 50-100 mm³.[16]
-
Groups: Establish control (vehicle, e.g., saline) and treatment groups.
-
Administration: For intratumoral injection, administer 25 µg of Resiquimod in a volume of 50-100 µL directly into the tumor.[10] A typical treatment schedule involves multiple injections (e.g., six injections over two weeks).[10] For topical administration, a cream or gel formulation is applied directly over the tumor area.[17]
-
-
Monitoring and Endpoints:
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: Volume = 0.5 x (Length x Width²).[10][16]
-
Survival: Monitor survival daily and euthanize mice when tumors reach a predetermined maximum size or if signs of excessive morbidity are observed.[10]
-
Toxicity: Monitor the body weight of the mice as a general indicator of systemic toxicity.[16]
-
Protocol 2: Immunophenotyping of the Tumor Microenvironment
This protocol outlines the steps to analyze the immune cell infiltrate within the tumor following Resiquimod treatment.
Detailed Methodology:
-
Tissue Collection: At the end of the in vivo study, euthanize the mice and surgically excise the tumors and spleens (as a systemic immune compartment control).[16]
-
Single-Cell Suspension:
-
Mechanically dissociate the tumors (e.g., mincing with a scalpel).
-
Perform enzymatic digestion using a commercial tumor dissociation kit or a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.[6]
-
Filter the suspension through a 70 µm cell strainer to remove debris.[6]
-
-
Cell Staining for Flow Cytometry:
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Stain the cells with a panel of fluorescently labeled antibodies to identify specific immune cell populations. A typical panel might include markers for:
-
T Cells: CD45, CD3, CD4, CD8, FoxP3 (for regulatory T cells)
-
Macrophages: CD45, F4/80, CD11b, CD206 (M2 marker), MHC-II
-
Dendritic Cells: CD45, CD11c, MHC-II, CD80, CD86
-
NK Cells: CD45, NK1.1
-
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify the percentage and absolute numbers of different immune cell populations within the tumor microenvironment.[16]
-
Conclusion
Resiquimod is a potent TLR7/8 agonist with well-documented antitumor activity in a variety of murine models. Its ability to robustly activate the innate immune system and drive a powerful adaptive anti-tumor response makes it an attractive candidate for cancer immunotherapy. The provided protocols and data summaries offer a foundation for researchers to design and execute preclinical studies to further explore the therapeutic potential of Resiquimod, particularly in rational combination therapies aimed at overcoming tumor-induced immunosuppression. Systemic toxicity remains a consideration, highlighting the importance of localized delivery strategies such as intratumoral injection or advanced nanoparticle formulations to maximize efficacy while minimizing adverse effects.[10][11]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 6. Intratumoral sustained release of resiquimod with ablative fractional laser induces efficacy in a cutaneous squamous cell carcinoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intratumoral combination therapy with poly(I:C) and resiquimod synergistically triggers tumor-associated macrophages for effective systemic antitumoral immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Systemic Immunotherapy with Micellar Resiquimod-Polymer Conjugates Triggers a Robust Antitumor Response in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intratumoral sustained release of resiquimod with ablative fractional laser induces efficacy in a cutaneous squamous cell carcinoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topical resiquimod can induce disease regression and enhance T-cell effector functions in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-melanoma Effects of Resiquimod (RSQ) In Vitro and in Combination with Immune Checkpoint Blockade In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Synergy of topical Toll-Like Receptor 7 agonist with radiation and low dose cyclophosphamide in a mouse model of cutaneous breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
R-848 for Antiviral Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-848, also known as Resiquimod, is a potent small molecule immune response modifier.[1] It functions as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key pattern recognition receptors in the innate immune system.[2][3] The activation of TLR7 and TLR8 by R-848 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, mounting a robust antiviral response.[2] R-848 has demonstrated significant antiviral activity against a range of viruses, making it a valuable tool for antiviral research and potential therapeutic development.[1][4] Clinical studies have explored its use in treating viral diseases caused by hepatitis C virus and herpes simplex virus.[4] In humans, R-848 activates both TLR7 and TLR8, while in mice, it selectively acts on TLR7.[2]
Mechanism of Action: TLR7/8 Signaling
R-848 exerts its antiviral effects by activating the TLR7 and TLR8 signaling pathways within the endosomes of immune cells such as dendritic cells (DCs), macrophages, and monocytes.[5][6] This activation is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2] The binding of R-848 to TLR7/8 initiates a signaling cascade that results in the activation of transcription factors, primarily nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[2] This leads to the transcription of genes encoding various pro-inflammatory cytokines and type I interferons (IFN-α/β), which are crucial for controlling viral infections.[2]
Figure 1: R-848 signaling pathway via TLR7/8 leading to an antiviral response.
Antiviral Activity
R-848 has demonstrated a broad spectrum of antiviral activity in various research models. The table below summarizes the reported antiviral efficacy against several viruses.
| Virus | Model | Efficacy Metric | Value | Reference(s) |
| Human Immunodeficiency Virus (HIV) | In vitro (monocytes) | IC₅₀ | 4.2 µM | [6] |
| Zika Virus (ZIKV) | In vitro (monocytes) | Effective Concentration | 0.1 µM (blocks infection) | [7] |
| Norovirus (murine) | In vitro (RAW264.7 cells) | EC₅₀ | 42.5 nM | [8] |
| Hepatitis B Virus (HBV) | In vitro | Inhibition of replication | Potent | [9] |
| Herpes Simplex Virus (HSV) | Clinical studies | Reduction in viral shedding | Effective | [4] |
| Hepatitis C Virus (HCV) | Clinical studies | Treatment of infection | Effective | [4] |
Cytokine Induction
A hallmark of R-848 activity is the robust induction of a Th1-polarizing cytokine profile. The table below outlines the effective concentrations of R-848 for inducing key cytokines in human peripheral blood mononuclear cells (PBMCs).
| Cytokine | Cell Type | Effective Concentration | Incubation Time | Reference(s) |
| IFN-α | Human PBMCs | 0.1 - 10 µg/mL | 48 hours | [10] |
| TNF-α | Human PBMCs | 0.1 - 10 µg/mL | 48 hours | [10] |
| IL-6 | Human PBMCs | 0.1 - 10 µg/mL | 48 hours | [10] |
| IL-12 | Human PBMCs | 1 µg/mL | 72 hours | [3] |
| IFN-γ | Human PBMCs | 1 µg/mL | 72 hours | [3] |
| IL-1β | Human PBMCs | Not specified | Not specified | [11] |
| IL-10 | Human PBMCs | Not specified | Not specified | [12] |
Experimental Protocols
In Vitro Antiviral Assay
This protocol provides a general framework for assessing the antiviral activity of R-848 in a cell-based assay.
Figure 2: General workflow for an in vitro antiviral assay with R-848.
Materials:
-
Susceptible host cell line
-
Virus stock of known titer
-
R-848 (Resiquimod)
-
Complete cell culture medium
-
96-well cell culture plates
-
Reagents for quantifying viral load (e.g., qPCR primers/probes, reagents for plaque assay)
-
Reagents for assessing cell viability (e.g., MTT, Neutral Red)
Procedure:
-
Cell Seeding: Seed a susceptible cell line into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of R-848 in a suitable solvent (e.g., DMSO or water). Perform serial dilutions of R-848 in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the growth medium from the cells and add the R-848 dilutions to the respective wells. Include vehicle-only controls.
-
Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus controls.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a period appropriate for the virus replication cycle (typically 24-72 hours).
-
Endpoint Analysis:
-
Viral Load Quantification:
-
qPCR: Extract viral nucleic acid from the supernatant or cell lysate and perform quantitative PCR to determine the number of viral genomes.
-
Plaque Assay: Collect the supernatant and perform a plaque assay to determine the infectious virus titer.
-
-
Cytopathic Effect (CPE) Assessment: Observe the cells under a microscope for virus-induced CPE and score the percentage of CPE in each well.
-
Cell Viability Assay: Measure cell viability using a standard method like the MTT or Neutral Red uptake assay to determine the 50% cytotoxic concentration (CC₅₀).[9][13]
-
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) by plotting the percentage of viral inhibition against the R-848 concentration. Determine the selectivity index (SI) by dividing the CC₅₀ by the EC₅₀/IC₅₀.
In Vivo Antiviral Study in a Mouse Model
This protocol outlines a general procedure for evaluating the in vivo antiviral efficacy of R-848 in a mouse model of viral infection.
Materials:
-
Laboratory mice (e.g., C57BL/6)
-
Virus stock for infection
-
R-848 (Resiquimod)
-
Sterile saline or other appropriate vehicle
-
Equipment for animal administration (e.g., syringes, needles)
-
Equipment for sample collection and analysis (e.g., for viral load in tissues, cytokine levels in serum)
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
R-848 Administration:
-
Dose: A common dose for intraperitoneal (i.p.) injection in mice is in the range of 10-100 µg per mouse.[1][14] For intranasal administration, a dose of 2.5 µg/g of body weight can be used.[2]
-
Route: R-848 can be administered via various routes, including intraperitoneal (i.p.), intravenous (i.v.), or intranasal.[1][2][15]
-
Timing: R-848 can be administered prophylactically (before infection) or therapeutically (after infection). A common regimen is to administer R-848 every other day.[15]
-
-
Viral Infection: Infect the mice with the virus via an appropriate route (e.g., intranasal for respiratory viruses, intravenous for systemic infections). Include a vehicle-treated control group.
-
Monitoring: Monitor the animals daily for clinical signs of illness, body weight changes, and mortality.
-
Sample Collection: At predetermined time points, collect samples for analysis. This may include:
-
Blood: for serum cytokine analysis and viral load determination.
-
Tissues (e.g., lungs, liver, spleen): for viral load quantification and histological analysis.
-
-
Endpoint Analysis:
-
Viral Load: Quantify the viral load in tissues and/or blood using qPCR or plaque assay.
-
Cytokine Levels: Measure cytokine concentrations in the serum using ELISA or a multiplex cytokine assay.[15]
-
Immunophenotyping: Analyze immune cell populations in tissues (e.g., spleen, lymph nodes) by flow cytometry.[15]
-
-
Data Analysis: Compare the outcomes (e.g., survival rates, viral loads, cytokine levels) between the R-848-treated and control groups to determine the in vivo antiviral efficacy.
Protocol for Stimulation of Human PBMCs
This protocol describes the stimulation of human peripheral blood mononuclear cells (PBMCs) with R-848 to measure cytokine production.
Materials:
-
Freshly isolated human PBMCs
-
R-848 (Resiquimod)
-
Complete RPMI-1640 medium
-
96-well cell culture plates
-
ELISA kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the PBMCs in complete RPMI medium and plate them in 96-well plates at a density of 1 x 10⁶ cells/well.[16]
-
Stimulation: Add R-848 to the wells at various concentrations (e.g., 0.1, 1, 10 µg/mL).[10] Include an unstimulated control.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 24 to 72 hours, depending on the target cytokines.[3][10]
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell-free supernatant.
-
Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Conclusion
R-848 is a powerful tool for antiviral research, capable of inducing a potent innate immune response through the activation of TLR7 and TLR8. The provided application notes and protocols offer a foundation for investigating the antiviral properties of R-848 in both in vitro and in vivo settings. Researchers should optimize these protocols based on the specific virus, cell type, or animal model being studied. The ability of R-848 to stimulate a Th1-biased immune response also makes it a promising candidate for further investigation as a vaccine adjuvant and immunotherapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. R848 or influenza virus can induce potent innate immune responses in the lungs of neonatal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. Toll-like receptor agonist R848 blocks Zika virus replication in human monocytes by inducing the antiviral protein viperin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Early stimulated immune responses predict clinical disease severity in hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ex vivo peripheral blood mononuclear cell response to R848 in children after supplementation with the probiotic Lactobacillus acidophilus NCFM/ Bifidobacterium lactis Bi-07 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 14. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stimulation of Human PBMCs with R-848
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-848, also known as Resiquimod, is a potent small molecule immune-response modifier. It functions as a selective agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key pattern recognition receptors in the innate immune system.[1] These receptors are predominantly expressed on the endosomal membranes of various immune cells within human Peripheral Blood Mononuclear Cells (PBMCs), including monocytes, dendritic cells (DCs), and B cells.[2]
Upon recognition of single-stranded RNA (ssRNA) from viruses or synthetic ligands like R-848, TLR7 and TLR8 initiate a MyD88-dependent signaling cascade. This cascade leads to the activation of transcription factors, most notably NF-κB, which in turn orchestrates the production and secretion of a wide array of pro-inflammatory cytokines and chemokines.[3] The primary cytokines induced by R-848 stimulation of human PBMCs include Interferon-alpha (IFN-α), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α).[1][4] This robust cytokine response makes R-848 a valuable tool for in vitro studies of immune activation, vaccine adjuvant research, and the development of immunomodulatory therapeutics.
These application notes provide detailed protocols for the stimulation of human PBMCs with R-848, and subsequent analysis of the cellular response through cytokine quantification and flow cytometry.
Data Presentation
R-848 Dose-Dependent Cytokine Production by Human PBMCs
The following table summarizes the typical dose-dependent production of key cytokines by human PBMCs following 24 to 48 hours of stimulation with R-848. It is important to note that cytokine concentrations can vary significantly between donors.
| R-848 Concentration (µM) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) |
| 0 (Vehicle Control) | < 20 | < 50 | < 100 | < 10 |
| 0.1 | ~ 500 | ~ 2000 | ~ 4000 | ~ 100 |
| 1.0 | ~ 1500 | ~ 4000 | ~ 8000 | ~ 500 |
| 10.0 | ~ 2000 | > 5000 | > 10000 | ~ 1000 |
Data compiled from multiple sources, representing approximate values. Actual results may vary.[3][4]
Time-Course of Cytokine Production by Human PBMCs Stimulated with R-848 (1 µM)
This table outlines the kinetic profile of cytokine secretion from human PBMCs stimulated with a fixed concentration of R-848 over a 48-hour period.
| Time (Hours) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| 0 | < 20 | < 50 | < 100 |
| 6 | ~ 200 | ~ 1500 | ~ 2000 |
| 12 | ~ 800 | ~ 3000 | ~ 5000 |
| 24 | ~ 1500 | ~ 4000 | ~ 8000 |
| 48 | ~ 1200 | ~ 3500 | ~ 10000 |
Data compiled from multiple sources, representing approximate values. Actual results may vary.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Isolation of Human PBMCs using Ficoll-Paque
This protocol describes the isolation of PBMCs from whole human blood by density gradient centrifugation.
Materials:
-
Human whole blood collected in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Ficoll-Paque™ PLUS (or a similar density gradient medium).
-
Phosphate-Buffered Saline (PBS), sterile.
-
50 mL conical tubes, sterile.
-
Serological pipettes, sterile.
-
Centrifuge with a swinging-bucket rotor.
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque into a new 50 mL conical tube.
-
Slowly and gently overlay 35 mL of the diluted blood onto the Ficoll-Paque. It is crucial to maintain a distinct interface between the two layers.
-
Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the brake turned off.
-
After centrifugation, four distinct layers will be visible: the top layer of plasma, a "buffy coat" layer containing the PBMCs at the plasma-Ficoll interface, the Ficoll layer, and a pellet of red blood cells and granulocytes at the bottom.
-
Carefully aspirate the upper plasma layer without disturbing the buffy coat.
-
Using a sterile pipette, carefully collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to bring the volume up to 50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.
Protocol 2: R-848 Stimulation of Human PBMCs
This protocol details the stimulation of isolated PBMCs with R-848.
Materials:
-
Isolated human PBMCs.
-
Complete RPMI-1640 medium.
-
R-848 stock solution (e.g., 1 mg/mL in sterile DMSO).
-
96-well flat-bottom cell culture plates.
Procedure:
-
Resuspend the isolated PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (containing 1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of R-848 in complete RPMI-1640 medium at twice the final desired concentration. For example, for a final concentration of 1 µM, prepare a 2 µM solution.
-
Add 100 µL of the R-848 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the R-848 stock). The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired period (e.g., 6, 12, 24, or 48 hours).
Protocol 3: Cytokine Quantification by ELISA
This protocol provides a general procedure for measuring cytokine concentrations in the supernatant of stimulated PBMC cultures using a sandwich ELISA kit. Always refer to the manufacturer's specific instructions for the kit being used.
Materials:
-
Supernatants from R-848 stimulated PBMC cultures.
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, enzyme conjugate, substrate, and standards).
-
96-well ELISA plates.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent/blocking buffer.
-
Stop solution.
-
Microplate reader.
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate by adding assay diluent/blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add the substrate solution to each well and incubate until color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 4: Intracellular Cytokine Staining and Flow Cytometry
This protocol outlines the steps for detecting intracellular cytokine production in R-848 stimulated PBMCs.
Materials:
-
R-848 stimulated PBMCs.
-
Brefeldin A (protein transport inhibitor).
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14, CD19).
-
Fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12).
-
Fixation/Permeabilization buffer.
-
FACS buffer (e.g., PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
Four to six hours before the end of the R-848 stimulation period, add Brefeldin A to the cell cultures to block cytokine secretion.
-
Harvest the cells from the wells and transfer to FACS tubes.
-
Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Perform surface staining by incubating the cells with a cocktail of fluorescently conjugated antibodies against cell surface markers for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells by resuspending the cell pellet in Fixation/Permeabilization buffer and incubating for 20 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization buffer.
-
Perform intracellular staining by incubating the cells with a cocktail of fluorescently conjugated antibodies against intracellular cytokines for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization buffer.
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate flow cytometry software to identify cell populations and quantify intracellular cytokine expression.
References
Application Notes and Protocols: R-848 in Combination with Checkpoint Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
R-848, a potent synthetic agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), has emerged as a promising immunomodulatory agent for cancer therapy.[1][2] It activates innate immune cells, leading to the production of pro-inflammatory cytokines and type I interferons, which in turn can promote a robust anti-tumor immune response.[1][2] Checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, have revolutionized cancer treatment by blocking inhibitory signals that suppress T-cell activity. The combination of R-848 with checkpoint inhibitors represents a rational and synergistic approach to enhance anti-tumor immunity by both stimulating the innate immune system and releasing the brakes on the adaptive immune response. These application notes provide an overview of the mechanism of action, preclinical data, and detailed protocols for utilizing R-848 in combination with checkpoint inhibitors in cancer research.
Mechanism of Action
R-848 is a small molecule of the imidazoquinoline family that activates TLR7 and TLR8, which are endosomal pattern recognition receptors.[1] In humans, R-848 is an agonist for both TLR7 and TLR8, while in mice, it selectively activates TLR7.[1] Activation of these receptors on antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages triggers a MyD88-dependent signaling pathway.[1][3] This cascade leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), resulting in the secretion of type I interferons and pro-inflammatory cytokines like IL-12 and TNF-α.[1][2][4] This process promotes DC maturation, enhances antigen presentation, and stimulates the activity of natural killer (NK) cells and the generation of tumor-specific CD8+ T cells.[4][5]
Checkpoint inhibitors, on the other hand, work by blocking inhibitory receptors on T cells. Programmed cell death protein 1 (PD-1) and cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) are key inhibitory receptors that, upon engagement with their ligands (PD-L1/PD-L2 and CD80/CD86, respectively), dampen T-cell activation and effector function.[6] By blocking these interactions, checkpoint inhibitors unleash the anti-tumor activity of pre-existing tumor-infiltrating T cells.
The combination of R-848 and checkpoint inhibitors is hypothesized to have a synergistic effect. R-848 can remodel the tumor microenvironment (TME) from an immunosuppressive to an inflamed state, increasing the infiltration and activation of immune cells, which can then be further potentiated by checkpoint blockade.[5]
Caption: Workflow for in vivo combination therapy studies.
3. Immune Monitoring by Flow Cytometry
This protocol provides a method for analyzing immune cell populations in tumors and spleens from treated mice.
-
Reagents:
-
Collagenase D, DNase I for tumor digestion
-
ACK lysis buffer for red blood cell lysis
-
Flow cytometry antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-Foxp3, anti-NK1.1, anti-CD11c, anti-F4/80, anti-PD-1)
-
Fixable viability dye
-
-
Protocol:
-
Tumor Digestion:
-
Mince the tumor tissue and digest in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Spleen Processing:
-
Mechanically dissociate the spleen through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
-
Staining:
-
Stain the single-cell suspensions with a fixable viability dye to exclude dead cells.
-
Perform surface staining with a cocktail of fluorescently-labeled antibodies against immune cell markers.
-
For intracellular staining (e.g., Foxp3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations.
-
-
Logical Relationship for Synergistic Anti-Tumor Effect
Caption: Synergy of R-848 and checkpoint inhibitors.
Toxicity and Safety Considerations
Systemic administration of R-848 can lead to immune-related toxicities, including flu-like symptoms, lymphopenia, and anemia. [7]Careful dose selection and monitoring are crucial. In murine studies, high doses of R-848 (e.g., 100 µg) have been associated with sickness behaviors and transient brain swelling. [8]The use of nanocarrier delivery systems or prodrug formulations of R-848 may help to mitigate systemic toxicity while maintaining therapeutic efficacy. [7]Checkpoint inhibitors are also associated with a range of immune-related adverse events. When using these agents in combination, it is important to be vigilant for signs of exacerbated toxicity.
The combination of the TLR7/8 agonist R-848 with checkpoint inhibitors is a promising strategy to enhance anti-tumor immunity and improve therapeutic outcomes. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further investigate this powerful immunotherapeutic approach. Careful consideration of dosing, scheduling, and potential toxicities will be critical for the successful translation of this combination therapy to the clinic.
References
- 1. invivogen.com [invivogen.com]
- 2. R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering kinetics of TLR7/8 agonist release from bottlebrush prodrugs enables tumor-focused immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New horizons in cancer immunotherapy: The evolving role of R848 and R837 (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immune Checkpoint Inhibitors and Glioblastoma: A Review on Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Resiquimod in T-Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod (R848) is a synthetic imidazoquinoline compound that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] These receptors are critical components of the innate immune system, primarily recognizing single-stranded RNA from viruses. Activation of TLR7 and TLR8 on antigen-presenting cells (APCs), such as dendritic cells (DCs) and monocytes, triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules. This, in turn, potently activates T-cells, initiating an adaptive immune response. These application notes provide detailed protocols for utilizing Resiquimod to stimulate and analyze T-cell activation in vitro.
Mechanism of Action: TLR7/8 Signaling Pathway
Resiquimod initiates a signaling cascade by binding to TLR7 and TLR8 within the endosomes of APCs. This engagement recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).[2][3][4] MyD88 then associates with Interleukin-1 receptor-associated kinases (IRAKs), specifically IRAK4, IRAK1, and IRAK2.[4] This complex subsequently activates TNF receptor-associated factor 6 (TRAF6), which leads to the activation of downstream transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[2][3][4] The translocation of NF-κB to the nucleus induces the transcription of genes encoding a variety of pro-inflammatory cytokines, including Interleukin-12 (IL-12), Tumor Necrosis Factor-alpha (TNF-α), and Type I Interferons.[2] These cytokines, along with increased expression of co-stimulatory molecules (e.g., CD80, CD86) on the APC surface, provide the necessary signals for the activation, proliferation, and differentiation of T-cells.[5]
Data Presentation
Table 1: Recommended Working Concentrations of Resiquimod for In Vitro Assays
| Cell Type | Concentration Range (µM) | Concentration Range (µg/mL) | Reference |
| Human PBMCs | 1 - 10 | 1 - 10 | [1] |
| Murine Splenocytes | 1 - 10 | 1 - 10 | [1] |
Note: The optimal concentration should be determined empirically for each specific cell type and experimental setup through a dose-response experiment.
Table 2: Expected Cytokine Profile from Resiquimod-Stimulated Human PBMCs
| Cytokine | Expected Response | Time Point (hours) |
| IFN-α | Strong Induction | 24 - 48 |
| TNF-α | Strong Induction | 24 - 48 |
| IL-6 | Strong Induction | 24 - 48 |
| IL-12 | Moderate Induction | 24 - 48 |
| IFN-γ | Moderate Induction | 48 - 72 |
| IL-10 | Variable Induction | 48 - 72 |
Note: Cytokine levels are dependent on donor variability, Resiquimod concentration, and incubation time. The table provides a general guideline.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a standard method for obtaining a mixed population of lymphocytes and monocytes.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 35 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube. To prevent mixing, add the blood slowly down the side of the tube.[1]
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.[1]
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the top layer of plasma.
-
Collect the "buffy coat" layer, which contains the PBMCs, at the plasma-Ficoll interface and transfer it to a new 50 mL conical tube.[6]
-
Wash the isolated PBMCs by adding sterile PBS to a total volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.[6]
-
Discard the supernatant and repeat the wash step.
-
Resuspend the final PBMC pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability with trypan blue exclusion. Cell viability should be >95%.
Protocol 2: In Vitro T-Cell Activation and Cytokine Profiling
This protocol details the stimulation of PBMCs with Resiquimod and the subsequent collection of supernatant for cytokine analysis.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
Resiquimod (R848) stock solution (e.g., 1 mg/mL in sterile water or DMSO)
-
24-well or 96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Adjust the concentration of PBMCs to 1 x 10^6 cells/mL in complete RPMI-1640 medium.[5]
-
Prepare working solutions of Resiquimod in complete RPMI-1640 medium at 2x the desired final concentrations (e.g., 2 µM, 10 µM, 20 µM for final concentrations of 1 µM, 5 µM, and 10 µM). Include a vehicle control (medium with the same concentration of solvent as the highest Resiquimod concentration).
-
Add 500 µL of the PBMC suspension to each well of a 24-well plate (or 100 µL for a 96-well plate).
-
Add 500 µL of the 2x Resiquimod working solutions or vehicle control to the corresponding wells (or 100 µL for a 96-well plate).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24, 48, or 72 hours. The optimal incubation time will depend on the specific cytokines of interest.[1]
-
After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Store the supernatant at -80°C until cytokine analysis can be performed using ELISA or a multiplex cytokine bead array (CBA) according to the manufacturer's instructions.
Protocol 3: T-Cell Proliferation Assay using CFSE
This protocol describes a method to measure T-cell proliferation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
Resiquimod (R848)
-
CFSE staining solution (e.g., 5 µM in PBS)
-
Fetal Bovine Serum (FBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Resuspend PBMCs at a concentration of 10-100 x 10^6 cells/mL in pre-warmed PBS.
-
Add an equal volume of CFSE working solution (e.g., 5 µM for a final concentration of 2.5 µM) to the cell suspension.
-
Incubate for 10 minutes at 37°C, protected from light.[7]
-
To stop the staining reaction, add 5 volumes of ice-cold complete RPMI-1640 medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium by centrifuging at 300 x g for 5 minutes.
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at 1 x 10^6 cells/mL.
-
Plate the cells and stimulate with Resiquimod as described in Protocol 2.
-
Incubate for 3 to 5 days to allow for cell division.
-
Harvest the cells and stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).
-
Analyze the cells by flow cytometry. Proliferation is measured by the sequential halving of CFSE fluorescence intensity in daughter cell populations.
Protocol 4: Analysis of T-Cell Activation Markers by Flow Cytometry
This protocol outlines the staining of PBMCs to analyze the expression of cell surface activation markers following Resiquimod stimulation.
Materials:
-
Resiquimod-stimulated PBMCs (from Protocol 2)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against:
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Harvest the cells from the culture plate after the desired incubation period (e.g., 24-72 hours).
-
Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the pre-titrated fluorescently-labeled antibodies to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the data on a flow cytometer. Analyze the expression of CD25 and CD69 on CD4+ and CD8+ T-cell populations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 5. Resiquimod-Mediated Activation of Plasmacytoid Dendritic Cells Is Amplified in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: R-848 Nanoparticle Formulation for Drug Delivery
Introduction
Resiquimod (B1680535) (R-848) is a potent synthetic agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key pattern recognition receptors in the innate immune system.[1][2] Activation of TLR7 and TLR8 on immune cells, such as dendritic cells (DCs) and macrophages, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, ultimately mounting a robust anti-viral and anti-tumor immune response.[1][3][4] However, the clinical application of free R-848 is hampered by its poor water solubility and the potential for systemic toxicity due to widespread immune activation.[5][6]
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[7] Encapsulating R-848 into nanoparticles can improve its solubility, enhance its stability, and enable targeted delivery to immune cells within the tumor microenvironment or lymphoid organs.[5][8][9] This targeted approach can maximize the local immunostimulatory effects of R-848 while minimizing systemic side effects, thereby improving its therapeutic index for applications in cancer immunotherapy and as a vaccine adjuvant.[7][8][10]
Mechanism of Action: R-848 Signaling Pathway
R-848 activates immune cells primarily through the TLR7/TLR8 MyD88-dependent signaling pathway.[1][3] Upon binding to TLR7 and/or TLR8 in the endosomes of antigen-presenting cells (APCs), R-848 initiates the recruitment of the adaptor protein MyD88. This leads to the activation of downstream transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[1] The activation of these transcription factors results in the expression and secretion of various pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β), which are crucial for orchestrating innate and adaptive immune responses.[1][3][4]
Data on R-848 Nanoparticle Formulations
Various types of nanoparticles have been developed to deliver R-848, including polymeric nanoparticles, liposomes, and cyclodextrins. The choice of nanoparticle platform influences the physicochemical properties, drug release profile, and in vivo biodistribution.
| Nanoparticle Type | Core/Shell Material | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| tNP | Fe3O4 / Polydopamine | 174.7 ± 3.8 | -20.9 ± 0.9 | 81.7 ± 3.2 | 9.2 ± 1.1 | [11] |
| CDNP | Cyclodextrin | 46 ± 4.5 | Not Reported | Not Reported | Not Reported | [8] |
| PLGA-PEI NP | PLGA / PEI | 240 - 270 | ~ +30 | Not Reported | ~0.6 (6 µg/mg NP) | [12] |
| CD@PLGA NP | PLGA / 2-HP-β-CD | 376 ± 30 | +21 ± 1 | Not Reported | Not Reported | [13] |
| Thermosensitive Liposomes | DPPC:DSPC:DSPE-PEG2k | 110.3 ± 19.8 | Not Reported | ~50 | 9 (drug-to-lipid w/w) | [5] |
| Polymeric Nanocapsules | Oily Core / Polymer Shell | ~122 ± 23 | +12 ± 3 | Not Reported | Not Reported | [14] |
| PEG-PLGA NP | PEG-PLGA | Not Specified | Not Specified | Not Specified | Not Specified | [6][15] |
| Nanoemulsions | Vitamin E Acetate / Solutol® HS15 | Not Specified | Not Specified | Not Specified | Not Specified | [16][17] |
Experimental Protocols
Detailed methodologies are crucial for the successful formulation and evaluation of R-848 nanoparticles. Below are representative protocols for key experimental stages.
Protocol 1: Formulation of R-848 Loaded PLGA Nanoparticles
This protocol describes the preparation of R-848 loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a double emulsion (w/o/w) solvent evaporation method.[6][12]
Materials:
-
Resiquimod (R-848)
-
PLGA (50:50, MW: 7,000–17,000 Da)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 5% w/v in water)
-
Endotoxin-free water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and R-848 (e.g., 1-5 mg) in DCM (e.g., 2 mL).
-
Primary Emulsion (w/o): Add a small volume of endotoxin-free water (e.g., 200 µL) to the organic phase. Emulsify using a probe sonicator on ice to form a water-in-oil emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion dropwise to a larger volume of aqueous PVA solution (e.g., 10 mL of 5% PVA) while stirring vigorously.
-
Sonication: Immediately sonicate the mixture again on ice to form a fine water-in-oil-in-water double emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at room temperature for 4-6 hours to allow the DCM to evaporate, leading to nanoparticle hardening. A rotary evaporator can also be used for faster evaporation.
-
Washing and Collection: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 x g for 20 minutes at 4°C).
-
Resuspension: Discard the supernatant and wash the nanoparticle pellet by resuspending in sterile water and centrifuging again. Repeat this washing step 2-3 times to remove residual PVA and unencapsulated R-848.
-
Final Formulation: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., sterile PBS) for characterization and subsequent experiments. For long-term storage, nanoparticles can be lyophilized.
Protocol 2: Physicochemical Characterization of Nanoparticles
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoparticle suspension in sterile, filtered water or PBS to an appropriate concentration. Analyze the sample using a Zetasizer instrument to determine the mean hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential.[8]
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
Procedure:
-
Separate the nanoparticles from the aqueous medium after formulation by centrifugation.
-
Measure the amount of free R-848 in the supernatant using a validated HPLC or UV-Vis method.[11]
-
To determine the total amount of R-848, dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO or methanol) to release the encapsulated drug, and then measure the R-848 concentration.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total R-848 - Free R-848) / Total R-848] x 100
-
DL (%) = [Weight of encapsulated R-848 / Total weight of nanoparticles] x 100
-
-
Protocol 3: In Vitro Immunostimulatory Activity Assay
This protocol assesses the ability of R-848 nanoparticles to activate immune cells, such as bone marrow-derived dendritic cells (BMDCs) or macrophage cell lines (e.g., RAW 264.7).
Materials:
-
BMDCs or RAW 264.7 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
-
R-848 nanoparticle formulations
-
Free R-848 (as a positive control)
-
Blank nanoparticles (as a negative control)
-
96-well cell culture plates
-
ELISA kits for relevant cytokines (e.g., mouse TNF-α, IL-6, IL-12)
Procedure:
-
Cell Seeding: Seed BMDCs or RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing serial dilutions of R-848 nanoparticles, free R-848, or blank nanoparticles. Include an untreated cell group as a baseline control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Analysis: Measure the concentration of cytokines (TNF-α, IL-6, IL-12) in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the treatment concentrations to determine the dose-dependent immunostimulatory activity of the R-848 nanoparticles.
Protocol 4: In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for evaluating the therapeutic efficacy of R-848 nanoparticles in a murine tumor model (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer).[8][15]
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
MC38 or 4T1 tumor cells
-
R-848 nanoparticle formulation
-
Control formulations (e.g., PBS, blank nanoparticles, free R-848)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^5 4T1 cells) into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Animal Grouping: Randomize the mice into different treatment groups (n=5-10 mice per group), for example:
-
Group 1: PBS (vehicle control)
-
Group 2: Blank nanoparticles
-
Group 3: Free R-848
-
Group 4: R-848 nanoparticles
-
-
Treatment Administration: Administer the treatments via a relevant route (e.g., intravenous or intratumoral injection) at a predetermined schedule (e.g., every 3-4 days for a total of 3-4 doses).
-
Efficacy Evaluation: Continue to monitor tumor growth and body weight for the duration of the study. The primary endpoint is typically tumor growth inhibition.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry to assess immune cell infiltration). Spleens and lymph nodes can also be collected for immunological analysis (e.g., flow cytometry).
-
Data Analysis: Plot the average tumor volume over time for each group. Perform statistical analysis to determine the significance of the anti-tumor effect.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the development and evaluation of R-848 nanoparticle formulations.
References
- 1. invivogen.com [invivogen.com]
- 2. stemcell.com [stemcell.com]
- 3. R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of thermosensitive resiquimod-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cationic lipid-assisted nanoparticles for simultaneous delivery of CD47 siRNA and R848 to promote antitumor immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy [thno.org]
- 9. researchgate.net [researchgate.net]
- 10. R848 Adjuvant Laden With Self-Assembled Nanoparticle-Based mRNA Vaccine Elicits Protective Immunity Against H5N1 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polydopamine-coated ferric oxide nanoparticles for R848 delivery for photothermal immunotherapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanoparticle-delivered TLR4 and RIG-I agonists enhance immune response to SARS-CoV-2 subunit vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulating Tumor-Associated Macrophage Polarization by Cyclodextrin-Modified PLGA Nanoparticles Loaded with R848 for Treating Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Polymeric nanocapsules loaded with poly(I:C) and resiquimod to reprogram tumor-associated macrophages for the treatment of solid tumors [frontiersin.org]
- 15. Frontiers | Cationic lipid-assisted nanoparticles for simultaneous delivery of CD47 siRNA and R848 to promote antitumor immune responses [frontiersin.org]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
Measuring Cytokine Response to R-848: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-848, also known as Resiquimod, is a potent synthetic immune response modifier that activates Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3][4] As a selective agonist for these endosomal pattern recognition receptors, R-848 mimics the presence of single-stranded viral RNA, triggering a robust innate immune response.[1] This response is characterized by the production of a wide array of pro-inflammatory cytokines and type I interferons, making R-848 a valuable tool in immunology, infectious disease research, and as a potential immunomodulatory agent in cancer therapy.[2][5][6]
These application notes provide detailed protocols for the in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) with R-848 to characterize the resulting cytokine expression profile. The methodologies and data presented will enable researchers to reliably assess the immunomodulatory activity of R-848 and similar compounds.
Mechanism of Action: The R-848 Signaling Pathway
R-848 activates immune cells, primarily plasmacytoid dendritic cells (pDCs), B cells, and myeloid cells, through the TLR7 and TLR8 signaling pathways.[1] This activation is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1] The subsequent signaling cascade leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[1] This culminates in the transcription and secretion of a variety of cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Type I Interferons (IFN-α/β).[1][2][3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. lerner.ccf.org [lerner.ccf.org]
- 3. Intracellular Cytokine (INF-gamma) Staining Assay [bio-protocol.org]
- 4. Intracellular Flow Cytometry Staining Protocol: For the Detection of Intracellular Cytokines and Other Intr... [protocols.io]
- 5. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 6. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
Troubleshooting & Optimization
R-848 Technical Support Center: A Guide to Solubility and Handling
Welcome to the R-848 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear solutions and troubleshooting guidance for common challenges encountered during the experimental use of R-848, with a primary focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is R-848 and what is its primary mechanism of action?
R-848, also known as Resiquimod, is a synthetic imidazoquinoline compound that functions as a potent immune response modifier.[1][2][3] It is a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) in humans, though it selectively acts on TLR7 in mice.[4][5] R-848 activates these receptors in a MyD88-dependent signaling pathway, which leads to the activation of transcription factors like NF-κB and Interferon Regulatory Factors (IRFs).[2][5][6][7][8] This activation culminates in the production of pro-inflammatory cytokines and type I interferons, stimulating a robust immune response.[7][9][10][11]
Q2: What is the recommended solvent for creating an R-848 stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of R-848.[1][2][6][10] Ethanol and dimethylformamide (DMF) are also viable organic solvents.[1] For certain in vivo applications, some suppliers offer a water-soluble preparation of R-848.[5][12]
Q3: How should I store R-848 powder and stock solutions?
-
Lyophilized Powder: Store desiccated at -20°C. In this form, it is stable for at least 24 months.[6]
-
Stock Solutions: Once dissolved (e.g., in DMSO), aliquot the solution into single-use volumes to avoid multiple freeze-thaw cycles.[6] Store these aliquots at -20°C or -80°C. The solution should be used within 2 months to prevent loss of potency.[6]
-
Aqueous Solutions: It is not recommended to store R-848 in aqueous solutions for more than one day due to its limited stability and solubility.[1]
Troubleshooting Guide: Solubility Issues
This guide addresses the common problem of R-848 precipitating when diluted into aqueous buffers or cell culture media.
Issue 1: Immediate Precipitation Upon Dilution
Question: I dissolved R-848 in DMSO to create a concentrated stock solution. When I add this stock to my aqueous cell culture medium or PBS, a precipitate forms instantly. What is happening and how can I prevent it?
Answer: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous solution where it is poorly soluble.[13] The abrupt change in solvent polarity causes the compound to fall out of solution.
Solutions:
-
Pre-warm the Aqueous Medium: Always use cell culture media or buffers that have been pre-warmed to 37°C. Adding the stock solution to cold liquids can decrease solubility.[13]
-
Modify the Dilution Technique: Instead of adding the concentrated stock directly into the final volume, add the stock solution dropwise while gently vortexing or swirling the aqueous medium. This gradual introduction can help maintain solubility.[13]
-
Perform an Intermediate Dilution: First, dilute the high-concentration DMSO stock into a smaller volume of pre-warmed medium. Then, add this intermediate dilution to the final volume. This stepwise reduction in solvent concentration can prevent precipitation.
-
Reduce the Final Concentration: The intended final concentration of R-848 may be above its aqueous solubility limit. Try lowering the final working concentration in your experiment.[13]
-
Use Sonication or Gentle Warming: After dilution, if a slight precipitate is observed, an ultrasonic bath or gentle warming (up to 37°C) may help redissolve the compound.[10][14] Some protocols note that heating up to 60°C can be used for initial solubilization in DMSO.[2]
Issue 2: Delayed Precipitation in Culture
Question: My R-848-containing medium appeared clear initially, but after several hours in the incubator, I see a cloudy or crystalline precipitate. What causes this?
Answer: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture.
Solutions:
-
Check for Media Evaporation: Over long incubation periods, evaporation can concentrate media components, including R-848, pushing it beyond its solubility limit. Ensure proper incubator humidification and use low-evaporation culture plates.[13][15]
-
Consider pH Shifts: Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of R-848. Ensure your medium is adequately buffered.
-
Evaluate Media Interactions: R-848 might interact with salts, proteins, or other components in the media, forming insoluble complexes over time.[13] If problems persist, trying a different basal media formulation could be a solution.
Data Presentation: R-848 Solubility
The following table summarizes the solubility of R-848 in various solvents as reported by different suppliers.
| Solvent | Reported Solubility | Source |
| DMSO | 100 mg/mL (with ultrasound) | [14] |
| 30 mg/mL | [6] | |
| 12.5 mg/mL | [1] | |
| >10 mM (~3.14 mg/mL) | [10] | |
| Ethanol | 15 mg/mL (with slight warming) | [6] |
| 3.3 mg/mL | [1] | |
| Dimethylformamide (DMF) | 16 mg/mL | [1] |
| Water | 1 mg/mL (specific water-soluble form) | [12][16] |
| DMF:PBS (1:1, pH 7.2) | ~0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of R-848 for In Vitro Cell Culture Experiments
This protocol outlines the steps to prepare a working solution of R-848 and minimize precipitation.
-
Prepare a High-Concentration Stock: Dissolve lyophilized R-848 powder in 100% DMSO to create a stock solution (e.g., 10 mg/mL or ~31.8 mM).[2] Ensure the powder is fully dissolved; gentle warming or brief sonication can be applied if necessary.[2][10]
-
Store the Stock Solution: Aliquot the stock solution into sterile, single-use tubes and store at -20°C for up to two months.[6]
-
Prepare the Working Solution: a. Pre-warm your complete cell culture medium to 37°C. b. Thaw an aliquot of the R-848 DMSO stock at room temperature. c. Perform a serial dilution. For a final concentration of 1 µg/mL, you might first dilute the 10 mg/mL stock 1:100 in pre-warmed media to get an intermediate concentration of 100 µg/mL. d. Add the intermediate solution to your final volume of pre-warmed media while gently swirling to achieve the final desired concentration. e. Visually inspect the final solution for any signs of precipitation before adding it to your cells. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity.
Protocol 2: Preparation of R-848 for In Vivo Animal Studies
For in vivo use, ensuring solubility and stability in a physiologically compatible vehicle is critical.
-
Vehicle Selection: A common vehicle for intraperitoneal (i.p.) injection involves a co-solvent system. One such formulation consists of:
-
5% DMSO
-
40% PEG300
-
5% Tween® 80
-
50% Saline[3]
-
-
Preparation Method: a. Dissolve the required amount of R-848 in DMSO first. b. Sequentially add the PEG300, Tween® 80, and finally the saline, ensuring the solution is mixed thoroughly after each addition until a clear solution is obtained.[3]
-
Alternative Preparation: Some studies have successfully administered R-848 by first dissolving it in DMSO and then diluting it in sterile, endotoxin-free water or saline for injection.[16][17] It is crucial to perform a small-scale test to ensure no precipitation occurs upon dilution.
-
Administration: Administer the prepared formulation to the animals immediately after preparation. Do not store these aqueous-based formulations.
Visualizations
Troubleshooting Workflow for R-848 Solubility
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Imidazoquinoline Resiquimod (R-848), TLR7 and TLR8 ligand (NBP2-26231): Novus Biologicals [novusbio.com]
- 3. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. invivogen.com [invivogen.com]
- 6. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 7. R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. stemcell.com [stemcell.com]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. invivogen.com [invivogen.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Resiquimod In Vivo Toxicity and Side Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo toxicity and side effects of Resiquimod (R848). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Resiquimod and what is its primary mechanism of action in vivo?
Resiquimod (R848) is a synthetic imidazoquinoline compound that acts as a potent agonist for Toll-like Receptors 7 and 8 (TLR7 and TLR8).[1][2] In vivo, it stimulates the innate and adaptive immune systems by activating these receptors, which are primarily expressed on immune cells such as dendritic cells, macrophages, and B-lymphocytes.[1] This activation triggers the MyD88-dependent signaling pathway, leading to the production of pro-inflammatory cytokines and type I interferons, which orchestrate an anti-viral and anti-tumor immune response.[2][3] In mice, Resiquimod primarily acts through TLR7.[2]
Q2: What are the most commonly observed systemic side effects of Resiquimod administration in animal models?
Systemic administration of Resiquimod in animal models, particularly rodents, commonly induces a constellation of symptoms referred to as "sickness behavior".[3][4][5] These effects are dose-dependent and typically transient. The most frequently reported systemic side effects include:
-
Fever and changes in body temperature: A transient increase in body temperature is often observed within hours of administration.[1][3]
-
Weight loss and reduced food intake (hypophagia): Animals may exhibit a temporary decrease in body weight due to reduced appetite.[3][5]
-
Lethargy and reduced locomotor activity: A general decrease in movement and activity is a common sign of sickness behavior.[3][5]
-
Splenomegaly: Enlargement of the spleen is a common finding upon necropsy, indicative of a strong immune response.[6]
-
Flu-like symptoms: In clinical studies with TLR agonists, flu-like symptoms such as chills, fatigue, headache, and muscle aches are reported, which are likely mirrored in the sickness behavior of animal models.[1]
Q3: What are the typical local reactions to topical Resiquimod application?
Topical application of Resiquimod is generally associated with local inflammatory reactions at the site of application. These reactions are a direct consequence of the localized immune activation. Common findings include:
-
Erythema (redness)
-
Edema (swelling)
-
Flaking or scaling of the skin
-
Pruritus (itching)
These local effects are typically dose-dependent and resolve after cessation of treatment.
Q4: Can Resiquimod induce organ-specific toxicity?
Yes, under certain experimental conditions, Resiquimod can induce organ-specific toxicities, most notably cardiac and neurological effects.
-
Cardiac Toxicity: In susceptible mouse strains, repeated epicutaneous application of Resiquimod can induce systemic autoimmunity leading to myocarditis (inflammation of the heart muscle) and dilated cardiomyopathy.[6][7] Histopathological findings include immune cell infiltration, edema, cardiomyocyte damage, and fibrosis.[6]
-
Neuroinflammation: Systemic administration of high-dose Resiquimod (100 μg) in mice has been shown to cause transient brain swelling (~5% volume expansion in certain cortical regions) detectable by MRI within 3 hours of injection.[3][4] This is accompanied by metabolic changes in the brain. These effects are typically resolved within 24 hours.[3][4]
There is limited evidence of significant direct hepatotoxicity or nephrotoxicity at commonly used experimental doses, though systemic inflammation can potentially impact organ function.[1]
Troubleshooting Guide
Problem 1: Excessive weight loss and poor health of animals after systemic Resiquimod administration.
-
Possible Cause: The dose of Resiquimod may be too high for the specific animal strain, age, or health status. The resulting systemic inflammatory response can lead to severe sickness behavior.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of Resiquimod. Studies have shown a detectable immune response in mice at doses as low as 10 μg, with more robust responses at 50-100 μg.[3] A dose-response study may be necessary to determine the optimal balance between efficacy and toxicity for your specific model.
-
Monitoring: Implement daily monitoring of body weight, food and water intake, and clinical signs of distress (e.g., hunched posture, piloerection, reduced mobility).[6]
-
Supportive Care: Provide supportive care such as supplemental hydration (e.g., subcutaneous saline) and palatable, easily accessible food.
-
Endpoint Criteria: Establish clear humane endpoint criteria to determine when an animal should be removed from the study due to excessive toxicity. A common endpoint is a loss of more than 15-20% of initial body weight.
-
Problem 2: High variability in inflammatory responses between animals.
-
Possible Cause: Variability can arise from several factors including the genetic background of the animals, differences in the gut microbiome, and inconsistencies in the preparation and administration of Resiquimod.
-
Troubleshooting Steps:
-
Animal Strain: Be aware that different mouse strains can exhibit varying sensitivity to Resiquimod. For example, certain recombinant inbred mouse lines have shown notable sensitivity.[6] Ensure the use of a consistent, well-characterized animal strain.
-
Acclimation and Environment: Ensure all animals are properly acclimated and housed under identical environmental conditions to minimize stress-related variations in immune function.
-
Resiquimod Preparation: Prepare Resiquimod solution fresh for each experiment from a validated source. Ensure it is fully dissolved and at the correct concentration. InvivoGen's R848 is water-soluble, which can aid in consistent formulation.[2]
-
Administration Technique: Standardize the administration technique (e.g., injection volume, site, and speed) to ensure consistent dosing between animals.
-
Problem 3: Unexpected animal mortality.
-
Possible Cause: High doses of Resiquimod can lead to a severe systemic inflammatory response, potentially resembling a cytokine storm, which can be lethal. Cardiovascular events have also been a concern in some clinical trials with Resiquimod.[1]
-
Troubleshooting Steps:
-
Pilot Study: Conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) in your specific experimental setup before proceeding to a large-scale experiment.
-
Lower Starting Dose: Begin with a lower dose and escalate gradually in subsequent cohorts.
-
Monitor for Severe Clinical Signs: Closely monitor for signs of severe distress, such as labored breathing, pale extremities, and unresponsiveness.[6] Euthanize animals that reach pre-defined humane endpoints.
-
Necropsy and Histopathology: If unexpected mortality occurs, perform a thorough necropsy and histopathological analysis of major organs to identify the potential cause of death.
-
Quantitative Data on In Vivo Toxicity and Side Effects
Table 1: Systemic Side Effects of Intraperitoneal Resiquimod in C57BL/6 Mice
| Parameter | Dose | Time Point | Observation |
| Body Weight | 50 µg (~2 mg/kg) | 24 hours post-injection | 5.5% loss of baseline body weight[3] |
| 100 µg (~4 mg/kg) | 24 hours post-injection | 2.8% loss of baseline body weight[3] | |
| Body Temperature | 50 µg (~2 mg/kg) | 3 hours post-injection | Significant increase compared to saline control[3] |
| Brain Volume | 100 µg (~4 mg/kg) | 3 hours post-injection | ~5% transient volume expansion in motor, somatosensory, and olfactory cortices, and pons[3] |
| Brain Metabolites (Hippocampus) | 50 µg (~2 mg/kg) | 3 hours post-injection | Decrease in N-acetylaspartate (NAA) and phosphocreatine (B42189) (PCr)[3] |
Table 2: Cardiac Effects of Topical Resiquimod in a Mouse Model of Systemic Autoimmunity
| Parameter | Observation |
| Macroscopic Changes | Severe splenomegaly, enlarged hearts with hemorrhagic lesions[6] |
| Histopathology | Mononuclear cell infiltration, fibrosis, edema, cardiomyocyte damage[6] |
| Cardiac Function | Left ventricular dilation and reduced ejection fraction[6] |
Experimental Protocols
1. Induction of Systemic Sickness Behavior and Neuroinflammation in Mice
-
Objective: To induce a transient systemic inflammatory response and assess its effects on the central nervous system.
-
Materials:
-
Resiquimod (R848), e.g., InvivoGen cat# tlrl-R848-5
-
Endotoxin-free water or saline (0.9% NaCl)
-
Male C57BL/6 mice (6-8 weeks old)
-
Sterile syringes and 27.5-gauge needles
-
-
Methodology:
-
Preparation of Resiquimod Solution: Dissolve Resiquimod in endotoxin-free water to a stock concentration of 1 mg/mL.[3][5] Further dilute with sterile saline to achieve the desired final concentrations for injection.
-
Animal Dosing: Administer Resiquimod via intraperitoneal (i.p.) injection. Common doses are a low dose of 50 µg (~2 mg/kg) and a high dose of 100 µg (~4 mg/kg) in a total volume of 100 µL.[3][5] A control group should receive an equivalent volume of saline.
-
Monitoring:
-
Record body weight and temperature immediately before injection and at specified time points post-injection (e.g., 3 and 24 hours).[3]
-
Observe animals for clinical signs of sickness behavior (posture, activity level).
-
-
Analysis:
-
At 3 and 24 hours post-injection, animals can be anesthetized for in vivo imaging (e.g., MRI to assess brain volume and metabolites) or euthanized for ex vivo analysis.[3]
-
For ex vivo analysis, blood can be collected for cytokine measurement (e.g., ELISA for TNF-α, IL-6, IFN-α), and brains can be harvested for histology or gene expression analysis.
-
-
2. Induction of Autoimmune-Mediated Myocarditis in Mice
-
Objective: To model systemic autoimmunity-induced cardiac damage.
-
Materials:
-
Methodology:
-
Treatment Regimen: Apply Resiquimod topically to the skin on the back of the mice. A typical regimen involves three applications per week for 2 weeks.[6]
-
Monitoring: Monitor animals for clinical signs of systemic autoimmunity, including skin lesions, splenomegaly, and general ill health.[6][8]
-
Analysis:
-
At the end of the treatment period (or at later time points to assess disease progression), euthanize the animals.
-
Necropsy: Observe and record macroscopic changes to the heart and spleen.[6]
-
Histopathology: Harvest hearts, fix in formalin, and embed in paraffin. Section the hearts and stain with Hematoxylin and Eosin (H&E) to assess immune cell infiltration and cardiomyocyte damage, and with Picrosirius Red to evaluate fibrosis.[6]
-
Immunophenotyping: Isolate immune cells from the heart and spleen and analyze by flow cytometry to characterize the infiltrating cell populations (e.g., T cells, B cells, macrophages).[9]
-
Serology: Collect blood to measure levels of autoantibodies (e.g., anti-dsDNA) and cytokines by ELISA.[6]
-
-
Visualizations
References
- 1. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 2. invivogen.com [invivogen.com]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic autoimmunity induced by the TLR7/8 agonist Resiquimod causes myocarditis and dilated cardiomyopathy in a new mouse model of autoimmune heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic autoimmunity induced by the TLR7/8 agonist Resiquimod causes myocarditis and dilated cardiomyopathy in a new mouse model of autoimmune heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
R-848 Technical Support Center: Optimization & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing R-848 (Resiquimod) concentration for cell culture experiments. Find answers to frequently asked questions and detailed troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is R-848 and how does it work?
A1: R-848 (Resiquimod) is a synthetic imidazoquinoline compound that acts as a potent immune response modifier.[1] It functions as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are pattern recognition receptors found within the endosomes of immune cells.[2][3] In humans, R-848 activates both TLR7 and TLR8, while in mice, it selectively activates TLR7.[2][4] Upon binding, R-848 initiates a MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[2][3] This cascade results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β), effectively stimulating both innate and adaptive immune responses.[2][4]
Q2: Which cell types are responsive to R-848?
A2: R-848 can activate a variety of immune cells that express TLR7 and/or TLR8. TLR7 is primarily expressed by plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells like monocytes, macrophages, and conventional dendritic cells (cDCs).[2][4] Therefore, cell types responsive to R-848 include dendritic cells, monocytes, macrophages, B cells, and neutrophils.[1][5]
Q3: How should I prepare and store R-848 stock solutions?
A3: R-848 is often supplied as a lyophilized powder or crystalline solid.[3][6] For stock solutions, it is soluble in DMSO (e.g., at 10-30 mg/mL) or ethanol.[7] It is sparingly soluble in aqueous buffers; for aqueous preparations, it's recommended to first dissolve R-848 in a solvent like DMF or DMSO and then dilute it with the desired buffer.[6] Store lyophilized R-848 at -20°C.[7] Once reconstituted, aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles and store at -20°C for up to 2 months to prevent loss of potency.[3][7] Aqueous solutions are not recommended for storage for more than one day.[6]
Q4: What is a typical working concentration for R-848 in cell culture?
A4: The optimal working concentration of R-848 is highly dependent on the cell type, cell density, and the specific experimental endpoint. A common starting range for in vitro assays is 1-10 µg/mL.[3] However, effective concentrations reported in the literature can vary significantly. For instance, some studies use concentrations as low as 250 ng/mL for human monocyte-derived dendritic cells (MoDCs), while others may use up to 10 µg/mL.[8][9] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.[3]
Troubleshooting Guides
Issue 1: Low or No Cell Activation
Q: I'm not observing the expected cell activation (e.g., low cytokine production, no upregulation of surface markers) after R-848 stimulation. What could be wrong?
A: This is a common issue that can stem from several factors. Follow this guide to diagnose the problem.
-
Potential Cause 1: Suboptimal R-848 Concentration.
-
Solution: The most critical step is to perform a dose-response curve. Test a range of R-848 concentrations (e.g., 0.1, 0.5, 1, 5, and 10 µg/mL) to identify the optimal level for your specific cell type and desired readout.[3] The effective concentration can vary widely between different cell types.
-
-
Potential Cause 2: Inappropriate Incubation Time.
-
Solution: The kinetics of immune responses vary. Cytokine production can be detected as early as 5-6 hours, while changes in cell surface marker expression may require 18-24 hours.[3] Conduct a time-course experiment (e.g., testing at 6, 12, 24, and 48 hours) to determine the peak response time for your endpoint.[3]
-
-
Potential Cause 3: Improper R-848 Storage and Handling.
-
Potential Cause 4: Low Cell Viability or Incorrect Cell Density.
-
Solution: Always assess cell viability using a method like trypan blue exclusion before starting your experiment.[3] Poor viability can result from issues like over-confluency or nutrient depletion in the source culture.[3] Ensure you are seeding cells at the recommended density for your specific assay.
-
-
Potential Cause 5: Issues with the Readout Assay.
-
Solution: Verify that your detection method (e.g., ELISA, flow cytometer) is functioning correctly. Run appropriate positive and negative controls for the assay itself, independent of the R-848 stimulation, to confirm its validity.
-
Figure 1: Troubleshooting workflow for low or no cell activation after R-848 stimulation.
Issue 2: High Cell Death or Toxicity
Q: I'm observing significant cell death after treating my cultures with R-848. How can I fix this?
A: While R-848 is generally well-tolerated in vitro, high concentrations or prolonged exposure can induce cytotoxicity or apoptosis.
-
Potential Cause 1: R-848 Concentration is Too High.
-
Solution: This is the most common cause of toxicity. Reduce the concentration of R-848 used in your assay.[3] If you have not performed a dose-response curve, this is essential to find a concentration that provides robust activation without compromising cell viability. In some cell types, R-848 can reduce apoptosis at optimal concentrations but induce it at higher levels.[4]
-
-
Potential Cause 2: Prolonged Incubation Period.
-
Solution: Extended incubation times, especially without media replenishment, can lead to nutrient depletion and the accumulation of toxic metabolic byproducts, which can be exacerbated by strong immune activation.[3] Optimize the incubation time to the shortest duration that yields a strong signal.
-
-
Potential Cause 3: High Cell Seeding Density.
-
Solution: Overly dense cultures can rapidly deplete nutrients and suffer from contact inhibition, increasing their susceptibility to stress-induced cell death. Ensure you are using an optimal seeding density for your culture vessel and cell type.
-
-
Potential Cause 4: Solvent Toxicity.
-
Solution: If using a high concentration of a stock solution dissolved in DMSO or ethanol, the final solvent concentration in the culture media may be toxic. Ensure the final solvent concentration is non-toxic for your cell type (typically <0.5% for DMSO). Run a "vehicle control" (media with the solvent but without R-848) to test for solvent-induced toxicity.
-
Data & Protocols
Recommended Concentration and Incubation Times
The optimal parameters for R-848 stimulation are cell-type and assay-dependent. The following table summarizes concentrations and incubation times cited in various research applications to serve as a starting point for optimization.
| Cell Type | Application / Endpoint | R-848 Concentration Range | Incubation Time | Citation(s) |
| Human PBMCs | Cytokine Production | 1 - 10 µg/mL | 6 - 72 hours | [3] |
| Human PBMCs | Fcγ Receptor Expression | 0.01 - 1 µM (~3.1 - 314 ng/mL) | 1 - 14 hours | [10] |
| Human Dendritic Cells (DCs) | Maturation / Activation | 250 ng/mL - 5 µg/mL | 20 - 48 hours | [11] |
| Human B Cells | Activation (NF-κB) | ~1 µg/mL | Not Specified | [3][7] |
| Murine Lung Cancer Model (In Vitro) | Proliferation/Apoptosis Assay | 1 - 10 µg/mL | 24 - 48 hours | [8] |
| Neonatal DCs | Maturation / Activation | 1 µg/mL | 20 hours | [12] |
Signaling Pathway Visualization
R-848 activates immune cells through the TLR7 and TLR8 pathways, which converge on MyD88 to induce inflammatory gene expression.
Figure 2: Simplified signaling pathway for R-848 activation of TLR7/8.[2][4]
Experimental Protocol: R-848 Stimulation of Human PBMCs for Cytokine Analysis
This protocol provides a framework for stimulating peripheral blood mononuclear cells (PBMCs) to measure cytokine release.
1. Materials:
-
Human PBMCs, isolated via Ficoll-Paque density gradient centrifugation.
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine).
-
R-848 stock solution (e.g., 1 mg/mL in DMSO).
-
Sterile 96-well flat-bottom cell culture plates.
-
Reagents for your chosen readout method (e.g., ELISA kit for TNF-α).
2. Cell Preparation:
-
Thaw or isolate PBMCs and wash twice with sterile PBS.
-
Resuspend the cells in complete RPMI-1640 medium.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue. Viability should be >90%.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL in complete RPMI-1640 medium.[3]
3. Experimental Setup (Dose-Response):
-
Seed 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.[3]
-
Prepare 2X working solutions of R-848 in complete RPMI-1640. For final concentrations of 10, 5, 1, and 0.1 µg/mL, you will prepare 2X solutions of 20, 10, 2, and 0.2 µg/mL.
-
Negative Control: Add 100 µL of complete RPMI-1640 medium (without R-848).
-
Vehicle Control: If using a solvent like DMSO, add 100 µL of medium containing the same final concentration of the solvent.
-
Test Wells: Add 100 µL of the 2X R-848 working solutions to the appropriate wells to achieve the desired final concentrations.
-
Gently mix the plate by tapping the sides.
4. Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.[3] For cytokine analysis, a 24-hour incubation is a common starting point.[3]
5. Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.[3]
-
Carefully collect the supernatant without disturbing the cell pellet.
-
The supernatant contains the secreted cytokines and can be analyzed immediately by ELISA or stored at -80°C for later analysis.[3]
Figure 3: Experimental workflow for optimizing R-848 concentration using a dose-response assay.
References
- 1. stemcell.com [stemcell.com]
- 2. invivogen.com [invivogen.com]
- 3. benchchem.com [benchchem.com]
- 4. R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 8. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HMGN1 and R848 Synergistically Activate Dendritic Cells Using Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Blood DCs activated with R848 and poly(I:C) induce antigen-specific immune responses against viral and tumor-associated antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OVA-PEG-R848 nanocapsules stimulate neonatal conventional and plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
R-848 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of R-848 in solution. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of R-848?
A1: R-848 is typically supplied as a lyophilized powder. It is recommended to prepare a stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions. For example, to prepare a 15 mM stock solution, you can reconstitute 5 mg of R-848 powder in 1.06 ml of DMSO.[1] Warming the solution slightly and vortexing can aid in dissolution.
Q2: What are the recommended storage conditions for R-848?
A2: Proper storage is crucial to maintain the potency of R-848.
-
Lyophilized Powder: Store at -20°C, desiccated. In this form, R-848 is stable for at least 24 months.[1]
-
Stock Solution in Organic Solvent (e.g., DMSO): Store at -20°C. It is recommended to use the solution within 2 months to prevent loss of potency.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: How do I prepare aqueous working solutions of R-848 for in vitro experiments?
A3: R-848 has low solubility in aqueous buffers. To prepare a working solution for in vitro assays, it is recommended to first dissolve R-848 in an organic solvent like DMSO to create a high-concentration stock solution. This stock solution can then be diluted to the final working concentration in your cell culture medium (e.g., RPMI-1640) or aqueous buffer of choice.[2] It is important to ensure that the final concentration of the organic solvent in the working solution is low enough to not affect your cells (typically well below 1%).
Q4: What is the stability of R-848 in aqueous solutions?
A4: The stability of R-848 in aqueous solutions can be influenced by factors such as pH and the presence of enzymes. While comprehensive public data on R-848's stability across a wide range of pH values is limited, imidazoquinoline compounds can be susceptible to hydrolysis. One study on a prodrug of R-848 in phosphate-buffered saline (PBS) at pH 7.4 showed hydrolysis over time, suggesting that R-848 itself may have limited stability in aqueous solutions. It is recommended to prepare fresh aqueous working solutions for each experiment and avoid long-term storage.
Q5: What are the known degradation pathways for R-848?
A5: Specific degradation pathways for R-848 are not extensively documented in publicly available literature. However, based on the structure of imidazoquinolines, potential degradation could occur through hydrolysis of the ether linkage or modifications to the imidazoquinoline ring system, especially at non-neutral pH.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no cellular response to R-848 stimulation. | 1. Degraded R-848: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C).2. Precipitation of R-848: Poor solubility of R-848 in the aqueous working solution. | 1. Use a fresh aliquot of R-848 stock solution. Prepare new stock solutions from lyophilized powder if the current stock is old.2. Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility, but not high enough to be toxic to cells. Visually inspect for any precipitate after dilution. |
| Inconsistent results between experiments. | 1. Variability in R-848 concentration: Inaccurate pipetting or incomplete dissolution of the stock solution.2. Inconsistent preparation of working solutions: Preparing and using aqueous working solutions that have been stored for varying lengths of time. | 1. Ensure the R-848 stock solution is completely dissolved and well-mixed before making dilutions.2. Always prepare fresh aqueous working solutions immediately before each experiment. |
| Precipitate forms when diluting the R-848 stock solution in aqueous buffer. | Low aqueous solubility: The concentration of R-848 in the final working solution exceeds its solubility limit in the aqueous medium. | 1. Decrease the final concentration of R-848.2. Increase the percentage of the organic solvent in the final working solution, ensuring it remains within a non-toxic range for your specific cell type. |
Data and Protocols
Solubility of R-848 in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [1] |
| Ethanol | ~15 mg/mL (with slight warming) | [1] |
Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Reference |
| Lyophilized Powder | -20°C | 24 months | Store in a desiccated environment. | [1] |
| Stock Solution (in DMSO) | -20°C | Up to 2 months | Aliquot to avoid multiple freeze-thaw cycles. | [1] |
Experimental Protocols
Protocol: Preparation of R-848 Stock Solution
Objective: To prepare a concentrated stock solution of R-848 for subsequent dilution into working solutions.
Materials:
-
R-848 (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the vial of lyophilized R-848 and the DMSO to room temperature.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 15 mM stock from 5 mg of R-848, add 1.06 mL of DMSO).[1]
-
Carefully add the calculated volume of DMSO to the vial of R-848.
-
Vortex the vial until the powder is completely dissolved. Gentle warming (e.g., 37°C) can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C.
Protocol: Assessment of R-848 Stability in Aqueous Buffer using HPLC
Objective: To determine the stability of R-848 in a specific aqueous buffer over time.
Materials:
-
R-848 stock solution (in DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
Procedure:
-
Preparation of Test Solution:
-
Dilute the R-848 stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the initial DMSO concentration is low.
-
Prepare a sufficient volume to draw samples at multiple time points.
-
-
Incubation:
-
Incubate the test solution at a relevant temperature (e.g., 37°C for cell culture conditions).
-
Protect the solution from light if the compound is known to be light-sensitive.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
The initial time point (t=0) should be analyzed immediately after preparation.
-
-
HPLC Analysis:
-
Set up the HPLC method. A reverse-phase C18 column is typically suitable.
-
A gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like TFA is often effective. For example, a gradient of increasing acetonitrile concentration.
-
Set the UV detector to a wavelength where R-848 has maximum absorbance.
-
Inject the samples from each time point onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the R-848 peak in the chromatograms for each time point.
-
Plot the percentage of the initial R-848 peak area remaining versus time.
-
The appearance of new peaks in the chromatogram over time may indicate the formation of degradation products.
-
Visualizations
Caption: R-848 Signaling Pathway via TLR7/8.
References
Preventing off-target effects of Resiquimod
Welcome to the technical support center for Resiquimod (B1680535) (R848). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of Resiquimod in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Resiquimod and what are its intended targets?
Resiquimod is a synthetic small molecule, an imidazoquinoline compound, that functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3][4] These receptors are part of the innate immune system and are located in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B-lymphocytes.[1][5] TLR7 and TLR8 recognize single-stranded RNA (ssRNA), and their activation by Resiquimod mimics a viral infection, triggering a signaling cascade.[1][2][4] This activation proceeds through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and interferon regulatory factor (IRF).[1][4] The ultimate result is the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (IFN-α/β), which mount a robust immune response.[1][3] This immunostimulatory activity is being explored for applications in vaccine adjuvants and cancer immunotherapy.[2][3]
Q2: My in vivo model is exhibiting signs of systemic toxicity (e.g., weight loss, splenomegaly) after Resiquimod administration. What is causing this and how can I mitigate it?
Systemic administration of free Resiquimod is often poorly tolerated and can lead to off-target effects due to widespread immune activation.[6][7][8] This systemic inflammation can manifest as weight loss, organ hypertrophy (such as splenomegaly), and in some studies, more severe effects like myocarditis and transient brain swelling.[6][9][10][11][12][13] These effects are a direct consequence of the broad, non-targeted activation of TLR7 and TLR8 throughout the body.
To mitigate these systemic off-target effects, it is crucial to localize the delivery of Resiquimod to the target tissue (e.g., a tumor). Several strategies have been developed to achieve this:
-
Liposomal Formulations: Encapsulating Resiquimod in liposomes can enhance its delivery to specific sites and reduce systemic exposure.[6][7][14] For example, thermosensitive liposomes can be designed to release the drug at a specific temperature, such as in a locally heated tumor.[6][7] Cationic liposomes have also been shown to increase the retention of Resiquimod in the peritoneal cavity, leading to decreased systemic absorption.[14]
-
Nanoparticle-Based Delivery: Polymeric nanoparticles can be used to encapsulate Resiquimod, improving its therapeutic efficacy while reducing systemic side effects.[6][9][15] These nanoparticles can be designed for targeted delivery to specific cell types, such as tumor-associated macrophages.[16]
-
Prodrug Conjugation: Covalently linking Resiquimod to a polymer to form a prodrug is another effective strategy.[9][17] This approach can minimize premature drug release and reduce potential blood toxicity.[9] The drug is released from the polymer under specific physiological conditions, such as the reductive environment of a tumor.
-
Topical Administration: For localized conditions, such as skin cancers, topical application of Resiquimod can be an effective way to limit systemic exposure.[18][19]
Q3: I am observing unexpected pro-survival effects on cancer cells in my co-culture experiments. Is this a known off-target effect of Resiquimod?
While Resiquimod is primarily investigated for its immunostimulatory and anti-tumor effects, some studies have noted that direct treatment of certain cancer cells with Resiquimod did not induce significant apoptosis.[3] The activation of TLRs can sometimes lead to pro-survival signals in a context-dependent manner. For instance, off-target effects of some oligonucleotide therapeutics containing immunostimulatory motifs have been shown to induce pro-survival effects through TLR activation.[20]
To address this, consider the following:
-
Titrate the Dose: Determine the optimal concentration of Resiquimod that induces the desired immune activation without causing pro-survival effects on the tumor cells.
-
Use a Targeted Delivery System: As mentioned in the previous question, encapsulating Resiquimod in a targeted nanoparticle or liposome (B1194612) can prevent its direct interaction with cancer cells and instead deliver it to the intended immune cells.[20]
-
Combination Therapy: Combine Resiquimod with a cytotoxic agent. This approach has been shown to be effective, where the cytotoxic agent induces immunogenic cell death, and Resiquimod enhances the subsequent immune response against the tumor.[14]
Q4: How can I assess the off-target effects of my Resiquimod formulation in vitro?
Several in vitro assays can be employed to characterize and quantify the potential off-target effects of Resiquimod. These assays are crucial for the preclinical evaluation of novel formulations.[21][22]
-
Cytotoxicity Assays: To assess off-target toxicity, you can perform assays on non-target cell types, such as hepatocytes or other healthy primary cells.[21]
-
LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) as an indicator of cell membrane damage and cytotoxicity.[21]
-
Live/Dead Staining: Use fluorescent dyes to distinguish between live and dead cells to quantify cytotoxicity.[21]
-
-
Secondary Pharmacology Screening: Screen your Resiquimod formulation against a panel of known off-target receptors, ion channels, enzymes, and transporters to identify any unintended interactions.[22][23]
-
Cytokine Profiling: Measure the release of a broad panel of cytokines from peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets. An excessive or unbalanced cytokine profile might indicate a potential for systemic inflammation.
-
NF-κB Reporter Assays: Utilize cell lines (e.g., HEK-Blue™) that express specific TLRs and an NF-κB-inducible reporter gene to quantify the activation of on-target (TLR7/8) versus potential off-target pathways.[5]
Troubleshooting Guides
Issue 1: Poor Solubility of Resiquimod in Aqueous Buffers
Resiquimod has poor solubility in water, which can be a challenge for in vitro and in vivo experiments.[6][7]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inherent hydrophobicity of Resiquimod. | Prepare a stock solution in an organic solvent like DMSO.[5] | Resiquimod dissolves in the organic solvent. |
| Precipitation upon dilution in aqueous media. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.5%) in the final working solution to avoid solvent-induced toxicity.[5] | The working solution remains clear without precipitation. |
| Need for a soluble formulation for in vivo use. | Formulate Resiquimod into liposomes or nanoparticles.[6][7] | A stable, aqueous suspension of the formulation is achieved. |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Resiquimod concentration due to solubility issues. | Prepare fresh dilutions from a validated stock solution for each experiment. Vortex thoroughly before use. | More consistent and reproducible results. |
| Degradation of Resiquimod. | Store the stock solution at the recommended temperature (typically -20°C) and protect it from light. | Maintained potency of the compound. |
| Differences in cell passage number or donor variability in primary cells. | Use cells within a defined passage number range. For primary cells, use multiple donors to account for biological variability. | Reduced experimental noise and more robust conclusions. |
Data Summary Tables
Table 1: Comparison of Free Resiquimod vs. Liposomal Formulations
| Formulation | Delivery Route | Key Finding | Benefit of Formulation | Reference |
| Free R848 | Intraperitoneal | Rapid systemic absorption. | - | [14] |
| DSTAP-R848 Liposomes | Intraperitoneal | 14-fold increased peritoneal retention, 5-fold decreased peak plasma concentration. | Reduced systemic toxicity, enhanced local immune activation. | [14] |
| Free R848 | Intratumoral | Mild tumor inhibition when combined with oxaliplatin. | - | [14] |
| DSTAP-R848 Liposomes | Intratumoral | Significantly inhibited tumor progression when combined with oxaliplatin. | Potentiated antitumor efficacy. | [14] |
| Free R848 | Intravenous | Poorly tolerated due to systemic immune activation. | - | [6][7] |
| R848-TSLs (Thermosensitive Liposomes) | Intravenous + Local Hyperthermia | Extended median survival from 28 to 94 days in a mouse model. | Improved tolerability and enhanced survival. | [6][7] |
Table 2: In Vivo Off-Target Effects of Systemic Resiquimod Administration in Mice
| Effect | Dose | Time Point | Observation | Reference |
| Sickness Behavior | 50 µg and 100 µg | 24 hours | Body weight loss. | [12][13] |
| Brain Swelling | 100 µg | 3 hours | Transient volume expansion in motor, somatosensory, and olfactory cortices. | [12][13] |
| Myocarditis and Dilated Cardiomyopathy | Topical application | 2-4 weeks | Splenomegaly, enlarged hearts, hemorrhagic lesions, and presence of anti-cardiac auto-antibodies. | [10] |
| Immune Cell Infiltration in the Heart | Topical application | 2 weeks | Increased numbers of CD19+ B-cells and CD3+ T-cells in the heart. | [10] |
Experimental Protocols & Visualizations
Signaling Pathway of Resiquimod
Resiquimod activates TLR7 and TLR8 in the endosome, leading to a MyD88-dependent signaling cascade that results in the transcription of pro-inflammatory cytokines and type I interferons.
Experimental Workflow: Assessing Off-Target Cytotoxicity
This workflow outlines the steps to evaluate the off-target effects of a novel Resiquimod formulation compared to free Resiquimod.
Methodology: In Vitro Cytokine Release Assay
This protocol provides a framework for measuring cytokine release from human peripheral blood mononuclear cells (PBMCs) in response to Resiquimod.[5]
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI medium and seed into a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of Resiquimod in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Add the diluted Resiquimod or vehicle control to the appropriate wells. Include a positive control such as LPS (100 ng/mL).
-
Incubation: Culture the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IFN-α) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve. Plot the cytokine concentrations against the compound concentrations to generate dose-response curves.
References
- 1. invivogen.com [invivogen.com]
- 2. What Is TLR7 8 Agonist Resiquimod R-848, How It Works & Why It Matters - All Axess [allaxess.com]
- 3. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like receptor 7/8 agonist resiquimod induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of thermosensitive resiquimod-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of thermosensitive resiquimod-loaded liposomes for enhanced cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.biu.ac.il [cris.biu.ac.il]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Systemic autoimmunity induced by the TLR7/8 agonist Resiquimod causes myocarditis and dilated cardiomyopathy in a new mouse model of autoimmune heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling | MDPI [mdpi.com]
- 13. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Nanoparticle-Based Delivery Strategies for Combating Drug Resistance in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted co-delivery of resiquimod and a SIRPα variant by liposomes to activate macrophage immune responses for tumor immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Randomized, Single-Blind, Placebo-Controlled Study of Topical Application of the Immune Response Modulator Resiquimod in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Targeted nanoparticle delivery overcomes off-target immunostimulatory effects of oligonucleotides and improves therapeutic efficacy in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Off-Target/On-Target Cytotoxicity Assay | React4Life [react4life.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. reactionbiology.com [reactionbiology.com]
Resiquimod Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Resiquimod (B1680535) (R848) dose-response curve experiments.
Troubleshooting Guide
Experimentation with Resiquimod can present challenges. This guide is designed to help you identify and resolve common issues encountered during in vitro assays.
| Problem | Potential Causes | Recommended Solutions |
| No or Weak Response to Resiquimod | Incorrect Cell Line: The cell line used may not express functional Toll-like receptor 7 (TLR7) or TLR8.[1] | Cell Line Verification: Confirm TLR7 and TLR8 expression in your chosen cell line using methods like RT-PCR or flow cytometry. Consider using a positive control cell line known to be responsive, such as human peripheral blood mononuclear cells (PBMCs) or HEK293 cells engineered to express TLR7 or TLR8.[1] |
| Compound Degradation: Improper storage or handling may have led to the degradation of the Resiquimod stock solution.[1] | Use Fresh Compound: Prepare fresh dilutions from a properly stored stock solution. Stock solutions in DMSO should be stored at -20°C.[1] | |
| Insufficient Incubation Time: The stimulation period may be too short to elicit a measurable response for the chosen readout (e.g., cytokine production).[1] | Optimize Incubation Time: Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal stimulation time for your specific assay and cell type. | |
| Assay System Malfunction: Issues with reagents (e.g., ELISA kit components) or detection instruments can lead to a lack of signal.[1] | Validate Assay System: Run appropriate positive and negative controls for your assay system (e.g., a known activator for your reporter cell line or a standard for your ELISA). | |
| High Background Signal in Unstimulated Controls | Cell Contamination: Mycoplasma or other microbial contamination can activate TLRs, leading to a high basal signal. | Test for Contamination: Regularly test cell cultures for mycoplasma contamination. |
| Serum Components: Components in fetal bovine serum (FBS) can non-specifically activate immune cells. | Heat-Inactivate Serum: Heat-inactivating FBS at 56°C for 30 minutes can help reduce non-specific activation. | |
| Solvent Effects: High concentrations of the solvent (e.g., DMSO) used to dissolve Resiquimod can be toxic or induce stress responses. | Minimize Solvent Concentration: Ensure the final DMSO concentration is consistent across all wells and is kept as low as possible (ideally ≤0.1%). | |
| High Variability Between Replicate Wells | Inconsistent Cell Seeding: Uneven distribution of cells across the plate will lead to variable results. | Ensure Homogeneous Cell Suspension: Properly mix the cell suspension before and during seeding to ensure a uniform cell number in each well. |
| Pipetting Errors: Inaccurate pipetting of Resiquimod dilutions or assay reagents will introduce variability. | Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy. Use a multichannel pipette for adding reagents to minimize well-to-well variation. | |
| Edge Effects: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell health and response. | Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. | |
| Unexpected Cytotoxicity or Cell Death | High Compound Concentration: Resiquimod, at very high concentrations, can induce cell death. | Lower Concentration Range: Test a lower range of Resiquimod concentrations. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your dose-response experiment. |
| Compound Precipitation: Resiquimod has limited aqueous solubility and may precipitate at high concentrations in cell culture media, which can be toxic to cells. | Ensure Solubility: Visually inspect the media for any signs of precipitation after adding Resiquimod. If precipitation is observed, use a lower concentration range. | |
| Prolonged Incubation: Long exposure to a potent immune activator can lead to activation-induced cell death. | Reduce Incubation Time: Shorten the incubation period and confirm that a measurable response can still be detected. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Resiquimod?
A1: Resiquimod is a small molecule that acts as a potent agonist for Toll-like receptors 7 and 8 (TLR7 and TLR8).[2][3] These receptors are typically located in the endosomes of immune cells and recognize single-stranded RNA from viruses.[2][4] Upon binding to TLR7 and TLR8, Resiquimod triggers a MyD88-dependent signaling pathway.[2][4] This cascade leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), resulting in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α).[2][3]
Q2: Which cell types are most suitable for Resiquimod dose-response experiments?
A2: The choice of cell line is critical and depends on the expression of TLR7 and TLR8. Human peripheral blood mononuclear cells (PBMCs) are commonly used as they contain a mixed population of immune cells, including monocytes, dendritic cells, and B cells that express these receptors.[5] For more specific investigations, human monocytic cell lines like THP-1 (expressing TLR8) or HEK293 cells engineered to express either human TLR7 or TLR8 are excellent models. It is important to note that while Resiquimod activates both TLR7 and TLR8 in humans, its effects in mice are primarily mediated through TLR7, as murine TLR8 is not considered to be as responsive.[6][7]
Q3: What is a typical effective concentration (EC50) for Resiquimod?
A3: The EC50 value for Resiquimod can vary significantly depending on the cell type, the specific assay readout (e.g., NF-κB activation vs. cytokine production), and the incubation time. However, reported EC50 values for human TLR7 are in the range of 0.1 µM, and for human TLR8, around 0.3 µM.[5] For in vitro stimulation of human PBMCs, working concentrations typically range from 1 to 10 µM or 1 to 10 µg/mL.[7]
Q4: Why am I seeing a bell-shaped dose-response curve?
A4: A bell-shaped or biphasic dose-response curve, where the response decreases at higher concentrations, can be due to several factors. At high concentrations, Resiquimod may induce receptor desensitization or tolerance, a negative feedback mechanism to prevent excessive inflammation.[1] Additionally, high concentrations can lead to cytotoxicity or compound precipitation, both of which would result in a decreased signal at the upper end of your dose-response curve.[1]
Experimental Protocols
Protocol 1: NF-κB Reporter Assay in HEK-Blue™ hTLR7/8 Cells
This protocol outlines a method for determining the dose-response of Resiquimod using HEK-293 cells that express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 cells
-
Resiquimod (R848)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
QUANTI-Blue™ Solution
-
96-well plates (flat-bottom for cell culture, flat-bottom for SEAP detection)
-
Spectrophotometer
Methodology:
-
Cell Seeding: Seed HEK-Blue™ cells into a 96-well plate at a density of approximately 2.5 x 10^5 cells/mL in 180 µL of culture medium per well.
-
Compound Preparation: Prepare a stock solution of Resiquimod in DMSO. Perform a serial dilution of the stock in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final DMSO concentration).
-
Cell Stimulation: Add 20 µL of the diluted Resiquimod or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection:
-
Warm the QUANTI-Blue™ Solution to 37°C.
-
Transfer 20 µL of the cell culture supernatant to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well of the new plate.
-
Incubate at 37°C for 1-3 hours, or until a color change is observed.
-
-
Data Acquisition: Measure the optical density (OD) at 620-655 nm using a spectrophotometer.
-
Data Analysis: Plot the OD values against the log of the Resiquimod concentration and fit a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Cytokine Measurement by ELISA in Human PBMCs
This protocol provides a general outline for measuring cytokine (e.g., TNF-α, IL-6) secretion from human PBMCs upon stimulation with Resiquimod.
Materials:
-
Human PBMCs
-
Resiquimod (R848)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Human TNF-α and IL-6 ELISA kits
-
96-well plates (round-bottom for cell culture)
-
Microplate reader
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed PBMCs in a 96-well round-bottom plate at a density of 1 x 10^5 to 2 x 10^5 cells/well.
-
Compound Stimulation: Add various concentrations of Resiquimod to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for an optimized duration (e.g., 18-24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.[1]
-
Data Analysis: Calculate the cytokine concentration in each sample by interpolating from the standard curve. Plot the cytokine concentration against the log of the Resiquimod concentration to generate a dose-response curve and determine the EC50.
Quantitative Data Presentation
The following table presents example data from a Resiquimod dose-response experiment measuring TNF-α production in human PBMCs.
| Resiquimod (µM) | log[Resiquimod] | TNF-α (pg/mL) - Replicate 1 | TNF-α (pg/mL) - Replicate 2 | TNF-α (pg/mL) - Replicate 3 | Mean TNF-α (pg/mL) | Std. Dev. |
| 0.00 | N/A | 52 | 48 | 55 | 51.7 | 3.5 |
| 0.01 | -2.00 | 155 | 162 | 148 | 155.0 | 7.0 |
| 0.03 | -1.52 | 350 | 365 | 340 | 351.7 | 12.6 |
| 0.10 | -1.00 | 850 | 875 | 830 | 851.7 | 22.5 |
| 0.30 | -0.52 | 1550 | 1600 | 1520 | 1556.7 | 40.4 |
| 1.00 | 0.00 | 2200 | 2250 | 2180 | 2210.0 | 36.1 |
| 3.00 | 0.48 | 2500 | 2580 | 2490 | 2523.3 | 49.3 |
| 10.00 | 1.00 | 2600 | 2650 | 2580 | 2610.0 | 36.1 |
Visualizations
Signaling Pathway
Caption: Resiquimod (R848) activates the TLR7/8 signaling pathway.
Experimental Workflow
Caption: Workflow for a Resiquimod in vitro dose-response assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like receptor 7/8 agonist resiquimod induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 6. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]
R-848 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with the TLR7/8 agonist, R-848 (Resiquimod).
Frequently Asked Questions (FAQs)
Q1: What is R-848 and what is its mechanism of action?
A1: R-848, also known as Resiquimod, is a synthetic small molecule that belongs to the imidazoquinoline family. It functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are intracellular pattern recognition receptors.[1] These receptors are primarily expressed in the endosomes of various immune cells, including B cells, monocytes, macrophages, and dendritic cells.[1] Upon binding to TLR7 and/or TLR8, R-848 initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), culminating in the production of pro-inflammatory cytokines like IFN-α, TNF-α, IL-6, and IL-12, and the subsequent activation of innate and adaptive immune responses.[1][2][3] It is important to note that while R-848 activates both TLR7 and TLR8 in humans, it selectively activates TLR7 in mice.[1]
Q2: How should I properly store and handle R-848 to ensure its stability and activity?
A2: Proper storage and handling of R-848 are critical for maintaining its potency and obtaining reproducible results. R-848 is typically supplied as a lyophilized powder and should be stored at -20°C, desiccated.[2] In its lyophilized form, the compound is generally stable for several months to years, as specified by the manufacturer.
Once reconstituted, it is recommended to store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into single-use volumes.[2] Reconstituted solutions are typically stable for at least a few months when stored properly at -20°C.[2]
Q3: In which solvents can I dissolve R-848?
A3: R-848 is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[2] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO. This stock solution can then be further diluted in culture medium to the desired working concentration. It is crucial to ensure that the final concentration of the organic solvent in the cell culture is minimal (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
My experimental results with R-848 are inconsistent. What are the potential causes and solutions?
Inconsistent results with R-848 can stem from various factors, ranging from reagent handling to experimental setup. Below are common issues and their corresponding troubleshooting strategies.
Issue 1: Low or No Cellular Activation
If you observe minimal or no cellular response (e.g., low cytokine production, no upregulation of activation markers) after R-848 stimulation, consider the following:
| Potential Cause | Troubleshooting Steps |
| Suboptimal R-848 Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. A common starting range is 1-10 µg/mL. |
| Incorrect Incubation Time | The kinetics of cellular activation vary. For cytokine analysis, conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). For surface marker expression, 18-24 hours is a typical starting point. |
| Improper R-848 Storage/Handling | Ensure that your R-848 stock was stored correctly at -20°C or -80°C and that freeze-thaw cycles were minimized. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Low Cell Viability | Assess cell viability before and after the experiment using methods like trypan blue exclusion or a viability dye. Poor cell health can significantly impact the response to stimulation. |
| Issues with Readout Assay | Verify that your detection method (e.g., ELISA, flow cytometry) is functioning correctly with appropriate positive and negative controls. |
Issue 2: High Variability Between Replicates or Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Passage Number or Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Variability in R-848 Aliquots | Ensure R-848 stock solutions are thoroughly mixed before preparing aliquots. Use freshly thawed aliquots for each experiment to avoid potential degradation from repeated temperature changes. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of cells, R-848, and other reagents. |
| Lot-to-Lot Variability of R-848 | If you suspect lot-to-lot differences, it is crucial to validate each new lot. A common approach is to test the new lot in parallel with the old lot using the same experimental setup and a panel of well-characterized cell samples.[4][5] The goal is to ensure that the new lot produces comparable results within acceptable limits of variation.[4][5] |
Issue 3: Unexpected Cell Death or Toxicity
While R-848 is generally used at concentrations that are not cytotoxic, high concentrations or prolonged exposure can lead to cell death.
| Potential Cause | Troubleshooting Steps |
| R-848 Toxicity at High Concentrations | Reduce the concentration of R-848 used in your assay. Perform a dose-response curve to identify a concentration that provides robust activation with minimal toxicity. |
| Prolonged Incubation | Optimize the incubation time. Extended incubation periods, especially without media replenishment, can lead to nutrient depletion and the accumulation of toxic byproducts. |
| Suboptimal Cell Culture Conditions | Ensure proper cell seeding density to avoid overgrowth and subsequent cell death. Use fresh, high-quality culture medium and supplements. |
Expected Cytokine Production with R-848
The following tables provide an overview of expected cytokine production in human and mouse cells following R-848 stimulation. Please note that these are approximate values, and the actual results may vary depending on the specific experimental conditions, cell donor variability, and the assay used.
Table 1: R-848 Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | R-848 Concentration | Incubation Time (hours) | Expected Concentration Range (pg/mL) |
| TNF-α | 1 µg/mL | 6 - 24 | 1000 - 10000+ |
| IFN-α | 1 µg/mL | 18 - 48 | 500 - 5000 |
| IL-6 | 1 µg/mL | 24 - 48 | 1000 - 20000+ |
| IL-12p70 | 1-5 µg/mL | 24 - 48 | 100 - 1000 |
Table 2: R-848 Stimulation of Mouse Splenocytes
| Cytokine | R-848 Concentration | Incubation Time (hours) | Expected Concentration Range (pg/mL) |
| TNF-α | 1-10 µg/mL | 6 - 24 | 500 - 5000 |
| IFN-γ | 1-10 µg/mL | 24 - 72 | 100 - 1000 |
| IL-6 | 1-10 µg/mL | 24 - 48 | 1000 - 15000 |
| IL-12p70 | 1-10 µg/mL | 24 - 48 | 200 - 2000 |
Experimental Protocols
Protocol 1: R-848 Stimulation of Human PBMCs for Cytokine Analysis
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile PBS. Resuspend the cells in complete RPMI-1640 medium (containing 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine) and perform a cell count using a hemocytometer and trypan blue to assess viability. Adjust the cell concentration to 1 x 10^6 cells/mL.
-
Cell Seeding: Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom cell culture plate.
-
Stimulation: Prepare a 2X working solution of R-848 in complete RPMI-1640 medium. For a final concentration of 1 µg/mL, prepare a 2 µg/mL solution. Add 100 µL of the 2X R-848 solution to the appropriate wells. For the negative control wells, add 100 µL of complete RPMI-1640 medium without R-848. Gently mix the plate by tapping the sides.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired time (e.g., 24 hours).
-
Sample Collection and Analysis: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store the supernatant at -80°C until analysis. The concentration of cytokines in the supernatant can be quantified using commercially available ELISA kits.
Protocol 2: Flow Cytometry Analysis of Activation Marker Upregulation
-
Cell Stimulation: Follow steps 1-4 of the cytokine analysis protocol. A common time point for analyzing surface marker expression is 18-24 hours.
-
Cell Harvesting and Staining: After incubation, gently resuspend the cells in the wells. Transfer the cell suspension to FACS tubes. Centrifuge at 400 x g for 5 minutes and discard the supernatant. Wash the cells with 1 mL of FACS buffer (e.g., PBS with 2% FBS).
-
Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing fluorescently conjugated antibodies against markers of interest (e.g., CD69, CD80, CD86, HLA-DR). Incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 1 mL of FACS buffer to each tube, centrifuge at 400 x g for 5 minutes, and discard the supernatant. Repeat the wash step.
-
Data Acquisition: Resuspend the cell pellet in 300-500 µL of FACS buffer. Acquire data on a flow cytometer. Remember to include appropriate controls, such as unstained cells and fluorescence minus one (FMO) controls.
Visualizations
References
Technical Support Center: Enhancing Resiquimod Delivery to Tumors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on improving the delivery of Resiquimod to tumors.
Frequently Asked Questions (FAQs)
Q1: What is Resiquimod and what is its primary mechanism of action in cancer therapy?
A: Resiquimod (also known as R848) is a small molecule that acts as a potent agonist for Toll-like receptors 7 and 8 (TLR7 and TLR8).[1][2] These receptors are key components of the innate immune system and are primarily expressed in immune cells like dendritic cells (DCs), macrophages, and B-lymphocytes.[3] Upon activation by Resiquimod, TLR7/8 initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β).[3] This robust immune activation enhances anti-tumor responses by promoting the maturation of antigen-presenting cells (APCs), stimulating a T helper 1 (Th1) biased immune response, and boosting the cytotoxic activity of natural killer (NK) cells and CD8+ T cells.[3]
Q2: What are the main challenges associated with delivering Resiquimod to tumors?
A: The primary challenges in delivering Resiquimod effectively to tumors include its poor water solubility and the potential for systemic toxicity.[4][5] Systemic administration can lead to a "cytokine storm," characterized by an excessive release of pro-inflammatory cytokines, which can cause severe side effects.[6] Furthermore, rapid clearance from the body can limit its therapeutic concentration at the tumor site.[6]
Q3: What are the common strategies being explored to improve Resiquimod's tumor-specific delivery?
A: Several strategies are being investigated to enhance the targeted delivery of Resiquimod to tumors and minimize systemic side effects. These include:
-
Nanoparticle-based delivery systems: Encapsulating Resiquimod in nanoparticles, such as liposomes, polymeric nanoparticles (e.g., PLGA), and nanoemulsions, can improve its solubility, prolong its circulation time, and facilitate its accumulation in tumors through the enhanced permeability and retention (EPR) effect.[5][7][8]
-
Local and intratumoral administration: Directly injecting Resiquimod or a Resiquimod-loaded formulation into the tumor or the surrounding tissue can achieve high local concentrations while minimizing systemic exposure and associated toxicities.[6]
-
Prodrug strategies: Modifying the Resiquimod molecule to create an inactive prodrug that is activated specifically within the tumor microenvironment is another promising approach to improve its therapeutic index.[7]
-
Combination therapies: Combining Resiquimod with other cancer treatments, such as chemotherapy, checkpoint inhibitors (e.g., anti-PD-1), or other immunomodulators, can create synergistic anti-tumor effects.[9][10]
Q4: What are the recommended storage conditions for Resiquimod?
A: For long-term stability, solid Resiquimod should be stored at +4°C.[2][11] Once dissolved in a solvent like DMSO, the stock solution should be stored at -20°C and is typically stable for up to 2 months.[11][12] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.[11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no immune cell activation (e.g., cytokine production) in vitro. | 1. Incorrect Resiquimod concentration: The concentration may be too low to elicit a response. 2. Cell viability issues: The cells may not be healthy or may have been passaged too many times. 3. Inadequate incubation time: The stimulation period may be too short. 4. Degraded Resiquimod: Improper storage or handling may have led to the degradation of the compound. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell type. Concentrations typically range from 0.1 µg/mL to 10 µg/mL. 2. Use cells with low passage numbers and ensure high viability (>95%) before starting the experiment. 3. Optimize the incubation time; typically 18-24 hours is sufficient for cytokine production assays.[13] 4. Use a fresh aliquot of Resiquimod stored under the recommended conditions. |
| High background signal in in vitro assays (e.g., ELISA, reporter assays). | 1. Contamination: Mycoplasma or other microbial contamination in cell cultures can activate TLRs. 2. Endotoxin contamination: Reagents, media, or water may be contaminated with endotoxins (LPS). 3. Non-specific binding: In ELISA, this can be due to insufficient blocking or washing. | 1. Regularly test cell cultures for mycoplasma contamination. 2. Use endotoxin-free reagents and water for all experiments. 3. Optimize blocking and washing steps in your ELISA protocol. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell seeding density: Variations in the number of cells per well can lead to different responses. 2. Variability in Resiquimod preparation: Inconsistent dissolution or dilution of the stock solution. 3. Operator variability: Differences in pipetting techniques or timing of experimental steps. | 1. Ensure a consistent and optimized cell seeding density for each experiment. 2. Prepare fresh dilutions of Resiquimod from a properly stored stock solution for each experiment. 3. Standardize all experimental procedures and ensure consistent execution. |
| Precipitation of Resiquimod in aqueous solutions. | Poor water solubility: Resiquimod is poorly soluble in aqueous media. | 1. Dissolve Resiquimod in an appropriate organic solvent like DMSO to create a stock solution before diluting it in aqueous media.[1] 2. For in vivo studies, consider formulating Resiquimod in a delivery vehicle such as a nanoemulsion or liposomes to improve solubility and stability.[5] |
| Unexpected in vivo toxicity (e.g., weight loss, lethargy in animal models). | Systemic immune activation: High doses of Resiquimod can lead to a systemic inflammatory response. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model. 2. Consider local or intratumoral administration to minimize systemic exposure.[6] 3. Utilize a nanoparticle-based delivery system to control the release and biodistribution of Resiquimod.[5] |
| No significant anti-tumor effect observed in vivo. | 1. Insufficient dose at the tumor site: The administered dose may not be reaching a therapeutic concentration in the tumor. 2. Tumor model resistance: The chosen tumor model may be inherently resistant to TLR7/8 agonist-mediated immunotherapy. 3. Suboptimal treatment schedule: The frequency and duration of treatment may not be optimal. | 1. Increase the dose, if tolerated, or use a targeted delivery strategy to enhance tumor accumulation. 2. Characterize the immune microenvironment of your tumor model; tumors with low immune cell infiltration ("cold" tumors) may be less responsive. 3. Optimize the treatment schedule through preliminary studies. |
Quantitative Data Summary
Table 1: In Vitro Cytokine Production in Human PBMCs Following Resiquimod Stimulation
| Cytokine | Resiquimod Concentration | Incubation Time | Fold Increase (vs. Control) | Reference |
| IL-6 | 5 µg/mL | 24 hours | Statistically significant increase | [12] |
| TNF-α | 5 µg/mL | 24 hours | Trend of increase | [12] |
| IL-1β | 5 µg/mL | 24 hours | Trend of increase | [12] |
| IFN-α | 5 µg/mL | 24 hours | Detectable in 5 out of 12 AML patient samples | [12] |
Table 2: In Vivo Tumor Growth Inhibition with Different Resiquimod Formulations
| Tumor Model | Treatment Group | Administration Route | Tumor Growth Inhibition | Reference |
| Orthotopic 4T1 | Free R848 | i.v. | Moderate | [7] |
| Orthotopic 4T1 | PLRS Nanoparticles | i.v. | Significantly higher than free R848 | [7] |
| B16F10 Melanoma | ACPP-Resiquimod | i.v. | Similar to direct i.t. free Resiquimod injection | [9] |
| NDL Breast Cancer | R848-TSLs + αPD-1 | i.t. | Complete regression in 8 of 11 mice | [4] |
Experimental Protocols
Detailed Methodology 1: In Vitro Cytokine Production Assay in Human PBMCs
-
Isolation of PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Plating: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Resiquimod Preparation: Prepare a stock solution of Resiquimod in DMSO. Create serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µg/mL). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).
-
Stimulation: Add the diluted Resiquimod solutions to the appropriate wells. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.[13]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IL-6, TNF-α, IFN-α) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array assay according to the manufacturer's instructions.
Detailed Methodology 2: Preparation of Resiquimod-Loaded PLGA Nanoparticles
This protocol is based on an oil-in-water single emulsion solvent evaporation method.
-
Organic Phase Preparation:
-
Dissolve 40 mg of Poly(lactic-co-glycolic acid) (PLGA) and 2 mg of Resiquimod in 1 mL of a 3:2 mixture of acetone (B3395972) and dichloromethane.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) polyvinyl alcohol (PVA) solution in deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while sonicating on ice for 10 minutes to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for at least 4 hours to allow for the evaporation of the organic solvents.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at 13,000 rpm for 10 minutes.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water three times by repeated centrifugation and resuspension.
-
-
Lyophilization (Optional):
-
For long-term storage, resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., sucrose) and lyophilize.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Visualize the morphology of the nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
Quantify the drug loading and encapsulation efficiency using a suitable analytical method like high-performance liquid chromatography (HPLC).
-
Mandatory Visualizations
Caption: Resiquimod-induced TLR7/8 signaling pathway.
Caption: A typical experimental workflow for evaluating Resiquimod delivery systems.
References
- 1. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Development of thermosensitive resiquimod-loaded liposomes for enhanced cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of thermosensitive resiquimod-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. Tumor Activated Cell Penetrating Peptides to Selectively Deliver Immune Modulatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 13. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
R-848 Technical Support Center: Overcoming Experimental Resistance
Welcome to the technical support center for R-848 (Resiquimod), a potent agonist of Toll-like receptor 7 (TLR7) and TLR8. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving R-848. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is R-848 and what is its mechanism of action?
A1: R-848, also known as Resiquimod, is a synthetic small molecule belonging to the imidazoquinoline family that activates the innate immune system.[1] It is a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are pattern recognition receptors primarily located in the endosomes of immune cells like dendritic cells (DCs), monocytes, macrophages, and B cells.[1][2] In humans, R-848 activates both TLR7 and TLR8, while in mice, it selectively activates TLR7.[2] Upon binding, R-848 initiates a MyD88-dependent signaling pathway, which leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[1][2] This cascade results in the production of pro-inflammatory cytokines and type I interferons, activating both innate and adaptive immune responses.[1][2]
Q2: How should I prepare and store R-848?
A2: R-848 is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability (up to 24 months).[3] For creating a stock solution, it can be reconstituted in sterile, endotoxin-free water, DMSO, or ethanol.[3][4][5] Solubility can be enhanced by warming the solution slightly.[5][6] Once dissolved, the stock solution should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C, where it is stable for at least 2 months.[3][7]
Q3: What are the recommended working concentrations for R-848 in in vitro experiments?
A3: The optimal working concentration of R-848 varies depending on the cell type and the specific experimental endpoint. A common range for in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) is 1-10 µg/mL (approximately 2.8-28.5 µM).[1][8] For some applications, like B cell activation, a concentration of 1 µg/mL is often effective.[1][3] It is highly recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10 µg/mL) to determine the optimal concentration for your specific cell type and assay.[1]
Q4: What is a typical incubation time for R-848 stimulation?
A4: The ideal incubation time is dependent on the endpoint being measured. For cytokine production analysis, time points can range from 6 to 48 hours.[1] For the assessment of cell surface activation markers, an 18 to 24-hour incubation period is a good starting point.[1] It is advisable to perform a time-course experiment to determine the peak response for your specific marker or cytokine of interest.
Troubleshooting Guide
This guide addresses common issues encountered during R-848 treatment, helping you identify and resolve problems leading to weak or absent responses.
Issue 1: No or Low Cellular Activation (e.g., low cytokine production, no upregulation of activation markers)
| Potential Cause | Recommended Solution |
| Improper R-848 Storage or Handling | Ensure R-848 was stored correctly at -20°C and that freeze-thaw cycles were minimized. Prepare fresh dilutions from a properly stored stock solution for each experiment.[1] |
| Incorrect R-848 Concentration | Perform a dose-response curve with a range of R-848 concentrations (e.g., 0.1, 1, 5, 10 µg/mL) to determine the optimal concentration for your cell type and assay.[1] |
| Suboptimal Incubation Time | The kinetics of cytokine production and surface marker expression vary. For cytokine analysis, consider a time-course experiment (e.g., 6, 12, 24, 48 hours). For surface markers, 18-24 hours is a good starting point.[1] |
| Cell Type Does Not Express TLR7/8 | Confirm that your cell line or primary cells express TLR7 and/or TLR8. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells like monocytes and macrophages.[2][8] Some cell lines may have low or absent expression. |
| Low Cell Viability | Assess cell viability before and after the experiment using trypan blue exclusion or a viability dye. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[1] |
| Issues with Readout Assay | Verify that your detection method (e.g., ELISA, flow cytometry) is working correctly with appropriate positive and negative controls.[1] |
| Inhibitors in Culture Medium | Ensure that the serum or other components in your cell culture medium do not contain inhibitors of TLR signaling. |
Issue 2: High Variability Between Replicates or Experiments
| Potential Cause | Recommended Solution |
| Inconsistent Cell Passage Number or Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and plated at a consistent density for each experiment. |
| Variability in R-848 Aliquots | Ensure R-848 stock solutions are well-mixed before making dilutions. Use freshly thawed aliquots for each experiment to avoid degradation from repeated freeze-thaw cycles.[3] |
| Inconsistent Incubation Times | Precisely control the start and end times of the incubation period for all samples and experiments. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of cells and reagents. |
| Donor-to-Donor Variability (Primary Cells) | When using primary cells like PBMCs, expect some variability between donors.[9] Pool data from multiple donors to draw general conclusions. |
Data Presentation
The following tables provide a summary of typical concentrations and expected outcomes for R-848 stimulation experiments.
Table 1: Recommended R-848 Working Concentrations for In Vitro Assays
| Cell Type | Application | Concentration Range | Reference(s) |
| Human PBMCs | Cytokine Production | 1-10 µg/mL (2.8-28.5 µM) | [1][8] |
| Human PBMCs | B Cell Activation | 1 µg/mL | [1][3] |
| Human Monocytes | Cytokine Production | 0.5-5 µg/mL | [5] |
| Murine Splenocytes | Cytokine Production | 10 ng/mL - 10 µg/mL | [4] |
Note: These are general guidelines. The optimal concentration should be determined empirically for each experimental system.
Table 2: Expected Cytokine Profile in Human PBMCs after R-848 Stimulation
| Cytokine | Expected Response |
| Pro-inflammatory Cytokines | |
| TNF-α | Strong induction[10] |
| IL-6 | Strong induction[10] |
| IL-12 | Induction[7] |
| IL-1β | Induction[10] |
| Type I Interferons | |
| IFN-α | Strong induction[10] |
| T-helper 1 (Th1) Cytokines | |
| IFN-γ | Induction[7] |
Experimental Protocols
Protocol: In Vitro Stimulation of Human PBMCs for Cytokine Analysis
This protocol outlines the steps for stimulating human PBMCs with R-848 and measuring the resulting cytokine production.
1. Isolation of Human PBMCs
-
Dilute whole blood collected in EDTA or heparin tubes 1:1 with sterile Phosphate-Buffered Saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake off.
-
Aspirate the "buffy coat" layer containing the PBMCs and transfer it to a new tube.
-
Wash the isolated PBMCs by adding sterile PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the final PBMC pellet in complete RPMI-1640 medium (containing 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).
-
Perform a cell count using a hemocytometer and assess viability with trypan blue.[11]
2. Cell Plating and Stimulation
-
Dilute the PBMC suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of R-848 in complete RPMI-1640 medium at twice the final desired concentration (e.g., for a final concentration of 5 µg/mL, prepare a 10 µg/mL solution).
-
Add 100 µL of the 2X R-848 dilutions to the appropriate wells.
-
For the negative control wells, add 100 µL of complete RPMI-1640 medium (with the same concentration of solvent used for the R-848 stock, if applicable).
-
Gently mix the plate by tapping the sides.[1]
3. Incubation
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired time (e.g., 24 hours).[1]
4. Sample Collection and Analysis
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
The supernatant can be stored at -80°C until analysis.
-
Analyze the cytokine levels in the supernatant using a suitable method, such as ELISA or a multiplex cytokine assay, according to the manufacturer's instructions.[1]
Visualizations
R-848 Signaling Pathway
Caption: R-848 binds to TLR7/8 in the endosome, initiating a MyD88-dependent signaling cascade.
Experimental Workflow for Troubleshooting R-848 Resistance
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 4. maxanim.com [maxanim.com]
- 5. novusbio.com [novusbio.com]
- 6. apexbt.com [apexbt.com]
- 7. invivogen.com [invivogen.com]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. researchgate.net [researchgate.net]
- 10. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 11. benchchem.com [benchchem.com]
R-848 Technical Support Center: Navigating Lot-to-Lot Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and managing potential lot-to-lot variability of the TLR7/8 agonist, R-848 (Resiquimod). Our resources are designed to ensure the consistency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is R-848 and how does it work?
A1: R-848, also known as Resiquimod, is a synthetic small molecule that acts as a potent agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[1][2][3] These receptors are key components of the innate immune system and are primarily found in the endosomes of immune cells like dendritic cells (DCs), macrophages, and B cells.[1][4] Upon binding to TLR7 and/or TLR8, R-848 initiates a MyD88-dependent signaling cascade.[1][2][5] This pathway leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), culminating in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β).[1][2][3][5]
Q2: Why is lot-to-lot variability a concern for R-848?
A2: Lot-to-lot variation is a potential issue for any reagent, including R-848.[6][7] This variability can arise from minor differences in the manufacturing process, purity, or the presence of contaminants. For a potent immune modulator like R-848, even subtle variations between lots could lead to significant differences in experimental outcomes, such as altered cytokine profiles or varying levels of immune cell activation. This can impact the reproducibility and interpretation of results. Some suppliers address this by providing functionally tested lots of R-848.[1]
Q3: What are the typical working concentrations for R-848 in in vitro experiments?
A3: The optimal working concentration of R-848 is highly dependent on the cell type and the specific experimental endpoint. However, a common range for in vitro cell stimulation assays is 1-10 µg/mL.[8] For some applications, such as B cell activation, a concentration of 1 µg/mL is often used.[8][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store R-848?
A4: R-848 is typically supplied as a lyophilized powder.[8][9] For long-term storage, it should be kept at -20°C.[3][9][10] To prepare a stock solution, reconstitute the powder in a suitable solvent such as DMSO or sterile water, depending on the manufacturer's instructions.[1][9] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[9][10] Store the aliquots at -20°C or -80°C.[3]
Troubleshooting Guide
Unexpected or inconsistent results when using a new lot of R-848 can be frustrating. This guide provides a structured approach to identifying and resolving common issues.
| Observed Problem | Potential Cause Related to New R-848 Lot | Recommended Action |
| Reduced or no cellular activation (e.g., lower cytokine production, decreased marker expression) | Lower Potency of the New Lot: The effective concentration of the new lot may be lower than the previous lot. | Perform a dose-response curve with the new lot to determine its EC50 and compare it to the previous lot. You may need to adjust the working concentration accordingly. |
| Degradation of R-848: Improper storage or handling of the new lot may have led to its degradation. | Prepare a fresh stock solution from the lyophilized powder. Ensure proper storage at -20°C and minimize freeze-thaw cycles. | |
| Increased cellular activation or toxicity | Higher Potency of the New Lot: The new lot may be more potent than the previous one. | Conduct a dose-response experiment to confirm the higher potency. You will likely need to use a lower working concentration. |
| Presence of Contaminants: The new lot may contain impurities that are causing non-specific activation or toxicity. | If possible, check the certificate of analysis for purity information. Consider using a different supplier if issues persist. Some suppliers test for the absence of TLR2 or TLR4 contamination.[1] | |
| High variability between replicate wells | Incomplete Solubilization: The R-848 from the new lot may not be fully dissolved, leading to inconsistent concentrations in different wells. | Ensure the R-848 is completely dissolved in the solvent before adding it to your cell culture medium. Gentle warming or vortexing may be necessary, depending on the solvent. |
| Shift in the profile of induced cytokines | Differential Agonism: While R-848 is a dual TLR7/8 agonist, minor structural variations between lots could potentially alter its relative affinity for each receptor, leading to a different downstream signaling profile. | If you have access to cell lines that express only TLR7 or TLR8, you can test the new lot on each to assess its receptor-specific activity. |
Experimental Protocols
To ensure consistency when qualifying a new lot of R-848, we recommend the following key experiments:
Dose-Response Curve for Cytokine Production
This protocol allows you to determine the half-maximal effective concentration (EC50) of a new R-848 lot and compare it to a reference lot.
-
Cell Type: Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1).
-
Methodology:
-
Plate cells at an appropriate density in a 96-well plate.
-
Prepare a serial dilution of both the new and reference lots of R-848. A typical concentration range is 0.01 to 10 µg/mL.
-
Add the different concentrations of R-848 to the cells. Include a vehicle-only control.
-
Incubate for a predetermined time (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of a key cytokine (e.g., TNF-α or IL-6) using an ELISA kit.
-
Plot the cytokine concentration against the R-848 concentration and determine the EC50 for each lot.
-
Flow Cytometry Analysis of Activation Markers
This protocol assesses the ability of a new R-848 lot to upregulate cell surface activation markers.
-
Cell Type: Human PBMCs or isolated dendritic cells.
-
Methodology:
-
Culture cells in the presence of a fixed, optimal concentration of the new and reference R-848 lots for 18-24 hours.
-
Include an unstimulated control.
-
Harvest the cells and stain them with fluorescently labeled antibodies against activation markers (e.g., CD80, CD86, or HLA-DR).
-
Analyze the cells by flow cytometry to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
-
Compare the expression levels induced by the new and reference lots.
-
Visualizing Key Processes
To aid in your understanding of R-848's mechanism and experimental workflows, we have provided the following diagrams.
Caption: R-848 signaling through TLR7/8 to induce cytokine production.
Caption: Experimental workflow for qualifying a new lot of R-848.
Caption: Troubleshooting decision tree for R-848 experiments.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 4. stemcell.com [stemcell.com]
- 5. R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 7. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
R-848 vs. Imiquimod: A Comparative Guide for Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of R-848 (Resiquimod) and Imiquimod (B1671794), two imidazoquinoline compounds that function as Toll-like receptor (TLR) agonists, in the context of preclinical cancer models. By activating the innate immune system, both agents have demonstrated potential as cancer immunotherapeutic agents. This document summarizes their mechanisms of action, comparative efficacy based on available experimental data, and typical experimental protocols.
Mechanism of Action: Differentiated TLR Agonism
R-848 and Imiquimod, while structurally related, differ in their target specificity. Imiquimod is a selective agonist for Toll-like receptor 7 (TLR7), whereas R-848 is a dual agonist for both TLR7 and TLR8 in humans.[1][2][3] In murine models, R-848 acts as a preferential agonist for TLR7 as TLR8 is not functional in mice.[3]
This difference in receptor activation is significant because TLR7 and TLR8 are expressed on different immune cell populations, leading to distinct downstream effects. TLR7 is predominantly expressed by plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs).[2][3]
The activation of these receptors by either R-848 or Imiquimod initiates a MyD88-dependent signaling pathway. This cascade leads to the activation of transcription factors like NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines and type I interferons (IFN).[3] The resulting immune response is characterized by a shift towards a T helper 1 (Th1) phenotype, which is crucial for anti-tumor immunity.
Comparative Efficacy in Cancer Models
Available data suggests that R-848 is a more potent immune activator than Imiquimod, likely due to its dual agonism of TLR7 and TLR8.
In Vitro Studies
Leukemia Cell Lines: A study directly comparing the effects of Imiquimod and R-848 on various myeloid leukemia cell lines demonstrated that while both compounds can inhibit cell growth, Imiquimod was effective across a broader range of cell lines.[4] However, it is important to note that the direct anti-tumor effects of these compounds are secondary to their primary role as immune modulators.
| Cell Line | Treatment (72h) | % Cell Viability (Relative to Control) |
| HL-60 | Imiquimod (10 µg/ml) | ~60% |
| R-848 (25 µg/ml) | ~75% | |
| U-937 | Imiquimod (10 µg/ml) | ~70% |
| R-848 (25 µg/ml) | ~85% | |
| KG-1 | Imiquimod (10 µg/ml) | ~75% |
| R-848 (25 µg/ml) | ~90% | |
| K-562 | Imiquimod (10 µg/ml) | ~80% |
| R-848 (25 µg/ml) | No significant inhibition | |
| Kasumi-1 | Imiquimod (10 µg/ml) | ~85% |
| R-848 (25 µg/ml) | No significant inhibition |
Table 1: Growth Inhibition of Leukemic Cell Lines. Data extracted from a study by Ortiz-Masià, D., et al. (2018).[4]
Immune Cell Activation: In studies involving human peripheral blood mononuclear cells (PBMCs), R-848 has been shown to be more potent than Imiquimod at inducing the production of key Th1-polarizing cytokines such as IFN-α and IL-12.[2] One study reported that 0.3 µM of R-848 induced the same amount of type I interferons as 3 µM of Imiquimod in human plasmacytoid dendritic cells. In another study, both Imiquimod and R-848 were shown to enhance the ability of human epidermal Langerhans' cells to induce T-lymphocyte proliferation by 30% to 300% compared to untreated cells.[1]
In Vivo Studies
Direct comparative in vivo studies in solid tumor models are limited. However, individual studies highlight the efficacy of each agent.
Melanoma: In a murine B16 melanoma model, topical Imiquimod treatment led to tumor regression in a TLR7/MyD88-dependent manner.[5] Another study using a B16 melanoma model showed that a combination of a DC vaccine with peritumoral injections of Imiquimod or another TLR7/8 agonist, gardiquimod (B607600), delayed tumor growth.[6] R-848 has also demonstrated anti-tumor effects in melanoma models, often in combination with other therapies like checkpoint inhibitors.
Pancreatic Cancer: In a murine model of pancreatic ductal adenocarcinoma (PDAC), R-848 treatment resulted in smaller tumor mass, increased CD8+ T-cell infiltration, and a near-doubling of survival duration.
Experimental Protocols
Below is a generalized protocol for an in vivo study evaluating TLR agonists in a subcutaneous murine cancer model. Specific parameters such as cell numbers, drug dosages, and administration schedules should be optimized for each cancer model and research question.
Detailed Methodologies:
-
Cell Lines and Animal Models: Commonly used murine melanoma cell lines include B16-F10, which are typically implanted in C57BL/6 mice.[5][6] For pancreatic cancer, orthotopic models using KPC cell lines in syngeneic mice are often employed to better recapitulate the tumor microenvironment.
-
Drug Formulation and Administration: For in vivo studies, R-848 and Imiquimod can be formulated for various routes of administration, including topical, peritumoral, or systemic. A common dose for peritumoral injection in mice is around 1 mg/kg.[6]
-
Tumor Growth and Survival Monitoring: Tumor volume is typically measured 2-3 times per week using calipers and calculated using the formula: (length × width²)/2. Survival is monitored daily.[6]
-
Immunological Analysis: At the study endpoint, tumors and spleens are often harvested. Single-cell suspensions are prepared for analysis by flow cytometry to quantify immune cell populations (e.g., CD4+ T cells, CD8+ T cells, dendritic cells, macrophages). Cytokine levels in serum or tumor homogenates are measured using ELISA or multiplex assays.
Conclusion
Both R-848 and Imiquimod are valuable tools for cancer immunotherapy research, capable of potently activating anti-tumor immune responses. The key differentiator is R-848's dual agonism of TLR7 and TLR8, which generally translates to higher potency in cytokine induction compared to the TLR7-selective Imiquimod.[2][3] The choice between these two molecules may depend on the specific cancer model, the desired immune cell targets, and the therapeutic window. For studies aiming to maximize myeloid cell activation in addition to pDC stimulation, R-848 may be the preferred agent. Conversely, Imiquimod's extensive clinical data for topical applications in skin cancers provides a strong translational rationale for its continued investigation.[5] Further head-to-head studies, particularly in solid tumor models, are warranted to fully delineate their comparative therapeutic potential.
References
- 1. The imidazoquinolines, imiquimod and R-848, induce functional, but not phenotypic, maturation of human epidermal Langerhans' cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toll like receptor agonist imiquimod facilitates antigen-specific CD8+ T cell accumulation in the genital tract leading to tumor control through interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
R-848 vs. Alum: A Comparative Guide to Vaccine Adjuvant Efficacy
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate adjuvant is a critical step in vaccine development, profoundly influencing the magnitude and quality of the immune response. This guide provides a detailed comparison of two commonly used adjuvants: the synthetic imidazoquinoline R-848, a Toll-like receptor (TLR) 7 and 8 agonist, and aluminum salts (alum), the most widely used adjuvant in human vaccines. This comparison is based on their mechanisms of action, and the resulting humoral and cellular immune responses, supported by experimental data.
At a Glance: R-848 vs. Alum
| Feature | R-848 | Alum |
| Mechanism of Action | TLR7/8 Agonist | NLRP3 Inflammasome Activation, Depot Effect |
| Primary Immune Response | Th1-biased | Th2-biased |
| Predominant Antibody Isotype | IgG2a/IgG2c | IgG1 |
| Key Cytokine Induction | IFN-γ, IL-12, TNF-α | IL-4, IL-5, IL-13 |
| Cellular Immunity | Strong induction of CD8+ T cells | Weak induction of CD8+ T cells |
Mechanism of Action: Distinct Signaling Pathways
The disparate immunological outcomes of R-848 and alum are rooted in their fundamentally different mechanisms of activating the innate immune system.
R-848 acts as a synthetic ligand for Toll-like receptors 7 and 8 (TLR7/8), which are primarily expressed in the endosomes of antigen-presenting cells (APCs) such as dendritic cells (DCs) and B cells.[1][2] Upon recognition of R-848, TLR7/8 initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and IRFs.[1] This results in the production of pro-inflammatory cytokines and type I interferons, which are crucial for driving a Th1-polarized immune response.[1][3][4]
Alum , on the other hand, is thought to work through several mechanisms. One of the primary pathways involves the activation of the NLRP3 inflammasome in APCs.[5] This leads to the production of IL-1β and IL-18, cytokines that promote a Th2-biased response.[6] Additionally, alum forms a depot at the injection site, which helps in the slow release of the antigen, thereby prolonging its interaction with the immune system.[7] Alum also enhances the uptake of antigens by APCs.[8]
References
- 1. ecopack.mn [ecopack.mn]
- 2. SARS-CoV-2 delta (B.1.617.2) spike protein adjuvanted with Alum-3M-052 enhances antibody production and neutralization ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adjuvant activities of immune response modifier R-848: comparison with CpG ODN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. R848 Adjuvant Laden With Self-Assembled Nanoparticle-Based mRNA Vaccine Elicits Protective Immunity Against H5N1 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The recent advances in vaccine adjuvants [frontiersin.org]
- 7. IL-4 acts as a potent stimulator of IFN-γ expression in CD8+ T cells through STAT6-dependent and independent induction of Eomesodermin and T-bet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
Validating R-848 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of targeted therapies hinges on confirming that a drug candidate interacts with its intended molecular target within the complex environment of a living cell. This guide provides a comparative overview of key methodologies for validating the target engagement of R-848, a potent imidazoquinoline-based agonist of Toll-like receptor 7 (TLR7) and TLR8.[1][2] R-848 activates immune cells through the TLR7/8 MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and type I interferons.[1][2]
This guide will objectively compare the performance of various methods to validate R-848 target engagement, providing supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate assay for their needs.
Comparison of Target Engagement Validation Methods
Several robust methods exist to confirm the direct and indirect engagement of R-848 with its targets, TLR7 and TLR8, in a cellular context. The primary methodologies discussed are the Cellular Thermal Shift Assay (CETSA) for direct target binding, and functional assays such as Cytokine Release Assays and NF-κB Reporter Assays that measure the downstream consequences of target engagement.
| Feature | Cellular Thermal Shift Assay (CETSA) | Cytokine Release Assay | NF-κB Reporter Assay |
| Principle | Ligand binding stabilizes the target protein (TLR7/8) against thermal denaturation.[3][4][5][6][7] | Measures the secretion of cytokines (e.g., TNF-α, IL-6, IL-12) by immune cells following TLR7/8 activation by R-848.[8][9][10][11][12] | Quantifies the activity of the NF-κB transcription factor, a key downstream effector of TLR7/8 signaling, using a reporter gene (e.g., luciferase, SEAP).[13][14][15][16][17][18][19][20][21][22] |
| Type of Readout | Direct biophysical measurement of target binding. | Indirect functional readout of pathway activation. | Indirect functional readout of pathway activation. |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[23] | Moderate to high, suitable for screening. | High, ideal for screening large compound libraries.[20] |
| Sensitivity | Dependent on antibody quality for Western blot detection or sensitivity of mass spectrometry. | High, with sensitive ELISA or flow cytometry detection. | Very high, with luminescent or colorimetric readouts. |
| Cell Types | Applicable to any cell type expressing the target protein.[5] | Primarily used with immune cells (e.g., PBMCs, macrophages, dendritic cells). | Typically uses engineered reporter cell lines (e.g., HEK293) stably expressing TLR7/8 and the reporter construct.[20][24][21] |
| Advantages | - Confirms direct physical interaction with the target in a cellular context.[6]- Label-free approach.[7] | - Measures a physiologically relevant downstream effect.- Can be performed on primary human cells. | - Highly sensitive and quantitative.- Amenable to high-throughput screening.[20] |
| Limitations | - Not all ligand binding events result in a measurable thermal shift.- Can be technically demanding. | - Indirect measure of target engagement.- Cytokine profiles can be complex and vary between donors. | - Typically performed in engineered cell lines, which may not fully recapitulate the biology of primary immune cells. |
| Representative R-848 EC50 | Not typically expressed as EC50; measures thermal shift. | ~0.1 - 10 µM (for TNF-α, IL-6 release) | ~0.01 - 1 µM[25] |
Signaling Pathways and Experimental Workflows
To understand how these validation methods work, it is essential to visualize the underlying biological processes and experimental procedures.
R-848 Signaling Pathway
R-848 binding to TLR7 and TLR8 in the endosome initiates a signaling cascade that results in the production of inflammatory cytokines.
Caption: R-848 induced TLR7/8 signaling pathway.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA directly measures the binding of R-848 to TLR7/8 by assessing changes in the thermal stability of the target proteins.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Experimental Workflow: Cytokine Release Assay
This workflow outlines the steps to measure cytokine production in response to R-848 stimulation.
Caption: Cytokine Release Assay workflow.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized procedure for CETSA coupled with Western blot detection.
-
Cell Culture and Treatment:
-
Culture cells expressing TLR7 or TLR8 to approximately 80% confluency.
-
Harvest and resuspend cells in culture medium.
-
Treat cells with various concentrations of R-848 or vehicle control for 1 hour at 37°C.
-
-
Thermal Treatment:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40-70°C), followed by cooling to 4°C.[3]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[23]
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using specific antibodies against TLR7 or TLR8.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble protein as a function of temperature for both R-848-treated and vehicle-treated samples to generate melting curves.
-
A shift in the melting curve indicates target engagement.
-
Cytokine Release Assay (ELISA for TNF-α) Protocol
This protocol details the measurement of TNF-α secretion from human peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation and Seeding:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI medium and seed at a density of 2 x 10^5 cells/well in a 96-well plate.
-
-
R-848 Stimulation:
-
Prepare serial dilutions of R-848 in culture medium.
-
Add the R-848 dilutions to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator. Include a vehicle control (e.g., DMSO).
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
TNF-α ELISA:
-
Perform the TNF-α ELISA according to the manufacturer's instructions.[10][26][27][28][29] This typically involves:
-
Coating a 96-well plate with a capture antibody for human TNF-α.
-
Adding the collected supernatants and a standard curve of recombinant TNF-α to the plate.
-
Incubating, washing, and then adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Calculate the concentration of TNF-α in each sample based on the standard curve.
-
Plot the TNF-α concentration against the R-848 concentration and fit a dose-response curve to determine the EC50 value.
-
NF-κB Reporter Assay (Luciferase) Protocol
This protocol describes the use of a HEK293 cell line stably expressing human TLR7 or TLR8 and an NF-κB-inducible luciferase reporter gene.
-
Cell Seeding:
-
Culture the reporter cell line according to the supplier's recommendations.
-
Seed the cells into a white, clear-bottom 96-well plate at an appropriate density (e.g., 30,000 cells/well) and allow them to adhere overnight.[14]
-
-
R-848 Stimulation:
-
Prepare serial dilutions of R-848 in assay medium.
-
Remove the culture medium from the cells and add the R-848 dilutions.
-
Incubate for 6-24 hours at 37°C.[14]
-
-
Cell Lysis:
-
Remove the medium and wash the cells with PBS.
-
Add a passive lysis buffer and incubate for 15 minutes at room temperature with gentle shaking to lyse the cells.[30]
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the experimental luciferase signal to the control luciferase signal (if applicable).
-
Plot the normalized luciferase activity against the R-848 concentration and fit a dose-response curve to determine the EC50 value.
-
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. CETSA [cetsa.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
- 8. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. invivogen.com [invivogen.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Assay in Summary_ki [bdb99.ucsd.edu]
- 22. bowdish.ca [bowdish.ca]
- 23. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands [frontiersin.org]
- 25. In vitro evidence suggesting that the toll-like receptor 7 and 8 agonist resiquimod (R-848) unlikely affects drug levels of co-administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. novamedline.com [novamedline.com]
- 27. researchgate.net [researchgate.net]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
A Comparative Analysis of R-848 and Poly(I:C): Potent Immune Activators for Research and Drug Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences between immunomodulatory agents is paramount for designing effective experiments and novel therapeutics. This guide provides a comprehensive comparison of two widely used Toll-like receptor (TLR) agonists: R-848 and Polyinosinic:polycytidylic acid (poly(I:C)). We delve into their distinct mechanisms of action, downstream signaling pathways, and resultant immune responses, supported by experimental data and detailed protocols.
At a Glance: R-848 vs. Poly(I:C)
| Feature | R-848 (Resiquimod) | Poly(I:C) |
| PAMP Mimic | Single-stranded viral RNA | Double-stranded viral RNA |
| Primary Receptors | Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8)[1][2][3][4] | Toll-like receptor 3 (TLR3), MDA5, RIG-I[5][6] |
| Cellular Location of Receptors | Endosomal | Endosomal (TLR3) and Cytosolic (MDA5, RIG-I)[1][6] |
| Primary Signaling Adaptor | MyD88[1][3] | TRIF (for TLR3)[5] |
| Key Transcription Factors | NF-κB, IRF7[1] | NF-κB, IRF3[5] |
| Predominant Immune Response | Th1-skewed[7][8] | Strong Th1 response[9] |
| Key Cytokine Induction | High levels of IFN-α, TNF-α, IL-12[2][7][8] | Potent inducer of Type I IFNs (IFN-α/β), IL-6, IL-12[10] |
| Primary Applications | Vaccine adjuvant, antiviral research, cancer immunotherapy[11][12] | Vaccine adjuvant, antiviral research, cancer immunotherapy, neuroinflammation studies[6][13][14] |
Mechanisms of Action and Signaling Pathways
R-848 and poly(I:C) activate the innate immune system by mimicking viral components, but they do so through distinct receptor systems and downstream signaling cascades.
R-848: A synthetic imidazoquinoline compound, R-848 is a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are endosomally located receptors that recognize single-stranded viral RNA.[1][2][3][4] Upon binding, TLR7/8 recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein. This initiates a signaling cascade that leads to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).[1] The activation of these transcription factors results in the production of pro-inflammatory cytokines and type I interferons.[1]
Poly(I:C): Poly(I:C) is a synthetic analog of double-stranded RNA (dsRNA), a molecular pattern associated with viral infections.[6] It is recognized by multiple pattern recognition receptors (PRRs). Primarily, it activates the endosomal receptor TLR3.[5][6] TLR3 activation triggers a signaling pathway dependent on the TIR-domain-containing adapter-inducing interferon-β (TRIF) adaptor protein, which leads to the activation of NF-κB and IRF3.[5] Additionally, poly(I:C) can be recognized in the cytoplasm by the RIG-I-like receptors (RLRs), including retinoic acid-inducible gene I (RIG-I) and melanoma differentiation-associated protein 5 (MDA5), which also leads to the production of type I interferons.
Comparative Performance: Cytokine Induction
A key differentiator between R-848 and poly(I:C) is their cytokine induction profile. Both are potent inducers of type I interferons and pro-inflammatory cytokines, but the specific balance and magnitude can vary depending on the cell type and experimental conditions.
| Cytokine | R-848-Induced Response | Poly(I:C)-Induced Response | Cell Type | Reference |
| IFN-α | High | Moderate to High | Human Blood Dendritic Cells | [2][13] |
| IL-12p70 | High | Moderate to High | Human Blood Dendritic Cells | [2][13] |
| TNF-α | High | Moderate | Human PBMCs, Macrophages | [7][15] |
| IL-6 | Moderate to High | High | Human PBMCs, Macrophages | [15] |
| IFN-γ | Induces production by T cells | Induces production by T cells | Murine Splenocytes, Human T cells | [3][8] |
| IL-4 | Inhibits production | Can induce in some contexts | Murine Splenocytes | [3][8] |
Note: Cytokine levels are generally reported as pg/mL or IU/mL and can vary significantly based on donor variability, cell concentration, and assay sensitivity. The table above provides a qualitative comparison based on published findings.
Adjuvant Potential and T-Cell Response
Both R-848 and poly(I:C) are highly effective vaccine adjuvants, capable of enhancing antigen-specific immune responses.[3][13][14] They both tend to promote a Th1-biased immune response, which is crucial for clearing intracellular pathogens and for anti-tumor immunity.[7][8][9]
-
R-848 has been shown to skew the immune response towards a Th1 phenotype, characterized by the production of IFN-γ and IgG2a antibodies, while suppressing Th2 responses associated with IL-4 and IgE.[7][8]
-
Poly(I:C) is also a potent inducer of Th1 immunity, largely through the production of type I interferons and IL-12, which are critical for the differentiation of naive T cells into Th1 effector cells.[9][10]
Studies have also demonstrated a synergistic effect when R-848 and poly(I:C) are used in combination, leading to enhanced activation of dendritic cells and macrophages, and more potent anti-tumor immune responses.[1][5]
Experimental Protocols
Below are detailed methodologies for key experiments to compare the activity of R-848 and poly(I:C).
In Vitro Cytokine Induction Assay in Human PBMCs
Objective: To quantify and compare the dose-dependent induction of cytokines by R-848 and poly(I:C) in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
R-848 (stock solution in water or DMSO)
-
Poly(I:C) (HMW, stock solution in sterile water)
-
96-well cell culture plates
-
Human whole blood from healthy donors
-
ELISA or multiplex bead array kits for human TNF-α, IL-6, IFN-α, and IL-12p70
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and count the cells. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of medium.
-
Stimulation: Prepare serial dilutions of R-848 and poly(I:C) in complete RPMI 1640 medium. A typical concentration range to test would be 0.01 to 10 µg/mL. Add 100 µL of the agonist dilutions to the respective wells. Include a vehicle control (water or DMSO) and an unstimulated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Measurement: Quantify the concentration of TNF-α, IL-6, IFN-α, and IL-12p70 in the collected supernatants using ELISA or a multiplex bead array system, following the manufacturer's instructions.
Experimental Workflow Diagram
Conclusion
Both R-848 and poly(I:C) are invaluable tools for probing the innate immune system and hold significant promise as therapeutic adjuvants. The choice between these two potent immunostimulants will depend on the specific research question or therapeutic goal. R-848, through its activation of TLR7/8, offers a robust and specific means to engage the MyD88-dependent pathway, leading to a strong Th1-biased response. Poly(I:C) provides a broader activation of the innate immune system by engaging both endosomal TLR3 and cytosolic RLRs, resulting in a powerful type I interferon response. For applications requiring synergistic and maximal activation of the innate immune system, the combination of R-848 and poly(I:C) presents a compelling strategy. A thorough understanding of their distinct and overlapping properties, as outlined in this guide, will empower researchers to make informed decisions in their pursuit of scientific discovery and drug development.
References
- 1. Intratumoral combination therapy with poly(I:C) and resiquimod synergistically triggers tumor-associated macrophages for effective systemic antitumoral immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood DCs activated with R848 and poly(I:C) induce antigen-specific immune responses against viral and tumor-associated antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly(I:C) and R848 ligands show better adjuvanticity to induce B and T cell responses against the antigen(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Intratumoral injection of R848 and poly(I:C) synergistically promoted antitumor immune responses by reprogramming macrophage polarization and activating DCs in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly(I:C) and R848 ligands show better adjuvanticity to induce B and T cell responses against the antigen(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adjuvant activities of immune response modifier R-848: comparison with CpG ODN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of TH1 and TH2 cytokine production with the immune response modifiers, R-848 and imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of Th1 and Th2 Cells - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. In vitro cytokine induction by TLR-activating vaccine adjuvants in human blood varies by age and adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Th1, Th2, & Th17: Immune Profiling for Optimal Health - Incite Health [incitehealth.com]
- 12. TL-532, a novel specific Toll-like receptor 3 agonist rationally designed for targeting cancers: discovery process and biological characterization [microbialcell.com]
- 13. researchgate.net [researchgate.net]
- 14. Blood DCs activated with R848 and poly(I:C) induce antigen-specific immune responses against viral and tumor-associated antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
R-848 and Anti-PD-1 Combination Therapy: A Comparative Guide to Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of R-848 in combination with anti-PD-1 therapy. It aims to offer an objective overview of the available experimental data, detailing the synergistic effects on tumor growth and the tumor microenvironment. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Comparative Efficacy of TLR Agonist and Anti-PD-1 Combinations
The combination of Toll-like receptor (TLR) agonists with immune checkpoint inhibitors, particularly anti-PD-1 antibodies, has shown significant promise in preclinical cancer models. This approach aims to convert immunologically "cold" tumors, which are unresponsive to checkpoint blockade alone, into "hot" tumors with an inflamed microenvironment conducive to a robust anti-tumor immune response.
Quantitative Analysis of Anti-Tumor Efficacy
The following tables summarize the in vivo efficacy of R-848 and the alternative TLR7 agonist, imiquimod (B1671794), when combined with anti-PD-1 therapy in syngeneic mouse tumor models.
Table 1: Efficacy of R-848 and Anti-PD-1 Combination Therapy in the MC38 Colon Adenocarcinoma Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 18 | Tumor Growth Inhibition (TGI) (%) | Survival Benefit | Key Immunological Changes | Reference |
| Control (Vehicle) | ~2000 | - | - | Baseline immune infiltrate | [1] |
| Anti-PD-1 | ~1000 | ~50% | Moderate | Increased CD8+ T cells | [1] |
| R-848 | Not explicitly stated | Not explicitly stated | Moderate | Increased NK cells, Decreased MDSCs | [2] |
| R-848 + Anti-PD-1 | <500 | >75% | Significant | Potent tumor control, enhanced survival, increased NK cells, decreased MDSCs | [1][2] |
Table 2: Efficacy of Imiquimod and Anti-PD-1 Combination Therapy in the MC38 Colon Adenocarcinoma Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Tumor Growth Inhibition (TGI) (%) | Key Immunological Changes | Reference |
| Control (Vehicle) | ~1200 | - | Baseline immune infiltrate | [3][4] |
| Anti-PD-1 | ~800 | ~33% | Modest increase in IFN-γ+ CD8+ T cells | [3][4] |
| Imiquimod | ~700 | ~42% | Increased IFN-γ+ CD8+ T cells | [3][4] |
| Imiquimod + Anti-PD-1 | <200 | >83% | Significant increase in IFN-γ+ CD8+ T cells in both lymph nodes and tumor | [3][4] |
Signaling Pathways and Experimental Workflow
Mechanism of Action: Synergistic Signaling
The combination of R-848 and anti-PD-1 therapy targets distinct but complementary pathways to enhance the anti-tumor immune response. R-848, a TLR7/8 agonist, primarily activates the innate immune system, while anti-PD-1 therapy blocks an inhibitory signal on activated T cells, unleashing their cytotoxic potential.
Caption: Synergistic signaling of R-848 and anti-PD-1.
Typical Experimental Workflow
The evaluation of combination immunotherapies in preclinical models follows a standardized workflow to ensure reproducible and comparable results.
Caption: Preclinical experimental workflow.
Experimental Protocols
In Vivo Tumor Models
-
Cell Lines and Culture:
-
MC38 (murine colon adenocarcinoma) and CT26 (murine colon carcinoma) cell lines are commonly used.
-
Cells are cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[4]
-
-
Animal Models:
-
Tumor Inoculation:
Treatment Regimens
-
R-848 Administration:
-
R-848 is often administered intratumorally or systemically (e.g., intraperitoneally).
-
Dosages and schedules can vary, but a representative regimen might involve multiple injections over the course of the experiment.
-
-
Anti-PD-1 Antibody Administration:
-
Anti-PD-1 antibodies are typically administered intraperitoneally.
-
A common dosing schedule is 10-12.5 mg/kg every 3-4 days for several doses.[5]
-
-
Combination Therapy:
-
In combination studies, the administration of R-848 and anti-PD-1 is often staggered or initiated concurrently once tumors reach a palpable size (e.g., 50-100 mm³).
-
Immunological Analysis
-
Isolation of Tumor-Infiltrating Lymphocytes (TILs):
-
Flow Cytometry:
-
Single-cell suspensions from tumors and spleens are stained with fluorescently labeled antibodies to identify and quantify various immune cell populations.[10]
-
Key markers for analysis include:
-
T Cells: CD3, CD4, CD8
-
Regulatory T Cells (Tregs): CD4, FoxP3
-
Activation/Exhaustion Markers: PD-1, TIM-3, LAG-3
-
Natural Killer (NK) Cells: NK1.1
-
Myeloid-Derived Suppressor Cells (MDSCs): CD11b, Gr-1
-
-
Intracellular staining for cytokines like IFN-γ and granzyme B can be performed to assess the functional status of T cells.[4]
-
Alternative Combination Strategies
While R-848 has shown promise, other TLR agonists are also being investigated in combination with anti-PD-1 therapy.
-
Imiquimod (TLR7 Agonist): As shown in Table 2, topical imiquimod in combination with systemic anti-PD-1 demonstrates significant anti-tumor efficacy in the MC38 model, comparable to that observed with R-848.[3][4] This suggests that activating the TLR7 pathway is a key component of the synergistic effect.
-
Motolimod (VTX-2337, TLR8 Agonist): Motolimod is a selective TLR8 agonist that has been evaluated in clinical trials in combination with other therapies.[11][12] Preclinical data suggests that TLR8 activation can also enhance anti-tumor immunity, providing another avenue for combination with checkpoint inhibitors.
Conclusion
The combination of the TLR7/8 agonist R-848 with anti-PD-1 checkpoint blockade demonstrates robust synergistic anti-tumor efficacy in preclinical models. This is achieved through the dual activation of innate immunity by R-848 and the unleashing of adaptive T cell responses by anti-PD-1. The provided data and protocols offer a framework for researchers to design and interpret studies in this promising area of cancer immunotherapy. Further investigation into optimizing dosing schedules, delivery methods, and exploring other TLR agonist combinations will be crucial for the clinical translation of these findings.
References
- 1. An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of mouse model tumor implantation site on acquired resistance to anti-PD-1 immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination Treatment of Topical Imiquimod Plus Anti-PD-1 Antibody Exerts Significantly Potent Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Phase Ib Trial of the Toll-like Receptor 8 Agonist, Motolimod (VTX-2337), Combined with Cetuximab in Patients with Recurrent or Metastatic SCCHN - PubMed [pubmed.ncbi.nlm.nih.gov]
Resiquimod vs. Gardiquimod: A Comparative Guide to TLR7 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent imidazoquinoline-based Toll-like receptor 7 (TLR7) agonists: Resiquimod (also known as R848) and Gardiquimod. Both are potent synthetic molecules widely used in immunological research to stimulate innate immune responses. However, their distinct receptor specificities and activation profiles lead to different immunological outcomes, making the choice between them critical for experimental design and therapeutic development.
At a Glance: Key Differences
| Feature | Resiquimod (R848) | Gardiquimod |
| Primary Target(s) | TLR7 and TLR8 | Primarily TLR7 |
| Potency | High | High |
| Predominant Cytokine Induction | Mixed T-helper 1 (Th1) (IFN-α) and pro-inflammatory (TNF-α, IL-12) response.[1] | Primarily a Th1 response, with strong IFN-α production.[1] |
| Cross-Reactivity | Activates both human and murine TLR7; activates human TLR8 but not murine TLR8.[1][2] | Activates both human and murine TLR7. May exhibit some activation of human TLR8 at high concentrations.[1][3] |
Mechanism of Action and Signaling Pathways
Both Resiquimod and Gardiquimod are small molecule agonists that bind to TLR7 (and TLR8 in the case of Resiquimod) within the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B cells.[1][2][3] This binding event initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. The formation of this complex triggers a downstream signaling cascade involving the Interleukin-1 Receptor-Associated Kinase (IRAK) family and TNF Receptor-Associated Factor 6 (TRAF6). Ultimately, this pathway results in the activation of key transcription factors, including Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Interferon Regulatory Factors (IRFs), which drive the expression of type I interferons and other pro-inflammatory cytokines.[1][2]
The differential activation of TLR7 and TLR8 by these two compounds results in distinct immunological outcomes. Gardiquimod, as a more specific TLR7 agonist, predominantly activates plasmacytoid dendritic cells (pDCs), leading to a robust production of type I interferons (IFN-α/β).[1] Resiquimod, being a dual TLR7/8 agonist, activates a broader range of immune cells, including pDCs and myeloid dendritic cells (mDCs). This dual activation results in a mixed cytokine profile characterized by both type I interferons and pro-inflammatory cytokines such as TNF-α and IL-12.[1][4]
Caption: TLR7 Signaling Pathway.
Performance Data: A Quantitative Comparison
The following tables summarize available quantitative data for Resiquimod and Gardiquimod. It is important to note that EC50 values can vary depending on the specific cell line, reporter system, and experimental conditions used.
Table 1: Receptor Activation Potency (EC50 Values)
| Compound | Receptor | Assay System | EC50 | Reference |
| Resiquimod (R848) | Human TLR7 | NF-κB Reporter Assay (HEK293 cells) | ~75 - 1500 nM | [1] |
| Resiquimod (R848) | Human TLR8 | NF-κB Reporter Assay (HEK293 cells) | ~480 nM | [1] |
| Gardiquimod | Human TLR7 | NF-κB Reporter Assay | 4 µM | [1] |
Table 2: Cytokine Induction Profile in Human Peripheral Blood Mononuclear Cells (PBMCs)
While direct side-by-side dose-response data is limited in peer-reviewed literature, the general cytokine profiles are as follows:
| Cytokine | Resiquimod (R848) | Gardiquimod |
| IFN-α | Strong induction | Strong induction |
| TNF-α | Strong induction | Moderate induction |
| IL-12 | Strong induction | Moderate induction |
Note: The magnitude of cytokine induction is highly dependent on the donor, cell concentration, and stimulation time.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare TLR agonists like Resiquimod and Gardiquimod.
NF-κB Reporter Gene Assay in HEK-Blue™ Cells
This assay is used to determine the potency of TLR agonists in activating the NF-κB signaling pathway.
Caption: Workflow for NF-κB Reporter Gene Assay.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen)
-
DMEM, high glucose, with 10% FBS and Penicillin/Streptomycin
-
Resiquimod and Gardiquimod
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well flat-bottom plates
-
Spectrophotometer
Procedure:
-
Seed HEK-Blue™ hTLR7 or hTLR8 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.[1]
-
Prepare serial dilutions of Resiquimod and Gardiquimod in fresh culture medium.[1]
-
Add 20 µL of the diluted compounds to the respective wells. Include a positive control (e.g., a known agonist for the specific TLR) and a negative control (medium only).[1]
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[1]
-
Prepare the QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
Add 180 µL of QUANTI-Blue™ Solution to each well of a new 96-well plate.[1]
-
Transfer 20 µL of the supernatant from the cell plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.[1]
-
Incubate for 1-3 hours at 37°C.[1]
-
Measure the absorbance at 620-655 nm using a spectrophotometer.[5]
-
Calculate the EC50 values by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic curve.[1]
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay quantifies the production of key cytokines to determine the immunomodulatory profile of the TLR agonists.
Caption: Workflow for Cytokine Profiling in PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
Fresh human peripheral blood
-
RPMI-1640 with 10% FBS and Penicillin/Streptomycin
-
Resiquimod and Gardiquimod
-
Human IFN-α, TNF-α, and IL-12 ELISA kits
-
96-well culture plates
Procedure:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.[1]
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
Seed the PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.[1]
-
Add serial dilutions of Resiquimod and Gardiquimod to the wells. Include a positive control (e.g., LPS) and a negative control (medium only).[1]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Centrifuge the plate and collect the supernatants.[1]
-
Quantify the concentration of IFN-α, TNF-α, and IL-12 in the supernatants using ELISA according to the manufacturer's instructions.[1]
Conclusion and Recommendations
The choice between Resiquimod and Gardiquimod should be guided by the specific research objectives.
Gardiquimod is an excellent choice for studies requiring a strong and specific TLR7-mediated type I interferon response. Its high potency and selectivity for TLR7 make it a valuable tool for investigating antiviral immunity and as an adjuvant for vaccines where a Th1-biased response is desired.[1]
Resiquimod is more suitable for applications where a broader activation of the innate immune system is beneficial. Its dual agonism of TLR7 and TLR8 leads to a mixed cytokine response, which can be advantageous in cancer immunotherapy models where both IFN-α production and the activation of myeloid cells are important for antitumor efficacy.[1]
Researchers should carefully consider the receptor expression profiles of their target cells and the desired downstream immunological effects when selecting between these two potent imidazoquinoline compounds.
References
Resiquimod: A Comparative Guide to Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod (B1680535) (R-848) is a potent small molecule immune response modifier, well-established as a dual agonist for Toll-like receptor 7 (TLR7) and TLR8.[1] Its activation of these receptors triggers the MyD88-dependent signaling pathway, leading to the production of pro-inflammatory cytokines and type I interferons, making it a subject of interest for antiviral and oncological research.[1][2] However, understanding the complete pharmacological profile of a compound requires a thorough investigation of its potential off-target interactions. This guide provides a comparative analysis of Resiquimod's activity on its primary targets versus its potential cross-reactivity with other receptors, with a focus on providing available experimental data and detailed methodologies.
Primary Targets: TLR7 and TLR8
Resiquimod is a selective activating ligand for human TLR7 and TLR8, and murine TLR7.[1] Upon binding, it initiates a signaling cascade that results in the activation of transcription factors like NF-κB and IRF7, leading to the expression of various immune-stimulatory molecules.
Signaling Pathway
The activation of TLR7 and TLR8 by Resiquimod converges on the MyD88-dependent signaling pathway. This pathway involves the recruitment of adaptor proteins and subsequent activation of downstream kinases, ultimately leading to the nuclear translocation of transcription factors.
Potential Cross-Reactivity with Adenosine (B11128) Receptors
Given the structural similarity between Resiquimod and imiquimod (B1671794), it is highly probable that Resiquimod also interacts with adenosine receptors. However, without direct experimental validation, this remains an inference.
Comparative Receptor Activity (Inferred for Adenosine Receptors)
| Receptor | Ligand | Activity | Affinity (Ki) | Functional Response (IC50/EC50) |
| TLR7 | Resiquimod | Agonist | - | EC50: ~1.5 µM (NF-κB activation in HEK-Blue hTLR7 cells)[3] |
| TLR8 | Resiquimod | Agonist | - | EC50: ~0.76 µM (NF-κB activation in HEK-Blue hTLR8 cells)[3] |
| Adenosine A1 | Imiquimod | Antagonist | ~20 µM | - |
| Adenosine A2A | Imiquimod | Antagonist | ~50 µM | - |
Note: Data for adenosine receptors is based on studies with imiquimod and should be considered indicative for Resiquimod pending direct experimental verification.
Experimental Protocols
To facilitate further research into the cross-reactivity of Resiquimod, detailed methodologies for key experiments are provided below.
Radioligand Competition Binding Assay for Adenosine Receptors
This protocol is designed to determine the binding affinity (Ki) of Resiquimod for adenosine A1 and A2A receptors by measuring its ability to compete with a radiolabeled ligand.
Workflow Diagram:
References
- 1. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 2. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resiquimod, a new immune response modifier from the family of imidazoquinolinamines, inhibits allergen-induced Th2 responses, airway inflammation and airway hyper-reactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling R-84760
Disclaimer: No specific public data is available for a substance identified as "R-84760." This document provides essential safety and logistical guidance based on best practices for handling potent, uncharacterized research compounds.[1][2][3] This information is intended for researchers, scientists, and drug development professionals and should be used to supplement a thorough, compound-specific risk assessment and in conjunction with your institution's safety protocols.
A comprehensive risk assessment is the first step before handling any new or potent chemical.[4][5][6] This involves evaluating the potential hazards and routes of exposure to determine the necessary safety precautions.[4][5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to potent chemical compounds. The selection of appropriate PPE should be determined by a risk assessment that considers the quantity of the compound being handled, its physical form (e.g., powder, liquid), and the specific laboratory procedure.[1][7]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile or neoprene)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders.[1] Full respiratory protection is essential.[1] Double-gloving provides an extra barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills.[1] |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | Standard laboratory practice to prevent incidental contact.[2] |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | Potential for splashes and direct contact with concentrated waste materials.[2] |
Experimental Protocols
The following protocols provide step-by-step guidance for key procedures involving potent compounds.
-
Identify Hazards: Consult any available information to understand the potential toxicity, reactivity, and physical hazards of the compound. For an unknown substance, assume it is highly hazardous.[3]
-
Evaluate Exposure Routes: Determine the potential for inhalation, skin contact, ingestion, or injection based on the experimental procedures.[4]
-
Assess the Process: Consider the quantity of the substance being used, the duration of the experiment, and the potential for aerosol generation.[4]
-
Select Controls: Based on the assessment, determine the appropriate engineering controls (e.g., fume hood, glove box), administrative controls (e.g., designated work areas), and PPE.[6]
-
Plan for Emergencies: Outline procedures for spills, accidental exposures, and waste disposal.
The following diagram illustrates the logical workflow for safely handling a potent chemical compound from initial preparation to final disposal.
Properly putting on and taking off PPE is crucial to prevent contamination. The following diagram outlines the correct sequence.
Disposal Plan
The disposal of potent research compounds and all contaminated materials must be managed carefully to prevent environmental contamination and accidental exposure.[1]
-
Segregate Waste: All materials that have come into contact with this compound, including PPE, disposable labware (e.g., pipette tips, vials), and cleaning materials, must be collected as hazardous waste.[8] Do not mix this waste with non-hazardous trash.[8][9]
-
Use Appropriate Containers:
-
Sharps and Labware: Collect in a designated, puncture-resistant, and sealed container labeled "Hazardous Waste" with the name of the compound.[1]
-
PPE and Debris: Place in a sealed bag or container clearly labeled as hazardous waste.[1]
-
Liquid Waste: Collect in a compatible, leak-proof container with a secure lid.[8] The container should be stored in secondary containment.[8][10]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and an indication of the hazard (e.g., "Potent Compound," "Toxic").[10]
-
Storage: Store waste in a designated, secure area away from incompatible materials.[8][11] Do not store more than 10 gallons of hazardous waste in your lab.[8]
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste contractor in accordance with institutional and regulatory guidelines.[1][8] Never dispose of hazardous chemicals down the drain or in the regular trash.[8] Empty containers must be triple-rinsed, with the first rinse collected as hazardous waste, before being disposed of as regular trash.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. twu.edu [twu.edu]
- 4. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 5. occhygiene.com.au [occhygiene.com.au]
- 6. tcd.ie [tcd.ie]
- 7. agnopharma.com [agnopharma.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. vumc.org [vumc.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
